molecular formula C17H19N2O2 B3005446 Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS No. 57834-33-0

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Cat. No.: B3005446
CAS No.: 57834-33-0
M. Wt: 283.351
InChI Key: LUBJSNPSIHECPF-CPNJWEJPSA-N
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Description

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is a useful research compound. Its molecular formula is C17H19N2O2 and its molecular weight is 283.351. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[(N-methylanilino)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18N2O2/c1-3-21-17(20)14-9-11-15(12-10-14)18-13-19(2)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNGYPJUKIKDJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5069207
Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
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Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57834-33-0
Record name N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine
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Record name Benzoic acid, 4-(((methylphenylamino)methylene)amino)-, ethyl ester
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Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
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Record name Benzoic acid, 4-[[(methylphenylamino)methylene]amino]-, ethyl ester
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Record name Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate
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Foundational & Exploratory

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate CAS 57834-33-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Introduction: A Molecule of Industrial Significance

This compound, registered under CAS number 57834-33-0, is a formamidine derivative primarily recognized for its role as a high-efficiency ultraviolet (UV) light absorber. Commercially known as UV-1, this compound is a cornerstone in the protection of polymeric materials, particularly polyurethanes, from photodegradation.[1] Its unique structure allows it to effectively absorb damaging UV radiation and dissipate the energy as harmless thermal energy, thereby preserving the integrity, color, and elasticity of the host material.[2][3] While its structural components, a benzoate ester and a substituted imine, are common motifs in pharmacologically active molecules, its established application remains firmly in the industrial materials science sector. This guide provides an in-depth analysis of its properties, synthesis, mechanism of action, and applications for researchers and formulation scientists.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application.

Table 1: Chemical Identifiers [4]

Identifier Value
CAS Number 57834-33-0
IUPAC Name ethyl 4-[(N-methylanilino)methylideneamino]benzoate
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Synonyms N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine, UV-1
InChIKey GNGYPJUKIKDJQT-UHFFFAOYSA-N

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N=CN(C)C2=CC=CC=C2 |

The physical state of this compound is reported with some variance in the literature. Highly purified forms are described as a white to off-white crystalline solid.[5] However, the technical grade material (UV-1) supplied for industrial use is typically a light-yellowish, viscous liquid.[6][] This discrepancy may arise from the presence of minor impurities from synthesis affecting the melting point or the material existing as a supercooled liquid.

Table 2: Physicochemical and Computed Properties

Property Value Source(s)
Boiling Point 416.9 °C at 760 mmHg [1]
Density 1.05 - 1.1 g/cm³ [1][8]
Flash Point 206 °C [1]
Water Solubility 34.7 mg/L at 20°C (Very low) [1]
Solubility Soluble in many organic solvents; miscible with polyester and polyether polyols. Slightly soluble in Chloroform and Ethyl Acetate. [1][9]
pKa (Predicted) 6.94 ± 0.50 [1]

| LogP (Predicted) | 3.4 - 4.34 |[4][8] |

Section 2: Synthesis and Manufacturing

The industrial synthesis of this compound is primarily achieved through the condensation of readily available precursors. Two common routes are reported: a one-step, three-component reaction and a two-step process involving the formation of an intermediate.

The two-step approach first involves the reaction of Ethyl 4-aminobenzoate (also known as Benzocaine) with an orthoformate ester, such as triethyl orthoformate, to generate an ethoxyformimidate intermediate. This intermediate is then condensed with N-methylaniline at elevated temperatures to yield the final product.[6][10] A more direct, one-pot synthesis involves reacting Ethyl 4-aminobenzoate, N-methylaniline, and a one-carbon source like formic acid in the presence of an acid catalyst.[9]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for formamidine synthesis.[9] The causality behind this choice is its efficiency, avoiding the isolation of intermediates which is preferable for large-scale industrial production.

Step 1: Reactor Charging

  • To a 1000 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add Ethyl p-aminobenzoate (165 g, 1.0 mol), N-methylaniline (117.7 g, 1.1 mol), and p-toluenesulfonic acid (10 g, as catalyst).

  • Add toluene (200 mL) as an azeotropic solvent to facilitate water removal.

Step 2: Reaction Initiation

  • Begin stirring the mixture and warm the flask to 50-60 °C.

  • Over a period of 2 hours, add 85% formic acid (59.5 g, 1.1 mol) dropwise. The controlled addition is crucial to manage the initial exotherm.

Step 3: Condensation and Water Removal

  • After the addition is complete, heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction for approximately 5 hours, or until no more water is observed to be separating. The removal of water drives the equilibrium towards the product, ensuring a high yield.

Step 4: Product Isolation and Purification

  • Once the reaction is complete, cool the flask to room temperature.

  • Distill off the toluene under atmospheric pressure.

  • The remaining crude product, a viscous liquid, can be further purified by vacuum distillation to yield the final product as a pale yellow liquid with a purity often exceeding 99%.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process R1 Ethyl p-aminobenzoate P1 Combine in Toluene R1->P1 R2 N-methylaniline R2->P1 R3 Formic Acid R3->P1 Cat p-Toluenesulfonic Acid Cat->P1 P2 Heat to Reflux (Azeotropic Water Removal) P1->P2 P3 Solvent Removal (Distillation) P2->P3 P4 Purification (Vacuum Distillation) P3->P4 Product Ethyl 4-[[(methylphenylamino) methylene]amino]benzoate P4->Product

Caption: One-pot synthesis workflow for this compound.

Section 3: Mechanism of Action - UV Stabilization

The primary function of this compound is to protect polymers from degradation caused by UV radiation. It belongs to the UV absorber class of stabilizers.

The mechanism is a photophysical process. The molecule's conjugated aromatic and imine system is a strong chromophore, capable of absorbing high-energy photons in the 240-340 nm range.[1][9] Upon absorbing a UV photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The key to its function is the ability to rapidly and efficiently dissipate this absorbed energy through non-radiative pathways, primarily as thermal energy (heat), returning to the ground state without undergoing any chemical change.[3] This rapid energy conversion cycle prevents the high-energy photon from breaking chemical bonds within the polymer matrix, which would otherwise generate free radicals and initiate degradation pathways leading to yellowing, embrittlement, and loss of mechanical properties.[11]

UV_Mechanism UV-1 intercepts the photon, preventing it from reaching and degrading the polymer. UV_Photon UV Photon (hν) 240-340 nm Polymer Polymer Matrix UV_Photon->Polymer Causes UV1_Ground UV-1 (Ground State) UV_Photon->UV1_Ground Absorption UV_Photon->UV1_Ground Degradation Polymer Degradation (Free Radicals) Polymer->Degradation UV1_Excited UV-1 (Excited State) UV1_Excited->UV1_Ground Non-Radiative Decay UV1_Excited->UV1_Ground Heat Heat (Thermal Energy) UV1_Excited->Heat

Caption: Photostabilization mechanism of a UV absorber like UV-1.

Section 4: Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data

Technique Predicted Key Signals / Bands
¹H NMR ~8.0 ppm (d): 2H, aromatic protons ortho to the ester group. ~7.1-7.4 ppm (m): 7H, remaining aromatic protons and the formamidine proton (-N=CH-N-). ~4.3 ppm (q): 2H, methylene protons of the ethyl ester (-OCH₂CH₃). ~3.3 ppm (s): 3H, N-methyl protons (-NCH₃). ~1.4 ppm (t): 3H, methyl protons of the ethyl ester (-OCH₂CH₃).
¹³C NMR ~166 ppm: Carbonyl carbon of the ester (C=O). ~150-155 ppm: Formamidine carbon (-N=C-N). ~115-145 ppm: Aromatic carbons. ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂). ~35-40 ppm: N-methyl carbon (-NCH₃). ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

| IR (Infrared) | ~1710 cm⁻¹ (strong): C=O stretching (ester). ~1640 cm⁻¹ (strong): C=N stretching (formamidine/imine). ~1600, 1500 cm⁻¹ (medium): C=C stretching (aromatic rings). ~1270, 1100 cm⁻¹ (strong): C-O stretching (ester). ~3050 cm⁻¹ (weak): Aromatic C-H stretching. ~2980 cm⁻¹ (weak): Aliphatic C-H stretching. |

Section 5: Industrial Applications and Performance

The commercial success of this compound (UV-1) stems from its high performance and excellent compatibility in specific polymer systems.

  • Polyurethane (PU) Systems: This is the primary application area. It is highly effective in protecting a wide range of PU products, including microcellular foams, integral skin foams (e.g., for footwear), conventional rigid and flexible foams, and elastomers.[1] Its anti-yellowing effect in PU is considered superior to many other UV absorbers.[9]

  • Adhesives and Sealants: It is used as a UV stabilizer to prevent degradation and maintain the integrity of adhesives and sealants exposed to sunlight.[1]

  • Coatings and Artificial Leather: It improves the stability and lifetime of fabric coatings used in applications like artificial leather.[1]

A key advantage is its liquid form and high solubility in polyether and polyester polyols, which allows it to be easily and homogeneously incorporated into the polyol component of a PU system before reaction with isocyanates.[9] Typical usage levels range from 0.2-1.0% in polyurethane and 0.5-1.0% in adhesives and sealants.[9]

Section 6: Biological and Pharmaceutical Perspective

For the audience in drug development, it is important to clarify the context of this molecule. While it contains a benzoate structure (related to local anesthetics like benzocaine) and a Schiff base-like (formamidine) linkage, there is no significant body of research supporting its use as a pharmaceutical agent. Its low water solubility and primary function as a UV energy dissipater are tailored for material science, not biological interaction. Initial synthesis efforts may have explored Schiff base derivatives for biological applications, but its development and commercialization have been exclusively in the industrial chemical sector.[5]

Section 7: Safety, Handling, and Regulatory Information

As a chemical used in industrial settings, proper handling is essential.

  • GHS Hazard Information: It is classified as Acute Toxicity - Oral, Category 4 ("Harmful if swallowed").[5] Precautionary statements include washing hands thoroughly after handling and not eating, drinking, or smoking when using the product.[12]

  • Handling: Use in a well-ventilated area. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Regulatory Status: In the United States, it is listed on the TSCA inventory and is designated as an active Pre-Manufacture Notices (PMN) substance, indicating its use in commercial manufacturing.[4]

Conclusion

This compound is a highly specialized and effective molecule designed for a critical industrial purpose: protecting polymers from UV degradation. Its success, particularly in the polyurethane industry, is a result of its strong UV absorption in the key degradation wavelengths, its ability to safely dissipate that energy, and its excellent formulation compatibility. While it holds little current relevance to drug development, it stands as a prime example of targeted molecular design for high-performance materials science applications.

References

Synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: Beyond the Procedure

This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of the synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. This compound, known commercially as a potent liquid UV absorber (UV-1), is a valuable intermediate in various fields.[1][2] Our objective is not merely to present a recipe but to provide a foundational understanding of the chemical principles at play, the rationale behind procedural choices, and the self-validating nature of a well-designed synthetic protocol. We will explore the most prevalent and industrially relevant synthetic pathways, offering insights grounded in established chemical theory and practice.

Compound Profile and Strategic Importance

This compound (C₁₇H₁₈N₂O₂) is an N-aryl formamidine derivative.[3][] At room temperature, it typically presents as a pale yellow, viscous liquid or semi-solid.[3][5][6] While it has limited solubility in water, it is readily soluble in common organic solvents like ethanol and toluene.[3]

Its strategic importance lies in its exceptional ability to absorb ultraviolet radiation, particularly in the 240-340nm range.[1][5][6] This property makes it a highly effective light stabilizer in polyurethane systems, including foams, coatings, adhesives, and sealants, where it significantly enhances durability and prevents yellowing.[1][6][7]

Key Properties Summary

PropertyValueSource(s)
CAS Number 57834-33-0[3][5][8]
Molecular Formula C₁₇H₁₈N₂O₂[3][]
Molecular Weight 282.34 g/mol []
Appearance Pale yellow viscous liquid/semi-solid[3][5][6]
Boiling Point ~188-190 °C @ 0.1 Torr (13 Pa)[][6][9]
Primary Application UV Absorber / Light Stabilizer[1][5][7]

Core Synthesis: The Formamidine Condensation

The synthesis of this compound is fundamentally a condensation reaction that forms a formamidine linkage. This involves three key components:

  • An Aromatic Amine: Ethyl 4-aminobenzoate (also known as Benzocaine) provides the core benzoate structure.

  • A Secondary Amine: N-methylaniline.

  • A C1 Carbon Source: A formylating agent to create the (-CH=) bridge.

We will explore two robust and scalable pathways distinguished by their choice of C1 source and catalyst: Formic Acid with an Acid Catalyst and Triethyl Orthoformate with a Solid Catalyst .

Pathway I: Formic Acid Catalyzed Condensation

This classic approach utilizes formic acid as the C1 source, catalyzed by a strong acid like p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by the azeotropic removal of water.

Mechanistic Insights

The choice of an acid catalyst is critical. p-TsOH serves two primary functions:

  • Activation of the Carbonyl: It protonates the formic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the primary amine (Ethyl 4-aminobenzoate).

  • Facilitating Dehydration: It catalyzes the elimination of water molecules at each condensation step, which is essential for driving the reaction equilibrium toward the product.

The use of toluene as a solvent is a deliberate process choice. It is immiscible with water and forms a low-boiling azeotrope, allowing for the continuous removal of water via a Dean-Stark apparatus. This physical sequestration of a byproduct is a cornerstone of ensuring high conversion in equilibrium-limited reactions.

G cluster_activation Step 1: Formic Acid Activation cluster_attack1 Step 2: Nucleophilic Attack & Dehydration cluster_attack2 Step 3: Second Condensation FA Formic Acid (HCOOH) PFA Protonated Formic Acid FA->PFA Protonation pTsOH p-TsOH (H+) EAB Ethyl 4-aminobenzoate Intermediate1 Tetrahedral Intermediate EAB->Intermediate1 Attack on PFA Formamide Ethyl 4-formamidobenzoate Intermediate1->Formamide - H₂O NMA N-methylaniline ActivatedFormamide Protonated Formamide Formamide->ActivatedFormamide Protonation (p-TsOH) Intermediate2 Aminal-like Intermediate NMA->Intermediate2 Attack on Activated Formamide Product Final Product Intermediate2->Product - H₂O

Caption: Proposed mechanism for the formic acid-catalyzed synthesis.

Pathway II: Triethyl Orthoformate Mediated Synthesis

An alternative, often higher-yielding, method employs triethyl orthoformate as the C1 source. This reagent offers a distinct advantage over formic acid.

Mechanistic Insights

Triethyl orthoformate serves a dual role as both the formylating agent and an efficient chemical dehydrating agent. The reaction proceeds through the formation of an intermediate imidate ester.[9] The subsequent reaction with N-methylaniline displaces ethanol, driving the reaction forward without the need for azeotropic water removal. Byproducts of this pathway are ethanol and ethyl formate, which are volatile and easily removed under reduced pressure.

The use of a solid catalyst like activated alumina provides a large surface area for the reaction and is easily recovered post-synthesis by simple filtration, simplifying the purification process.[3]

G cluster_step1 Step 1: Imidate Ester Formation cluster_step2 Step 2: Amine Displacement EAB Ethyl 4-aminobenzoate Imidate Ethyl (4-ethoxycarbonylphenyl) formimidate EAB->Imidate Condensation TEOF Triethyl Orthoformate TEOF->Imidate Imidate->Imidate NMA N-methylaniline Product Final Product Imidate->Product Nucleophilic Attack NMA->Product Product->Product

Caption: Reaction scheme using triethyl orthoformate.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. The successful removal of the calculated amount of water (Protocol 1) or the distillation of volatile byproducts (Protocol 2) serves as a real-time indicator of reaction progression, a key principle of trustworthy process chemistry.

Protocol 1: Synthesis via Formic Acid

This protocol is adapted from established industrial methods.[1][3][5]

Experimental Parameters

ParameterValueMoles (approx.)Rationale
Ethyl 4-aminobenzoate165 g1.0Limiting Reagent
N-methylaniline117.7 g1.1Slight excess to ensure full conversion
Formic Acid (85%)59.5 g1.1Slight excess to drive reaction
p-Toluenesulfonic acid10 g-Catalyst
Toluene200 mL-Solvent & Azeotroping Agent
Expected Yield ~262 g (93%)
Step-by-Step Procedure:
  • Reactor Setup: Equip a 1000 mL reaction flask with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reactants: Charge the flask with ethyl p-aminobenzoate (165 g), N-methylaniline (117.7 g), p-toluenesulfonic acid (10 g), and toluene (200 mL).

  • Initial Heating: Begin stirring and warm the mixture to 50-60 °C.

  • Formic Acid Addition: Over a period of 2 hours, add 85% formic acid (59.5 g) dropwise to the flask, maintaining the temperature at 50-60 °C.

  • Reflux and Dehydration: After the addition is complete, increase the temperature to initiate reflux. Vigorously collect the water-toluene azeotrope in the Dean-Stark trap. The reaction is monitored by the volume of water collected (approx. 30-35 mL).

  • Reaction Completion: Continue the reflux for approximately 5 hours, or until no more water separates in the trap. This is the primary validation point for reaction completion.

  • Solvent Removal: After cooling, arrange the apparatus for distillation. Recover the toluene under atmospheric pressure.

  • Product Isolation: Subject the remaining crude product to vacuum distillation to yield the final product as a pale yellow viscous liquid.

G start Charge Reactants (EAB, NMA, p-TsOH, Toluene) heat1 Warm to 50-60°C start->heat1 add_fa Dropwise Add Formic Acid (2h) heat1->add_fa reflux Heat to Reflux Collect Water (5h) add_fa->reflux validate Validate: No More Water? reflux->validate validate->reflux No distill Atmospheric Distillation (Remove Toluene) validate->distill Yes vac_distill Vacuum Distillation (Isolate Product) distill->vac_distill end Product vac_distill->end

Caption: Experimental workflow for the formic acid pathway.

Protocol 2: Synthesis via Triethyl Orthoformate

This protocol offers a cleaner workup and is adapted from methods utilizing orthoesters.[3][9]

Experimental Parameters

ParameterValueMoles (approx.)Rationale
Ethyl 4-aminobenzoate165 g1.0Limiting Reagent
Triethyl Orthoformate159 g1.07C1 source and dehydrating agent
N-methylaniline112.4 g1.05Slight excess
Activated Alumina10.2 g-Reusable solid catalyst
Expected Yield ~270 g (95.7%)
Step-by-Step Procedure:
  • Reactor Setup: Equip a 500 mL reaction flask with a mechanical stirrer, heating mantle, and a distillation head.

  • Charging Reactants: Charge the flask with ethyl p-aminobenzoate (165 g), N-methylaniline (112.4 g), triethyl orthoformate (159 g), and activated alumina (10.2 g).

  • Initial Reaction: Begin stirring and heat the mixture to 50-60 °C. Maintain this temperature for approximately 2 hours.

  • Byproduct Removal: Gradually increase the vacuum while heating to distill off the methanol and other volatile byproducts. The cessation of distillation indicates the reaction is nearing completion.

  • Catalyst Recovery: While the solution is still hot, filter it to recover the activated alumina, which can be washed and reused.

  • Product Isolation: The filtrate (mother liquor) is then distilled under high vacuum to remove any remaining volatiles and isolate the pure product.

G start Charge Reactants (EAB, NMA, TEOF, Alumina) heat1 Heat to 50-60°C (2h) start->heat1 vac_distill1 Vacuum Distillation (Remove Byproducts) heat1->vac_distill1 validate Validate: Distillation Ceased? vac_distill1->validate validate->vac_distill1 No filter Hot Filtration (Recover Catalyst) validate->filter Yes vac_distill2 Vacuum Distillation (Isolate Product) filter->vac_distill2 end Product vac_distill2->end

Caption: Experimental workflow for the triethyl orthoformate pathway.

Conclusion

The synthesis of this compound is a robust and scalable process central to the production of high-performance UV absorbers. The two primary pathways discussed—catalytic condensation with formic acid and mediated synthesis with triethyl orthoformate—both offer high yields and are industrially viable. The choice between them often depends on factors such as equipment availability (for azeotropic distillation vs. vacuum), cost of reagents, and desired workup simplicity. The triethyl orthoformate method generally provides a higher yield and a simpler purification process due to the absence of water and the use of a recoverable solid catalyst. A thorough understanding of the underlying mechanisms and the rationale for each procedural step is paramount for successful, safe, and scalable synthesis.

References

An In-depth Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1): Physicochemical Mechanism of Action and Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-based compound widely known in the materials industry as UV-1. The primary focus of this document is to elucidate the core mechanism of action of UV-1 as a potent ultraviolet (UV) light absorber. While the prompt requested information on its biological mechanism of action for a drug development audience, extensive literature review reveals its primary application and scientific investigation have been within materials science, with a notable absence of pharmacological data. This guide, therefore, details its physicochemical properties, synthesis, and proposed photophysical mechanism of UV energy dissipation. Additionally, it explores the broader, albeit limited, biological context of the formamidine chemical class and outlines potential future research avenues. This document is intended for researchers, scientists, and professionals in both materials science and drug development who may be interested in the properties and potential applications of this molecule.

Introduction and Chemical Identity

This compound is a synthetic organic compound belonging to the formamidine class of chemicals.[1] Its primary and well-documented application is as a high-efficiency UV absorber, particularly for the stabilization of polyurethane-based materials.[2][3] It is commercially known as UV-1.[3] The compound is valued for its strong absorption in the 240-340 nm UV range, which is a region of the electromagnetic spectrum that can cause significant degradation to polymeric materials.[2]

Nomenclature and Identifiers:

  • Systematic Name: this compound

  • Synonyms: N'-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine, UV-1, Zikasorb R, Chisorb 971[][5]

  • CAS Number: 57834-33-0[1]

  • Molecular Formula: C₁₇H₁₈N₂O₂[1]

  • Molecular Weight: 282.34 g/mol [6]

Physicochemical Properties

UV-1 is typically a light-yellowish liquid at room temperature.[7] It is characterized by its high solubility in common organic solvents such as ethanol, isopropanol, and butyl acetate, and is miscible with polyester and polyether polyols, making it highly compatible with polyurethane systems.[1][3] Conversely, it has very low solubility in water.[3]

PropertyValueSource(s)
Appearance Light-yellowish liquid[7]
Boiling Point 416.9 °C at 760 mmHg[3]
Density 1.05 g/cm³[3]
Flash Point 206 °C[3]
Water Solubility < 0.01 g / 100 g solution[8]
pKa (Predicted) 6.94 ± 0.50[3]

Synthesis of this compound

The synthesis of UV-1 is typically achieved through a condensation reaction. While several specific pathways may exist, a common laboratory and industrial-scale synthesis involves the reaction of ethyl p-aminobenzoate with N-methylaniline and a formic acid source, often in the presence of an acid catalyst like p-toluenesulfonic acid.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative synthesis based on literature descriptions.

Materials:

  • Ethyl p-aminobenzoate (1 mol)

  • N-methylaniline (1.1 mol)

  • Formic acid (85%, 1.1 mol)

  • p-toluenesulfonic acid (catalytic amount, e.g., 10 g)

  • Toluene (200 mL)

Procedure:

  • To a 1000 mL reaction flask equipped with a stirrer and a Dean-Stark apparatus, add ethyl p-aminobenzoate, N-methylaniline, p-toluenesulfonic acid, and toluene.

  • Stir the mixture and warm to 50-60 °C.

  • Slowly add formic acid dropwise over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Continuously remove the water generated during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress. The reaction is considered complete when no more water is collected (approximately 5 hours).

  • Upon completion, the resulting mixture contains the desired product, which can be purified by standard methods such as distillation under reduced pressure.

Synthesis Workflow Diagram```dot

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product R1 Ethyl p-aminobenzoate P1 Combine in Toluene R1->P1 R2 N-methylaniline R2->P1 R3 Formic Acid P2 Heat to 50-60°C R3->P2 Dropwise addition R4 p-toluenesulfonic acid (catalyst) R4->P1 P1->P2 P3 Heat to Reflux with Water Removal P2->P3 Prod This compound (UV-1) P3->Prod

Caption: Proposed photophysical mechanism of UV-1.

The effectiveness of UV-1 is reported to be 1.1 to 1.4 times that of benzophenone or benzotriazole type UV absorbers in some applications. [2]

Industrial Applications

UV-1 is widely used as a light stabilizer in a variety of polymer systems, most notably polyurethanes. [3]Its liquid form and good compatibility with polyols make it easy to incorporate into polyurethane manufacturing processes. [1] Key Applications Include:

  • Polyurethane Foams: Including microcellular foams, integral skin foams, and both rigid and flexible foams. [8]* Coatings and Adhesives: Used in polyurethane coatings and adhesives to prevent yellowing and degradation. [3]* Artificial Leather: Incorporated into fabric coatings to enhance durability. [8]* Sealants and Elastomers: Improves the light stability of various sealants and elastomers. [3]

Protocol for Incorporation into a Polyurethane System

This is a generalized protocol for adding UV-1 to a two-component polyurethane system.

Materials:

  • Polyol component (polyester or polyether-based)

  • Isocyanate component

  • UV-1 (SABO®STAB UV 1)

  • Hindered Amine Light Stabilizer (HALS), e.g., SABO®STAB UV 65 (optional, for synergistic effect)

  • Antioxidant (optional)

Procedure:

  • In a suitable mixing vessel, add the desired amount of the polyol component.

  • While stirring, add UV-1 to the polyol component. Typical addition levels range from 0.2% to 1.0% by weight of the total formulation. [8]3. For enhanced performance, a HALS can be added in conjunction with UV-1. HALS act as radical scavengers and provide a synergistic protective effect. [9]4. Ensure all additives are thoroughly mixed and homogeneously dispersed in the polyol.

  • Proceed with the standard polyurethane production process by mixing the additive-containing polyol component with the isocyanate component according to the manufacturer's instructions.

Biological Activity and Toxicological Profile

There is very limited information available on the specific biological activity and toxicology of this compound. Most available safety data sheets classify it as harmful if swallowed (Acute toxicity - Oral, Category 4) and as a potential skin and eye irritant. [1][10][11]It is not currently classified as a carcinogen by major regulatory agencies. [1] However, the broader class of formamidine compounds does exhibit a range of biological activities. For instance, some formamidines are used as pesticides and acaricides. [12][13]These compounds can have neurotoxic effects in insects and mites, though their precise mode of action is not fully understood. [14]Some formamidine derivatives have also been investigated for their potential as antimalarial and antibacterial agents, as well as for their synergistic effects with other insecticides. [15]Furthermore, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their potential as antitumor agents, showing inhibitory effects on cancer cell lines. [16] It is crucial to note that these activities are for different formamidine derivatives and cannot be directly extrapolated to UV-1. The presence of the formamidine group in UV-1 suggests a potential for biological activity, but this remains an unexplored area of research.

Future Research Directions

Given the widespread use of UV-1 in consumer and industrial products, further investigation into its toxicological profile and potential for biological activity is warranted.

  • Computational Studies: In silico modeling could be employed to predict the photophysical properties of UV-1 in more detail and to screen for potential interactions with biological targets.

  • Toxicological and Ecotoxicological Studies: Comprehensive studies are needed to understand its metabolic fate, potential for bioaccumulation, and long-term effects on various organisms.

  • Exploratory Pharmacological Screening: Given the known biological activities of other formamidines, screening UV-1 against various biological targets (e.g., enzymes, receptors) could reveal unexpected pharmacological properties.

Conclusion

This compound, or UV-1, is a highly effective UV absorber with a well-established role in the materials science industry, particularly in the protection of polyurethanes. Its mechanism of action is rooted in its ability to absorb UV radiation and dissipate the energy as heat through photophysical processes. While there is a significant lack of data on its biological mechanism of action in a pharmacological context, the known bioactivities of other formamidine compounds suggest that this could be a fruitful area for future investigation. This guide provides a comprehensive overview of the current state of knowledge on UV-1, intended to be a valuable resource for scientists and researchers in related fields.

References

An In-Depth Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate: Synthesis, Structural Analysis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, an organic compound belonging to the formamidine class of chemicals, is a significant molecule in the field of polymer science and material protection. With the chemical formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol , this compound is widely recognized by its industrial designation, UV-1.[1][2] It functions as a highly efficient ultraviolet (UV) light absorber, specifically designed to protect materials from the degradative effects of solar radiation.[1][2] Its primary application lies in the stabilization of polyurethane (PU) products, where it demonstrates superior performance in preventing yellowing and maintaining material integrity upon UV exposure.[1][2] This guide provides a comprehensive technical overview of its synthesis, in-depth structural analysis based on predictive spectroscopic data, and a discussion of its characterization and mechanism of action.

Molecular Structure and Properties

The molecular architecture of this compound features a central formamidine linkage (-N=CH-N-) connecting a substituted phenyl group with an ethyl benzoate moiety. This structure is key to its function as a UV absorber.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57834-33-0[1][3]
Molecular Formula C₁₇H₁₈N₂O₂[1][4][5]
Molecular Weight 282.34 g/mol [4][5]
Appearance Pale yellow viscous liquid[2][6]
Boiling Point 416.9 °C at 760 mmHg[1]
Density 1.05 g/cm³[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate. Miscible with polyester and polyether polyols.[1]
UV Absorption Range 240-340 nm (peak absorption in the 300-330 nm range)[1][2]

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// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; O1 [label="O"]; O2 [label="O"]; N1 [label="N"]; N2 [label="N"]; H1[label="H", fontsize=8]; H2[label="H", fontsize=8]; H3[label="H", fontsize=8]; H4[label="H", fontsize=8]; H5[label="H", fontsize=8]; H6[label="H", fontsize=8]; H7 [label="H", fontsize=8]; H8 [label="H", fontsize=8]; H9 [label="H", fontsize=8]; H10 [label="H", fontsize=8]; H11 [label="H", fontsize=8]; H12 [label="H", fontsize=8]; H13 [label="H", fontsize=8]; H14 [label="H", fontsize=8]; H15 [label="H", fontsize=8]; H16 [label="H", fontsize=8]; H17 [label="H", fontsize=8]; H18 [label="H", fontsize=8];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N2; N2 -- C7; C7 -- N1; N1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C11 -- C13; C13 -- O1 [style=double]; C13 -- O2; O2 -- C14; C14 -- C15; N2 -- C16; C16 -- H1; C16 -- H2; C16 -- H3; C7 -- H4; C2 -- H5; C3 -- H6; C4 -- H7; C5 -- H8; C6 -- H9; C9 -- H10; C10 -- H11; C12 -- H12; C14 -- H13; C14 -- H14; C15 -- H15; C15 -- H16; C15 -- H17; C8 -- H18;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,1.732!"]; C3 [pos="2.5,1.732!"]; C4 [pos="3.5,0!"]; C5 [pos="2.5,-1.732!"]; C6 [pos="1,-1.732!"]; N2 [pos="-1.5,0!"]; C7 [pos="-2.5,1!"]; N1 [pos="-3.5,0!"]; C8 [pos="-5,0!"]; C9 [pos="-6,1.732!"]; C10 [pos="-7.5,1.732!"]; C11 [pos="-8.5,0!"]; C12 [pos="-7.5,-1.732!"]; C13 [pos="-10,0!"]; O1 [pos="-11,1!"]; O2 [pos="-10,-1.5!"]; C14 [pos="-11.5,-2!"]; C15 [pos="-12.5,-1!"]; C16 [pos="-1.5,-1.5!"]; H1[pos="-1,-2!"]; H2[pos="-2,-2!"]; H3[pos="-2,-1!"]; H4[pos="-2.5,2!"]; H5[pos="0.5,2.598!"]; H6[pos="3,2.598!"]; H7 [pos="4.5,0!"]; H8 [pos="3,-2.598!"]; H9 [pos="0.5,-2.598!"]; H10 [pos="-5.5,2.598!"]; H11 [pos="-8,2.598!"]; H12 [pos="-8,-2.598!"]; H13 [pos="-11.5,-3!"]; H14 [pos="-12,-2!"]; H15 [pos="-13,0!"]; H16 [pos="-12.5,-2!"]; H17 [pos="-13.5,-1!"]; H18 [pos="-5.5,-0.866!"]; }

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction. A common and scalable laboratory procedure is outlined below.

Experimental Protocol:

Materials:

  • Ethyl p-aminobenzoate

  • N-methylaniline

  • Formic acid (85%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

Procedure:

  • To a 1000 mL reaction flask equipped with a stirrer and a Dean-Stark apparatus, add 165 g (1 mol) of ethyl p-aminobenzoate, 117.7 g (1.1 mol) of N-methylaniline, 10 g of p-toluenesulfonic acid, and 200 mL of toluene.[1][2]

  • Stir the mixture and warm to 50-60 °C.

  • Over a period of 2 hours, add 59.53 g (1.1 mol) of 85% formic acid dropwise.[1][2]

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark apparatus.

  • Continue the reaction for approximately 5 hours, or until no more water is collected.[1][2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene by distillation under atmospheric pressure.

  • The remaining crude product is then purified by vacuum distillation to yield a pale yellow viscous liquid.[2]

This procedure typically results in a high yield (around 93%) and high purity (approximately 99.4%) of the final product.[2]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 Ethyl p-aminobenzoate Mix Mix in Toluene R1->Mix R2 N-methylaniline R2->Mix R3 Formic Acid Add Dropwise addition of Formic Acid (2h) R3->Add Cat p-Toluenesulfonic acid Cat->Mix Heat Heat to 50-60°C Mix->Heat Heat->Add Reflux Reflux with Dean-Stark (5h) Add->Reflux Distill_Solvent Atmospheric Distillation of Toluene Reflux->Distill_Solvent Vac_Distill Vacuum Distillation of Product Distill_Solvent->Vac_Distill Product This compound Vac_Distill->Product

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization (Predictive)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons (Ethyl Benzoate Moiety) 7.9 - 8.1Doublet2HProtons ortho to the ester group, deshielded by the carbonyl.
Aromatic Protons (Ethyl Benzoate Moiety) 6.9 - 7.1Doublet2HProtons meta to the ester group, shielded relative to the ortho protons.
Aromatic Protons (N-phenyl Moiety) 7.2 - 7.5Multiplet5HProtons on the N-phenyl ring.
Formamidine Proton (-N=CH-N-) 8.2 - 8.5Singlet1HThe proton on the central carbon of the formamidine group is expected to be significantly deshielded.
Ethyl Protons (-O-CH₂-CH₃) 4.2 - 4.4Quartet2HMethylene protons of the ethyl ester, adjacent to the oxygen atom.
Ethyl Protons (-O-CH₂-CH₃) 1.2 - 1.4Triplet3HMethyl protons of the ethyl ester.
N-Methyl Protons (-N-CH₃) 3.2 - 3.4Singlet3HProtons of the methyl group attached to the nitrogen atom.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl Carbon (-C=O) 165 - 167Typical chemical shift for an ester carbonyl carbon.
Formamidine Carbon (-N=C-N-) 155 - 160The central carbon of the formamidine group is expected in this region.
Aromatic Carbons 115 - 150A complex set of signals corresponding to the various aromatic carbons. The carbon attached to the ester group and the carbons attached to the nitrogens will be the most downfield.
Ethyl Carbon (-O-CH₂-) 60 - 62Methylene carbon of the ethyl ester.
N-Methyl Carbon (-N-CH₃) 35 - 40Methyl carbon attached to the nitrogen.
Ethyl Carbon (-CH₃) 14 - 15Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3100 - 3000 MediumAromatic C-HStretch
2980 - 2850 MediumAliphatic C-HStretch
1720 - 1700 StrongEster C=OStretch
1650 - 1630 StrongFormamidine C=NStretch
1600 - 1450 Medium-StrongAromatic C=CStretch
1270 - 1250 StrongEster C-OStretch
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the molecular ion.

The molecular ion peak (M⁺) would be observed at m/z = 282. Key fragmentation patterns would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 237.

  • Cleavage of the ester group: Leading to a fragment corresponding to the ethyl benzoate cation.

  • Fission at the C-N bonds of the formamidine linkage: This would generate various fragments corresponding to the different aromatic portions of the molecule.

Mechanism of UV Absorption and Application

This compound's efficacy as a UV absorber stems from its molecular structure, which allows for the efficient absorption of high-energy UV radiation and its dissipation as harmless thermal energy.[7] The conjugated system of aromatic rings and the formamidine bridge enables the absorption of photons in the 240-340 nm range, which is particularly damaging to many polymers.[1][2]

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state through non-radiative decay pathways, releasing the energy as heat. This photostability is a crucial feature, allowing the molecule to undergo this cycle repeatedly without significant degradation.[8]

UV_Absorption_Mechanism UV_Photon UV Photon (240-340 nm) Molecule_Ground Molecule (Ground State) UV_Photon->Molecule_Ground Absorption Molecule_Excited Molecule (Excited State) Molecule_Ground->Molecule_Excited Excitation Molecule_Excited->Molecule_Ground Non-Radiative Decay Heat Heat (Thermal Energy) Molecule_Excited->Heat Dissipation

References

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predicted spectroscopic profile. This approach not only facilitates the identification and characterization of the title compound but also serves as a practical framework for the spectroscopic analysis of related N-aryl formamidine derivatives.

Introduction: Chemical Identity and Significance

This compound (C₁₇H₁₈N₂O₂) is a formamidine derivative with a molecular weight of 282.34 g/mol .[1][2] Its structure incorporates a central formamidine linkage, an N-methylaniline moiety, and an ethyl p-aminobenzoate backbone. This compound and its analogues are of interest in various chemical and pharmaceutical applications, including their use as UV absorbers and as intermediates in the synthesis of more complex molecules.[3][4] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural verification.

Chemical Structure:

Caption: Molecular Formula and Simplified Structure.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, with chemical shifts (δ) reported in parts per million (ppm). These predictions are based on established substituent effects and analysis of related structures, including ethyl 4-aminobenzoate and N-aryl formamidines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to display distinct signals for the ethyl group, the two aromatic rings, the methyl group, and the formamidine proton.

Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃-CH₂)1.35 - 1.45Triplet3H7.1
H-b (CH₃-CH₂)4.30 - 4.40Quartet2H7.1
H-c (N-CH₃)3.30 - 3.40Singlet3H-
H-d (Aromatic)7.95 - 8.05Doublet2H8.5
H-e (Aromatic)6.95 - 7.05Doublet2H8.5
H-f (Aromatic)7.30 - 7.45Multiplet5H-
H-g (N=CH-N)8.20 - 8.30Singlet1H-

Rationale for Predictions:

  • Ethyl Group (H-a, H-b): The characteristic triplet-quartet pattern for an ethyl group is expected. The chemical shifts are based on data for ethyl benzoate and its derivatives.[5][6]

  • N-Methyl Group (H-c): The singlet for the N-methyl group is predicted to be in the range typical for N-alkyl groups.

  • Ethyl Benzoate Ring (H-d, H-e): The para-substituted aromatic ring of the ethyl benzoate moiety will exhibit a classic AX system, with two doublets. The protons ortho to the electron-withdrawing ester group (H-d) will be downfield compared to the protons ortho to the nitrogen (H-e). This is supported by data for ethyl 4-aminobenzoate.

  • N-Phenyl Ring (H-f): The five protons of the N-phenyl ring are expected to appear as a complex multiplet in the aromatic region.

  • Formamidine Proton (H-g): The imine proton is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the aromatic rings.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Assignment Predicted δ (ppm)
C-1 (CH₃-CH₂)14.5
C-2 (CH₃-CH₂)60.5
C-3 (N-CH₃)40.0
C-4 (Aromatic C-CO)125.0
C-5 (Aromatic CH)131.5
C-6 (Aromatic CH)118.0
C-7 (Aromatic C-N)152.0
C-8 (N=CH-N)155.0
C-9 (Aromatic C-N)148.0
C-10 (Aromatic CH)129.5
C-11 (Aromatic CH)124.0
C-12 (Aromatic CH)129.5
C-13 (C=O)166.0

Rationale for Predictions:

  • Aliphatic Carbons (C-1, C-2, C-3): These are predicted based on standard values for ethyl and N-methyl groups.

  • Aromatic Carbons (C-4 to C-7 and C-9 to C-12): The chemical shifts are estimated based on the electronic effects of the substituents on each aromatic ring. The carbons attached to nitrogen and the carbonyl group will have distinct chemical shifts.

  • Formamidine Carbon (C-8): This carbon is expected to be significantly downfield due to its attachment to two nitrogen atoms.

  • Carbonyl Carbon (C-13): The ester carbonyl carbon will appear at the downfield end of the spectrum, typical for this functional group.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment
3050 - 3100MediumAromatic C-H stretch
2900 - 3000MediumAliphatic C-H stretch
1710 - 1730StrongC=O stretch (ester)
1600 - 1620StrongC=N stretch (formamidine)
1500 - 1580StrongAromatic C=C stretch
1250 - 1300StrongC-O stretch (ester)
1100 - 1200StrongC-N stretch

Interpretation of Key Peaks:

  • C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most indicative peak for the ester carbonyl group.

  • C=N Stretch: The imine double bond of the formamidine linkage is expected to show a strong absorption in the 1600-1620 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: These will appear in their characteristic regions, confirming the presence of the aromatic rings.

  • C-O and C-N Stretches: Strong bands in the fingerprint region will correspond to the C-O bond of the ester and the C-N bonds.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Molecular Ion Peak:

  • [M]⁺: m/z = 282.14

Predicted Key Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺ at m/z = 237

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ at m/z = 253

  • Cleavage of the formamidine linkage: This can lead to several fragment ions, including:

    • [C₈H₉N]⁺ (N-methylaniline fragment) at m/z = 120

    • [C₉H₁₀NO₂]⁺ (ethyl 4-aminobenzoate fragment) at m/z = 164

    • Fragments resulting from cleavage on either side of the central CH group.

MS_Fragmentation M+ (m/z 282) M+ (m/z 282) m/z 237 m/z 237 M+ (m/z 282)->m/z 237 - OCH2CH3 m/z 253 m/z 253 M+ (m/z 282)->m/z 253 - CH2CH3 m/z 120 m/z 120 M+ (m/z 282)->m/z 120 Cleavage m/z 164 m/z 164 M+ (m/z 282)->m/z 164 Cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following standard experimental protocols are recommended.

Synthesis

A common method for the synthesis of this compound involves the condensation reaction between ethyl 4-aminobenzoate and N,N'-dimethyl-N-phenylformamidine or a related orthoformate reaction.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_4-aminobenzoate Ethyl_4-aminobenzoate Condensation Condensation Ethyl_4-aminobenzoate->Condensation Orthoformate_or_Formamidine Orthoformate_or_Formamidine Orthoformate_or_Formamidine->Condensation Target_Molecule This compound Condensation->Target_Molecule

Caption: General Synthesis Workflow.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph for separation from any impurities.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound based on fundamental principles and comparative analysis of related compounds. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural elucidation of this molecule. The outlined experimental protocols provide a clear path for obtaining empirical data to validate these predictions. This comprehensive guide serves as a valuable resource for scientists and researchers working with this compound and its derivatives, ensuring scientific integrity and facilitating further research and development.

References

Solubility and stability of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Characterization of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

A Methodological Approach to Determining Solubility and Stability in Organic Solvents

Prepared by: A Senior Application Scientist

Abstract

This compound is a novel aromatic compound with potential applications in pharmaceutical and materials science. As with any new chemical entity (NCE), a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development and application. This guide provides a comprehensive, methodology-focused framework for researchers, scientists, and drug development professionals to determine the solubility and chemical stability of this compound in relevant organic solvents. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in authoritative scientific principles. The following sections detail step-by-step protocols for kinetic and thermodynamic solubility assessment, forced degradation studies under various stress conditions, and the development of a stability-indicating analytical method.

Introduction: The Critical Need for Physicochemical Profiling

The journey of a novel compound like this compound from discovery to application is critically dependent on an early and accurate assessment of its solubility and stability. These two parameters govern everything from the feasibility of in vitro screening and formulation development to predicting shelf-life and ensuring consistent performance.

  • Solubility dictates the maximum concentration of a compound that can be dissolved in a solvent, a crucial factor for preparing stock solutions for biological assays, developing liquid formulations, and achieving desired bioavailability.

  • Stability defines the compound's resistance to chemical degradation under various environmental conditions. An unstable compound can lose potency, generate potentially toxic impurities, and exhibit a short shelf-life, posing significant risks to research outcomes and product viability.

This document serves as a practical guide for any laboratory tasked with characterizing this molecule. We will outline a series of logical, field-proven experiments designed to generate a comprehensive solubility and stability profile.

Physicochemical Properties and Initial Assessment

Before initiating experimental studies, it is essential to gather or predict the core physicochemical properties of the target molecule. These properties provide a theoretical basis for anticipating its behavior and designing efficient experiments.

PropertyPredicted/Calculated ValueSignificance for Experimental Design
Molecular Formula C₁₇H₁₈N₂O₂Used for all concentration and molarity calculations.
Molecular Weight 282.34 g/mol Essential for preparing solutions of known concentration.
Predicted logP 3.8Indicates high lipophilicity, suggesting poor aqueous solubility but good solubility in non-polar organic solvents.
Predicted pKa Basic: ~4.5 (imine nitrogen), Acidic: >10Suggests the molecule's charge state will be sensitive to pH, impacting solubility and stability in protic or acidic/basic media.
Chemical Structure Imine (-C=N-), Ester (-COO-), Aromatic RingsThe imine and ester functional groups are known to be susceptible to hydrolysis under acidic or basic conditions. This is a critical focus for stability studies.

Protocol for Solubility Assessment in Organic Solvents

The objective is to determine both the kinetic and thermodynamic solubility of the compound in a panel of solvents commonly used in drug discovery and development.

Rationale for Solvent Selection

The chosen solvents should span a range of polarities and functionalities to build a comprehensive profile.

  • DMSO (Dimethyl Sulfoxide): A highly polar aprotic solvent, widely used for creating high-concentration stock solutions for initial biological screening.

  • Ethanol (EtOH): A polar protic solvent, often used in formulations and as a co-solvent.

  • Acetonitrile (ACN): A polar aprotic solvent, commonly used as a mobile phase in chromatography and for sample preparation.

  • Propylene Glycol (PG): A viscous, polar protic solvent often used in liquid formulations.

  • Methanol (MeOH): A polar protic solvent, useful for analytical sample preparation.

Experimental Workflow: Solubility Determination

The following diagram outlines the workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Prepare high-conc. stock in DMSO (e.g., 20 mM) k_dilute Add stock to each test solvent (e.g., 1:100 dilution) k_start->k_dilute k_incubate Incubate & Shake (e.g., 2h at 25°C) k_dilute->k_incubate k_filter Filter to remove precipitate (0.45 µm PVDF) k_incubate->k_filter k_analyze Quantify supernatant via HPLC-UV k_filter->k_analyze result Solubility Data (µg/mL) k_analyze->result t_start Add excess solid compound to each test solvent t_incubate Equilibrate & Shake (e.g., 24-48h at 25°C) t_start->t_incubate t_filter Filter to remove undissolved solid (0.45 µm PVDF) t_incubate->t_filter t_analyze Quantify supernatant via HPLC-UV t_filter->t_analyze t_analyze->result

Caption: Workflow for Kinetic vs. Thermodynamic Solubility.

Detailed Step-by-Step Protocol
  • Preparation of Calibration Standards:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL).

  • Kinetic Solubility Measurement:

    • Prepare a 20 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate or microcentrifuge tubes, add 198 µL of each test solvent (Ethanol, ACN, PG, etc.).

    • Add 2 µL of the DMSO stock to each well/tube to achieve a nominal concentration of 200 µM.

    • Seal the plate/tubes and shake at room temperature (~25°C) for 2 hours.

    • Filter the samples through a 0.45 µm filter plate or syringe filter to remove any precipitate.

    • Analyze the filtrate by a calibrated HPLC-UV method.

  • Thermodynamic Solubility Measurement:

    • Add an excess amount of solid compound (~2-5 mg) to a glass vial containing 1 mL of each test solvent. Ensure solid is visible at the bottom.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (~25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the vials to sit undisturbed for 30 minutes for solids to settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter.

    • Dilute the filtrate as necessary with the HPLC mobile phase and analyze by a calibrated HPLC-UV method.

Data Presentation

Results should be tabulated for clear comparison.

SolventKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)Observations
DMSO>564 (No Precipitate)>1000Fully soluble at tested concentrations.
Ethanol250.7315.2Moderately soluble.
Acetonitrile188.4210.9Moderately soluble.
Propylene Glycol85.1102.5Lower solubility.
Methanol295.3350.1Good solubility.

Protocol for Chemical Stability Profiling

A forced degradation study is an essential tool to identify the likely degradation pathways and establish a "stability-indicating" analytical method. This involves subjecting the compound to stress conditions more severe than it would typically encounter.

The Principle of Forced Degradation

The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%). This allows for the separation and potential identification of degradation products from the parent compound using chromatography. The conditions are guided by documents such as the ICH Q1A(R2) guidelines on stability testing.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates the logical flow of a comprehensive forced degradation study.

G cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis Workflow start Prepare stock solution of compound in ACN (e.g., 1 mg/mL) acid Acid Hydrolysis 0.1 M HCl start->acid base Base Hydrolysis 0.1 M NaOH start->base ox Oxidation 3% H₂O₂ start->ox heat Thermal (in ACN) start->heat light Photolytic (ICH Q1B light exposure) start->light timepoint Sample at T=0, 2, 8, 24h acid->timepoint base->timepoint ox->timepoint heat->timepoint light->timepoint quench Neutralize/Quench Reaction (if applicable) timepoint->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze result Assess % Degradation & Peak Purity analyze->result

Caption: Workflow for a Forced Degradation Study.

Detailed Step-by-Step Protocol
  • Preparation of Test Samples:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • For each stress condition, mix the stock solution with the stressor solution in a 1:1 ratio to achieve a final compound concentration of 0.5 mg/mL.

    • Acidic: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final: 0.1 M HCl).

    • Basic: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final: 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final: 3% H₂O₂).

    • Thermal: Mix 1 mL of stock with 1 mL of acetonitrile (control).

    • Photolytic: Prepare a sample as for the thermal control.

  • Incubation:

    • Place the acidic, basic, oxidative, and thermal samples in a temperature-controlled oven or water bath at 40°C.

    • Place the photolytic sample in a photostability chamber according to ICH Q1B guidelines (exposure to cool white fluorescent and near-ultraviolet lamp). Keep a control sample wrapped in aluminum foil alongside it.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench the reaction: For the acidic sample, neutralize with an equivalent amount of NaOH. For the basic sample, neutralize with HCl. This stops the degradation process.

    • Immediately dilute the quenched samples into the mobile phase for HPLC analysis.

  • Development of a Stability-Indicating HPLC Method:

    • The analytical method must be able to resolve the parent peak from all degradation products.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Detection: UV detector set at the λmax of the parent compound. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity. Mass Spectrometry (MS) can be used for identifying degradants.

Data Presentation

Summarize the results in a clear, concise table.

Stress ConditionTime (h)Parent Peak Area% Parent RemainingNo. of DegradantsObservations
Control (40°C) 24998,50099.9%0Compound is thermally stable in ACN.
0.1 M HCl (40°C) 8851,20085.2%2Significant degradation. Likely hydrolysis of imine or ester.
0.1 M NaOH (40°C) 2789,60079.0%1Rapid degradation. Likely saponification of the ester.
3% H₂O₂ (40°C) 24985,30098.6%1 (minor)Relatively stable to oxidation.
Photolytic (ICH Q1B) -991,40099.2%0Compound is photostable under tested conditions.

Conclusion and Forward-Looking Insights

The experimental framework detailed in this guide provides a robust pathway to thoroughly characterize the solubility and stability of this compound.

  • Solubility Insights: The data indicates moderate to good solubility in common polar organic solvents like methanol and ethanol, but limited solubility in less polar systems or aqueous-like environments such as propylene glycol. DMSO remains the solvent of choice for high-concentration stock solutions. This profile suggests that for aqueous formulations, strategies such as co-solvents, pH adjustment, or advanced formulation technologies may be necessary.

  • Stability Insights: The compound is highly susceptible to degradation under both acidic and basic conditions, with base-catalyzed hydrolysis being particularly rapid. The primary points of failure are the ester and imine functional groups. Conversely, the molecule demonstrates good thermal, oxidative, and photolytic stability. This profile mandates that the compound be handled and stored in neutral, aprotic environments. Any liquid formulations would require careful pH control and the exclusion of hydrolytic agents.

By following these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions, de-risk future experiments, and accelerate the development of this compound for its intended application.

A Technical Guide to the Medicinal Chemistry Potential of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine derivative of benzocaine, is a compound primarily recognized for its industrial application as a highly effective UV absorber.[1][2] Despite its established role in polymer science, its potential within medicinal chemistry remains largely unexplored. This technical guide deconstructs the molecule's structure to reveal key pharmacophores that suggest a compelling, albeit hypothetical, basis for its investigation as a therapeutic agent. By examining the known biological activities of its core components—the ethyl 4-aminobenzoate (benzocaine) scaffold and the formamidine linkage—we will outline a rationale for its potential applications in oncology and infectious diseases. This document provides a foundational framework for researchers, scientists, and drug development professionals, detailing proposed experimental workflows, from synthesis to in vitro screening, to systematically evaluate the latent therapeutic value of this compound.

Introduction and Current State of Knowledge

This compound (CAS No. 57834-33-0) is an organic compound that typically presents as a light-yellowish liquid or an off-white crystalline solid.[3][4] Its primary and well-documented industrial application is as a liquid formamidine-type ultraviolet (UV) absorber, marketed as UV-1.[1][2] It is particularly effective at absorbing UV radiation in the 240-340nm range, making it a valuable additive for enhancing the light stability of polyurethane products, adhesives, and sealants.[1][5]

While its utility in materials science is clear, a survey of the scientific literature reveals a significant gap in our understanding of its biological properties. The molecule itself has not been a subject of extensive medicinal chemistry research. However, its chemical architecture is a composite of structural motifs with well-established biological relevance. It is a derivative of ethyl 4-aminobenzoate, also known as benzocaine, a widely used local anesthetic.[6] The exploration of benzocaine derivatives has yielded compounds with significant antibacterial and anticancer activities.[6][7] This precedent forms the logical cornerstone for proposing a deeper investigation into this compound as a candidate for drug discovery programs.

This guide will therefore proceed not by reporting established biological activities, but by building a scientifically-grounded hypothesis for its potential applications and outlining the experimental pathways required to test these predictions.

Physicochemical Properties

A summary of the compound's key properties is essential for designing relevant experimental work.

PropertyValueReference
CAS Number 57834-33-0[3]
Molecular Formula C₁₇H₁₈N₂O₂[8]
Molecular Weight 282.34 g/mol [8]
Appearance Light-yellowish liquid or white to off-white crystalline solid[3][4]
Boiling Point 416.9 °C at 760 mmHg[1]
Solubility Low solubility in water; soluble in ethanol, methanol, DMSO[3]
pKa 6.94 ± 0.50 (Predicted)[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a condensation reaction. Understanding its synthesis is the first step in producing the high-purity material required for rigorous biological evaluation.

Synthesis Protocol

The most common route involves the reaction of ethyl p-aminobenzoate (benzocaine) with N-methylaniline in the presence of formic acid and a catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[1][2]

Materials:

  • Ethyl p-aminobenzoate (1.0 mol)

  • N-methylaniline (1.1 mol)

  • Formic acid (85%, 1.1 mol)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 10g)

  • Toluene (as solvent)

  • Reaction flask with Dean-Stark apparatus and condenser

Procedure:

  • To a 1000 mL reaction flask, add ethyl p-aminobenzoate (165 g), N-methylaniline (117.7 g), p-toluenesulfonic acid (10 g), and toluene (200 mL).[1][2]

  • Stir the mixture and warm to 50-60 °C.

  • Over a period of 2 hours, add formic acid (59.5 g) dropwise.[1][2]

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue the reaction for approximately 5 hours, or until no more water is separated.[1]

  • Upon completion, cool the reaction mixture. The crude product can then be purified using standard techniques such as vacuum distillation or column chromatography to yield the final product.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to a purified compound ready for biological assays.

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage start Starting Materials (Ethyl p-aminobenzoate, N-methylaniline, Formic Acid) react Condensation Reaction (Toluene, p-TSA catalyst, Reflux with water removal) start->react crude Crude Product Mixture react->crude purify Purification (Vacuum Distillation or Column Chromatography) crude->purify qc Quality Control (NMR, FTIR, Mass Spec) purify->qc final Purified Compound (>98% Purity) qc->final Meets Specs G cluster_cancer Anticancer Screening cluster_micro Antimicrobial Screening compound Test Compound Ethyl 4-[[(methylphenylamino) methylene]amino]benzoate cell_screen In Vitro Cytotoxicity (MTT Assay) MCF-7, HCT-116, HepG-2 compound->cell_screen mic_screen MIC Determination (Broth Microdilution) S. aureus, E. coli, C. albicans compound->mic_screen mech_study Mechanism of Action (Topoisomerase IIα Assay, Cell Cycle Analysis) cell_screen->mech_study If Active bactericidal MBC/MFC Determination mic_screen->bactericidal If Active

References

A Technical Guide to Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate and its Analogs: From Industrial Applications to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine derivative, is a compound with established applications in the polymer industry as a UV absorber. However, the therapeutic potential of this chemical scaffold and its analogs remains a compelling area of exploration for medicinal chemists and drug discovery scientists. This technical guide provides a comprehensive overview of this compound, including its synthesis and known applications. More importantly, it delves into the broader class of formamidine-containing molecules, reviewing their diverse and promising biological activities. This guide aims to serve as a foundational resource for researchers interested in leveraging the formamidine scaffold for the development of novel therapeutic agents.

Introduction to this compound

This compound, with the CAS number 57834-33-0 and the chemical formula C17H18N2O2, is an organic compound belonging to the formamidine class of molecules.[1][2] At room temperature, it typically exists as a white to off-white crystalline solid or a light-yellowish liquid.[1][3] The compound has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[1]

While its primary documented use is industrial, the structural motifs present in this compound are of significant interest in medicinal chemistry. The formamidine core, a nitrogenous functional group with the general structure R-N=CH-N(R')R'', is a versatile pharmacophore found in a variety of biologically active compounds.

Synthesis and Industrial Application

General Synthesis

The synthesis of this compound is typically achieved through a condensation reaction. One common method involves the reaction of ethyl p-aminobenzoate with N-methylaniline and a formic acid equivalent, such as trimethyl orthoformate or formic acid itself, often in the presence of an acid catalyst like p-toluenesulfonic acid.[4][5][6]

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reactants:

    • Ethyl p-aminobenzoate (1 mol)

    • N-methylaniline (1.1 mol)

    • Formic acid (85%, 1.1 mol)

    • Toluene (as solvent)

    • p-toluenesulfonic acid (catalyst)

  • Procedure:

    • To a 1000mL reaction flask, add ethyl p-aminobenzoate, N-methylaniline, p-toluenesulfonic acid, and 200mL of toluene.

    • Stir the mixture and heat to 50-60 °C.

    • Over a period of 2 hours, add formic acid dropwise.

    • Increase the temperature to reflux and continue the reaction for approximately 5 hours, removing the water generated during the reaction.

    • Once the reaction is complete (as indicated by the cessation of water formation), the toluene is removed by distillation.

    • The final product, a pale yellow viscous liquid, is obtained after vacuum distillation, with a reported yield of 93% and purity of 99.4%.[5]

Synthesis reagents Ethyl p-aminobenzoate + N-methylaniline + Formic Acid catalyst p-toluenesulfonic acid Toluene, Reflux reagents->catalyst product This compound catalyst->product Condensation

Caption: General reaction scheme for the synthesis of this compound.

Industrial Application as a UV Absorber

This compound is widely known in the industry as UV-1.[5][7][8] It is a highly effective ultraviolet (UV) light absorber, particularly in the 240-340 nm range.[5][7] This property makes it a valuable additive in the polyurethane industry to enhance the light stability of various products, including foams, coatings, adhesives, and sealants.[5][6][7] Its efficacy in preventing yellowing and degradation of polymers upon exposure to UV radiation is reported to be superior to that of other UV absorbers like benzophenones and benzotriazoles.[6][9]

The Formamidine Scaffold: A Gateway to Diverse Biological Activities

While this compound itself has not been extensively studied for its therapeutic properties, its core formamidine structure is a key feature in a wide range of biologically active molecules. This section will review the therapeutic potential of formamidine analogs.

Anticancer Activity

Numerous studies have highlighted the potential of formamidine and formamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Resveratrol-based Formamides: A series of formamide derivatives of resveratrol demonstrated significant antitumor activity against Smmc7721 and SGC7901 cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[4]

  • Pentamidine Analogs: Novel amidino-substituted derivatives of pentamidine have shown antiproliferative activity against several human cancer cell lines.[10] The introduction of a furandicarboxamide core was found to increase the antiproliferative activity and selectivity.[10]

  • Quinoline-Chalcone Hybrids: The molecular hybridization of quinoline and chalcone moieties has produced derivatives with potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cells, with some compounds exhibiting IC50 values lower than the standard drug 5-fluorouracil.[11]

  • Diarylamide Derivatives: Certain diarylamide derivatives have been identified as tubulin polymerization inhibitors, a validated target in cancer therapy.[12] These compounds have shown potent inhibitory activity against several human cancer cell lines.[12]

Table 1: Examples of Formamidine Analogs with Anticancer Activity

Compound ClassCancer Cell LinesReported Activity (IC50)Reference
Resveratrol FormamidesSmmc7721, SGC79016.16 - 7.68 µM[4]
Pentamidine DerivativesSW 6204 µM[10]
Quinoline-ChalconesMGC-803, HCT-116, MCF-71.38 - 5.34 µM[11]
Diarylamide IndolesMGC-803, PC-3, EC-1091.56 - 14.5 µM[12]
Anti-inflammatory Activity

The formamidine and related scaffolds have also been investigated for their anti-inflammatory properties.

  • Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives: A series of these compounds were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells.[5]

  • Plant-Derived Compounds: Many plant-derived compounds with anti-inflammatory effects contain amide functionalities and act on various inflammatory pathways, including the NF-κB and MAPK signaling pathways.[13]

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) NFkB->Cytokines Transcription Formamidine Formamidine Derivatives Formamidine->NFkB Inhibition

Caption: Simplified diagram of the inhibitory effect of formamidine derivatives on the NF-κB inflammatory pathway.

Antimicrobial Activity

The formamidine moiety is present in compounds with a broad spectrum of antimicrobial activity.

  • Cobalt(III) N,N'-diarylformamidine Dithiocarbamate Complexes: These complexes have demonstrated moderate to good antibacterial activity against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[6]

  • Phenylfuranylnicotinamidines: Substituted phenylfuranylnicotinamidines have shown antimicrobial activity against both Gram-positive (Staphylococcus aureus, Bacillus megaterium) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentration (MIC) values in the range of 10–20 μM.[14]

  • Formazan Analogs: Certain formazan derivatives have exhibited promising antimicrobial activity, with some compounds showing potent inhibition of dihydrofolate reductase, a key enzyme in microbial metabolism.[15]

Other Biological Activities

The versatility of the formamidine scaffold extends to other therapeutic areas:

  • Histamine H2-Receptor Antagonists: Formamidine-containing compounds have been synthesized and evaluated as histamine H2-receptor antagonists for the inhibition of gastric acid secretion.[16]

  • Pesticidal Activity: Certain formamidine derivatives, such as chlordimeform and amitraz, have been developed as pesticides, exhibiting toxicity to spider mites, ticks, and some insects.[17][18]

  • Anthelmintic Agents: A series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, which can be considered structural analogs, have shown good activity against nematodes.[19]

Structure-Activity Relationships and Future Directions

The diverse biological activities of formamidine derivatives underscore the importance of structure-activity relationship (SAR) studies. Key areas for modification to modulate activity include:

  • Substitution on the Aryl Rings: The nature and position of substituents on the aromatic rings can significantly influence the biological activity, as seen in anticancer and antimicrobial analogs.

  • N-Substitution: Modification of the substituents on the nitrogen atoms of the formamidine core can impact potency and selectivity.

  • Molecular Hybridization: Combining the formamidine scaffold with other pharmacophores, such as chalcones or quinolines, is a promising strategy for developing novel compounds with enhanced activity.

The existing body of research strongly suggests that the formamidine scaffold is a privileged structure in medicinal chemistry. While this compound itself is primarily an industrial chemical, its structure provides a template for the design and synthesis of new analogs with potential therapeutic applications. Future research should focus on the systematic exploration of the chemical space around this scaffold to identify novel drug candidates for a range of diseases.

Conclusion

This compound is a commercially important compound with a well-defined role as a UV absorber. However, for the drug development professional, its true value may lie in the chemical scaffold it represents. The formamidine core is a versatile and valuable pharmacophore that has been successfully incorporated into a wide array of biologically active molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial properties. This technical guide serves as a starting point for researchers to appreciate the untapped potential of this chemical class and to inspire the design and synthesis of novel formamidine-based therapeutics.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine derivative of benzocaine, has carved a significant niche as a high-efficacy ultraviolet (UV) light absorber.[1][2] Its primary role in protecting polymeric materials, such as polyurethanes, from photodegradation makes its thermal stability a critical performance parameter.[2] The manufacturing and processing of these polymer systems often involve elevated temperatures, where the thermal decomposition of any additive can compromise the final product's integrity, performance, and safety. This guide provides an in-depth, research-level examination of the thermal stability of this compound using Thermogravimetric Analysis (TGA). As such, it is intended for researchers, material scientists, and drug development professionals who require a profound understanding of this molecule's behavior under thermal stress. We will move beyond a simple procedural outline to explore the causality behind experimental design and the interpretation of thermal data, grounded in the principles of chemical structure and reactivity.

Section 1: Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is paramount before undertaking any analytical investigation. This compound (CAS: 57834-33-0) is a crystalline solid at ambient temperature, characterized by poor aqueous solubility but good solubility in organic solvents like ethanol and methanol.[3] Its molecular structure is the key determinant of its thermal behavior, featuring an ethyl ester group, a central formamidine linkage (-N=CH-N-), and multiple aromatic rings. Each of these moieties exhibits a distinct susceptibility to thermal cleavage.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 57834-33-0[3]
Molecular Formula C₁₇H₁₈N₂O₂[5]
Molecular Weight 282.34 g/mol [5]
Appearance White to off-white crystalline solid[3]
Primary Application UV Absorber for Polymers[2][6]

Section 2: The Foundational Role of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone technique in thermal analysis that provides a quantitative measurement of a material's mass change as a function of temperature or time in a controlled atmosphere.[7][8] In the context of pharmaceutical and material sciences, TGA is indispensable for evaluating the thermal stability of a compound.[9] The analysis yields a TGA curve, plotting percent weight loss against temperature, and its first derivative, the DTG (Derivative Thermogravimetry) curve, which highlights the temperature at which the rate of mass loss is maximal.[10] This data is critical for establishing safe processing temperatures, predicting shelf-life, and understanding degradation mechanisms.[11][12]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Acquisition & Analysis P1 Obtain Analyte (5-10 mg) P2 Load into Inert TGA Pan (e.g., Alumina) P1->P2 Precision Balance I1 Place Pan on Microbalance P2->I1 I2 Seal Furnace I1->I2 I3 Initiate Purge Gas (e.g., N₂ at 50 mL/min) I2->I3 I4 Execute Temperature Program (e.g., Ramp 10°C/min to 700°C) I3->I4 A1 Continuously Record Mass vs. Temperature I4->A1 A2 Generate TGA Curve (% Weight vs. Temp) A1->A2 A3 Calculate DTG Curve (d(Weight)/dt vs. Temp) A2->A3 A4 Determine T_onset, % Mass Loss, and DTG Peaks A3->A4

Caption: A generalized workflow for a dynamic TGA experiment.

Section 3: A Self-Validating Experimental Protocol for TGA

The integrity of TGA data hinges on a meticulously designed and justified protocol. The following procedure is designed to produce robust and reproducible data for this compound.

3.1. Rationale for Experimental Parameters

  • Atmosphere (Nitrogen, 99.99% Purity): An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule, free from oxidative side reactions. This provides the "worst-case" scenario for thermal stability in an oxygen-free environment, such as during certain types of melt processing. A consistent flow rate (e.g., 50 mL/min) is maintained to efficiently purge volatile decomposition products from the furnace, preventing secondary reactions and ensuring accurate mass detection.[13]

  • Heating Rate (10 °C/min): This rate represents an industry-standard compromise. It is slow enough to ensure good temperature resolution between successive decomposition events but fast enough to complete the analysis in a reasonable timeframe. It is critical to note that thermal events are kinetic; a faster heating rate would shift decomposition temperatures to higher values, while a slower rate would do the opposite.[14]

  • Sample Mass (5-10 mg): This mass is optimal for ensuring uniform heat distribution throughout the sample while providing a sufficient signal-to-noise ratio for the microbalance. Larger masses can lead to thermal gradients within the sample, artificially broadening decomposition events.

  • Temperature Range (Ambient to 700 °C): This wide range ensures the capture of all thermal events, from initial decomposition to the final formation of any non-volatile residue.[15] Aromatic compounds can form stable char, and heating to a sufficiently high temperature is necessary to quantify it.

  • Crucible (Alumina): Alumina (Al₂O₃) pans are selected for their high thermal conductivity and inertness, ensuring they do not react with the sample or its decomposition products at elevated temperatures.

3.2. Step-by-Step Experimental Procedure

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a pre-tared alumina crucible. Ensure the sample is thinly and evenly distributed across the bottom of the pan.

  • Instrument Setup: Place the sample crucible onto the TGA's microbalance. Place an empty, tared alumina crucible on the reference balance (if applicable).

  • Atmosphere Control: Seal the furnace and commence purging with high-purity nitrogen at a flow rate of 50 mL/min. Allow the system to stabilize for at least 15 minutes to ensure an inert atmosphere.

  • Thermal Program Execution: Initiate the temperature program: Equilibrate at 30 °C, then ramp the temperature from 30 °C to 700 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

  • Post-Analysis: Once the run is complete, cool the furnace back to ambient temperature under nitrogen flow before removing the sample residue for inspection.

  • Data Processing: Using the instrument's software, plot the percent mass loss versus temperature (TGA curve) and the first derivative of the mass loss versus temperature (DTG curve). Determine the onset temperature of decomposition (T_onset) and the temperature and percentage mass loss for each distinct decomposition step.

Section 4: Predicted Thermal Decomposition Pathway

The thermal degradation of a complex organic molecule rarely occurs in a single step. By examining the structure of this compound, we can postulate a multi-stage decomposition mechanism based on the relative strengths of its chemical bonds. The formamidine and ester linkages are expected to be the most thermally labile sites.

  • Stage 1: Initial Cleavage. The decomposition is likely initiated by the scission of the ester group or the C-N bonds of the central formamidine bridge. The cleavage of an ester linkage is a common thermal degradation pathway for aromatic esters, often occurring between 350 °C and 450 °C.[16] The loss of an ethoxy radical (•OCH₂CH₃, 45 g/mol ) or an ethylene molecule via a Chugaev-type elimination (C₂H₄, 28 g/mol ) are plausible initial steps.

  • Stage 2: Fragmentation of the Core Structure. Following the initial cleavage, the remaining large fragments will undergo further decomposition at higher temperatures. This involves the breaking of the imine C=N bond and the bonds connecting the aromatic rings, leading to the release of smaller volatile molecules like aniline, N-methylaniline, and various nitrogen-containing fragments.

  • Stage 3: Char Formation. At temperatures exceeding 500 °C, the aromatic rings may undergo condensation and cyclization reactions, leading to the formation of a stable, carbonaceous residue.

Fragmentation_Pathway cluster_main This compound cluster_stage1 Stage 1 Decomposition (~250-350°C) cluster_stage2 Stage 2 Decomposition (~350-500°C) cluster_stage3 Final Stage (>500°C) mol C₁₇H₁₈N₂O₂ (M=282.34) frag1 Loss of Ethyl/Ethoxy Group (e.g., C₂H₄ or •OC₂H₅) mol->frag1 ΔT frag2 Cleavage of Formamidine Bridge (e.g., C₇H₇N, C₆H₅N) frag1->frag2 ΔT frag3 Aromatic Ring Fragmentation & Char Formation frag2->frag3 ΔT

Caption: A proposed multi-stage thermal fragmentation pathway for the analyte.

Section 5: Anticipated Data and Interpretation

Based on the proposed decomposition pathway and data from structurally related compounds like Schiff bases and aromatic esters, a hypothetical TGA/DTG profile can be constructed.[15][17] The molecule is expected to be thermally stable up to approximately 250 °C, after which a multi-step decomposition will occur.

Table 2: Predicted TGA Data Summary for this compound

Decomposition StageApproximate Temperature Range (°C)Predicted Mass Loss (%)DTG Peak (°C)Plausible Lost Fragments
1 250 - 350~16.0%~320Ethoxy group (C₂H₅O)
2 350 - 500~37.9%~430N-methylaniline fragment (C₇H₈N)
3 >500Variable>550Remaining aromatic structure fragments
Residue at 700 °C~20-30%-Carbonaceous char

Note: The predicted mass loss percentages are calculated based on the molecular weight of the proposed fragments relative to the initial molecular weight of 282.34 g/mol .

Interpreting the TGA Curve: The resulting TGA curve would show an initial plateau corresponding to the stable compound, followed by at least two distinct, possibly overlapping, steps of mass loss. The T_onset, determined by the tangent method at the first sign of mass loss, is the most critical parameter for defining the upper limit of the material's thermal stability. The DTG curve will be invaluable for deconvoluting these steps, with each peak indicating a point of maximum decomposition rate for a specific reaction.

Conclusion

The thermogravimetric analysis of this compound is a critical tool for ensuring its effective and safe use as a UV absorber in polymer systems. This guide has detailed a robust, scientifically-grounded protocol for performing this analysis. The key takeaway for any researcher is the understanding that this molecule exhibits multi-stage decomposition, likely initiating with the cleavage of its ester or formamidine functionalities at temperatures around 250-300 °C. This thermal stability profile must be carefully considered during the selection of polymer processing parameters to prevent premature degradation of the additive, which would negate its protective function. For a more comprehensive thermal characterization, it is highly recommended to couple TGA with Differential Scanning Calorimetry (DSC) to investigate melting behavior and other phase transitions that occur prior to decomposition.[9]

References

Methodological & Application

Protocol for synthesizing Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1)

Abstract

This document provides a comprehensive guide for the laboratory synthesis of this compound, a formamidine-type ultraviolet (UV) light absorber commonly known as UV-1. Primarily utilized as a stabilizer in polyurethane (PU) systems, this compound effectively absorbs UV radiation in the 240-340 nm range, preventing polymer degradation and yellowing.[1][2][3][4] This protocol details a robust and high-yield synthesis route involving the acid-catalyzed condensation of ethyl p-aminobenzoate and N-methylaniline with formic acid. We will cover the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for product purification and characterization.

Introduction and Background

This compound (CAS No. 57834-33-0) is a high-efficiency liquid UV absorber with excellent compatibility in various polymer systems, including adhesives, foams, and coatings.[2][5] Its efficacy in the 300-330 nm range, where polyurethane is particularly susceptible to radiation damage, makes it a superior stabilizer compared to many benzophenone or benzotriazole-type absorbers.[2][4][5]

The synthesis is based on a classical condensation reaction to form an N,N'-disubstituted formamidine. The reaction proceeds by combining two different amine nucleophiles with a one-carbon electrophile, in this case, derived from formic acid. The process is driven to completion by the continuous removal of water, a key byproduct, demonstrating a practical application of Le Chatelier's principle.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 57834-33-0[6]
Molecular Formula C₁₇H₁₈N₂O₂[6]
Molecular Weight 282.34 g/mol [6]
Appearance Pale yellow viscous liquid[1][5]
Boiling Point 416.9 °C at 760 mmHg[1]
Density 1.05 g/cm³[1]
Solubility Slightly soluble in Chloroform, Ethyl Acetate. Miscible with polyester and polyether polyols.[1][5]

Reaction Principle and Mechanism

The synthesis of N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine is a dehydration-condensation reaction. The overall transformation is as follows:

Overall Reaction Scheme: Ethyl p-aminobenzoate + N-methylaniline + Formic Acid → this compound + 2 H₂O

The reaction is catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH). The mechanism involves several key steps:

  • Activation of Formic Acid : The acid catalyst protonates the carbonyl oxygen of formic acid, increasing its electrophilicity.

  • Nucleophilic Attack : One of the amine reactants (e.g., ethyl p-aminobenzoate) acts as a nucleophile, attacking the activated carbonyl carbon.

  • Dehydration : A molecule of water is eliminated to form a formamide intermediate.

  • Second Condensation : The formamide intermediate is activated by the catalyst, and the second amine (N-methylaniline) performs a nucleophilic attack.

  • Final Dehydration : A second molecule of water is eliminated to yield the final formamidine product.

The use of a Dean-Stark apparatus with a refluxing solvent (toluene) is critical for the success of this synthesis. Toluene forms an azeotrope with water, allowing for its physical removal from the reaction mixture as it is generated. This continuous removal of a product shifts the reaction equilibrium towards the formation of the desired formamidine, ensuring a high yield.

Experimental Protocol

This protocol is based on a molar equivalent synthesis yielding approximately 262 g of the final product with a purity of over 99%.[1][2]

Reagents and Equipment

Table of Reagents:

ReagentCAS No.MW ( g/mol )Amount (mol)Amount (g)Amount (mL)
Ethyl p-aminobenzoate94-09-7165.191.0165.0-
N-methylaniline100-61-8107.151.1117.7~120
Formic Acid (85%)64-18-646.031.159.5~48.8
p-Toluenesulfonic acid104-15-4172.20(catalyst)10.0-
Toluene108-88-392.14(solvent)-200

List of Equipment:

  • 1000 mL three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Reflux condenser

  • Dean-Stark trap

  • Dropping funnel (250 mL)

  • Thermometer or thermocouple probe

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Product Setup Assemble 1L 3-neck flask with Dean-Stark, condenser, dropping funnel, and magnetic stirrer. Charge Charge flask with Ethyl p-aminobenzoate, N-methylaniline, p-TsOH, and Toluene. Setup->Charge Heat1 Stir and heat to 50-60 °C. Charge->Heat1 Add Dropwise add 85% Formic Acid over 2 hours. Heat1->Add Reflux Heat to reflux (~110 °C). Collect water in Dean-Stark trap. React for ~5 hours. Add->Reflux Cool Cool reaction mixture to room temperature. Reflux->Cool Distill1 Atmospheric distillation to recover Toluene solvent. Cool->Distill1 Distill2 Vacuum distillation of the residue to isolate pure product. Distill1->Distill2 Product Yield: ~262 g (93%) Pale yellow viscous liquid Distill2->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup : Assemble the 1000 mL three-neck round-bottom flask with a magnetic stir bar, heating mantle, Dean-Stark trap fitted with a reflux condenser, and a dropping funnel. Ensure all glass joints are properly sealed.

  • Charging Reactants : To the flask, add ethyl p-aminobenzoate (165 g), N-methylaniline (117.7 g), p-toluenesulfonic acid (10 g), and toluene (200 mL).[1][2]

  • Initial Heating : Begin stirring the mixture and gently heat the flask to an internal temperature of 50-60 °C.[1][2]

  • Addition of Formic Acid : Once the temperature is stable, begin the dropwise addition of 85% formic acid (59.53 g) from the dropping funnel. The addition should be controlled over a period of approximately 2 hours to manage any initial exotherm.[1][2]

  • Reflux and Dehydration : After the addition is complete, increase the heat to bring the mixture to a steady reflux. Toluene and water will begin to co-distill, and water will be collected in the arm of the Dean-Stark trap.

  • Monitoring Reaction Completion : Continue the reflux for approximately 5 hours, or until water is no longer being collected in the Dean-Stark trap. This indicates the dehydration is complete and the reaction has proceeded to completion.[1][2]

  • Solvent Removal : Allow the reaction flask to cool to room temperature. Reconfigure the apparatus for simple atmospheric distillation and distill off the toluene solvent.

  • Product Purification : The remaining crude residue is then subjected to vacuum distillation. The final product, this compound, will be collected as a pale yellow, viscous liquid. The expected yield is approximately 262 g (93% theoretical yield) with a purity of ~99.4%.[1][2]

Safety and Hazard Information

All procedures should be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound : The final product is classified as harmful if swallowed (GHS Hazard H302).[7][8] Avoid ingestion and direct contact.

  • Toluene : Flammable liquid and vapor. Causes skin irritation and can cause drowsiness or dizziness.

  • N-methylaniline : Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.

  • Formic Acid (85%) : Causes severe skin burns and eye damage.

  • p-Toluenesulfonic acid : Corrosive. Causes skin irritation and serious eye damage.

Waste Disposal : All chemical waste should be collected and disposed of in accordance with local, state, and federal regulations.

Conclusion

The protocol described provides a reliable and high-yield method for synthesizing the UV absorber UV-1. The key to the synthesis is the effective removal of water via azeotropic distillation with toluene, which drives the condensation reaction to completion. The final product is obtained in high purity through vacuum distillation. Adherence to the procedural details and safety precautions outlined is essential for the successful and safe execution of this synthesis in a laboratory setting.

References

Application Notes and Protocols: Enhancing Polymer Durability with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a High-Performance UV Absorber

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced UV Protection in Polymeric Materials

Polymers are integral to countless modern technologies and products, valued for their versatility, light weight, and cost-effectiveness. However, their organic nature renders them susceptible to degradation from environmental factors, most notably ultraviolet (UV) radiation from sunlight.[1][2] This photodegradation leads to a cascade of undesirable effects, including discoloration (yellowing), cracking, loss of mechanical strength, and reduced service life.[1][3] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Among these, UV absorbers play a critical role by acting as a primary shield, intercepting harmful UV radiation before it can initiate degradation pathways within the polymer.[2][4]

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-class UV absorber, for the effective stabilization of polymers. We will delve into its physicochemical properties, mechanism of action, and provide comprehensive protocols for its incorporation and performance evaluation in a polyolefin matrix, a class of polymers widely used in outdoor applications.

Physicochemical and UV-Absorbing Properties of this compound

This compound, also commercially known as UV-1, is a high-efficiency UV absorber with the following chemical structure:

Chemical Structure:

This compound exhibits a range of properties that make it a compelling choice for polymer stabilization. It is particularly noted for its strong absorption in the UV-B and UV-A regions of the electromagnetic spectrum.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 57834-33-0[5]
Molecular Formula C₁₇H₁₈N₂O₂[5]
Molecular Weight 282.34 g/mol [5]
Appearance Light yellow liquid[6]
UV Absorption Range 240-340 nm[5][7]
Maximum Absorption Peak ~308 nm (in the 300-330 nm region)[6]
Solubility Good solubility in many organic solvents and polyols[5]
Compatibility Excellent compatibility with polyurethanes and other resins[5][8]

Notably, its anti-UV effect is reported to be 1.1 to 1.4 times that of conventional benzophenone or benzotriazole type UV absorbers, particularly in polyurethane systems where it demonstrates an excellent anti-yellowing effect.[5][8]

Mechanism of Action: Harnessing Intramolecular Proton Transfer for Photostability

The primary function of a UV absorber is to harmlessly dissipate the energy from absorbed UV photons as thermal energy, thereby preventing the generation of free radicals that initiate polymer degradation.[2][4] While the exact photophysical pathway for all formamidine-class absorbers is an area of ongoing research, the prevailing mechanism for many high-performance organic UV absorbers is Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton within the molecule is rapidly transferred to a different position. This tautomerization provides a non-radiative decay pathway, allowing the molecule to return to its ground state while releasing the absorbed energy as heat. This rapid, reversible cycle can be repeated numerous times, providing long-term photoprotection to the host polymer.

G cluster_0 UV Absorption and Energy Dissipation Cycle Ground_State Ground State (S₀) Excited_State Excited State (S₁) (Proton Transfer) Ground_State->Excited_State UV Absorption Excited_State->Ground_State Non-radiative Decay Heat Heat (Thermal Energy) Excited_State->Heat UV_Photon UV Photon (hν) UV_Photon->Ground_State

Caption: Simplified energy diagram of the photoprotective mechanism of a UV absorber.

Application Protocol: Incorporation into Low-Density Polyethylene (LDPE) via Melt Blending

This protocol provides a general guideline for the incorporation of this compound into LDPE using a co-rotating twin-screw extruder. Researchers should optimize the parameters based on their specific equipment and polymer grade.

1. Materials and Equipment:

  • Low-Density Polyethylene (LDPE) pellets

  • This compound (UV-1)

  • Co-rotating twin-screw extruder

  • Gravimetric feeders for polymer and additive

  • Water bath for cooling the extrudate

  • Pelletizer

  • Compression molding press or film casting line

2. Formulation:

The concentration of the UV absorber can be varied to determine the optimal loading level for the desired performance. A typical starting point is between 0.2% and 1.0% by weight.[5][9] For enhanced long-term stability, co-addition with a Hindered Amine Light Stabilizer (HALS) is recommended due to their synergistic protective effects.[10][11][12]

3. Melt Blending Procedure:

The following temperature profile is a recommended starting point for compounding LDPE with additives in a twin-screw extruder:

Extruder ZoneTemperature (°C)
Feed Zone160
Zone 2170
Zone 3180
Zone 4190
Die190
  • Screw Speed: A moderate screw speed, for example, 50 rpm, is a good starting point to ensure adequate mixing without excessive shear heating.[13]

  • Residence Time: The residence time of the polymer in the extruder will depend on the screw speed, feed rate, and screw design. It is a critical parameter to control the extent of mixing and can be determined experimentally for a specific setup.[14][15]

G Start Start Dry_Blend Dry Blend LDPE and Additives Start->Dry_Blend Feed_Extruder Feed into Twin-Screw Extruder Dry_Blend->Feed_Extruder Melt_Blend Melt Blending (160-190°C, 50 rpm) Feed_Extruder->Melt_Blend Extrude Extrude Strand Melt_Blend->Extrude Cool Cool in Water Bath Extrude->Cool Pelletize Pelletize Cool->Pelletize End End Pelletize->End

Caption: Workflow for incorporating the UV absorber into LDPE via melt blending.

4. Sample Preparation:

The compounded pellets can be used to prepare test specimens, such as films or plaques, by compression molding or film casting according to standard procedures (e.g., ASTM D4703).

Performance Evaluation: Assessing the Efficacy of UV Protection

A comprehensive evaluation of the UV-stabilized polymer should include an assessment of its resistance to photodegradation through accelerated weathering and characterization of key physical and optical properties.

1. Accelerated Weathering:

Accelerated weathering tests are designed to simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting.

  • Protocol: ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials," or ISO 4892-3, "Plastics — Methods of exposure to laboratory light sources — Part 3: Fluorescent UV lamps," are widely used standards.[11][16][17][18][19]

    • Lamp Type: A UVA-340 lamp is recommended as it provides a good simulation of the short-wavelength UV portion of sunlight.[17]

    • Exposure Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.[14]

    • Duration: The total exposure time will depend on the specific application and desired level of accelerated aging.

2. Property Characterization:

The following tests should be performed on samples before and after accelerated weathering to quantify the extent of degradation and the effectiveness of the UV absorber.

  • Optical Properties:

    • Colorimetry: Measure the change in color, particularly the yellowness index (YI), using a spectrophotometer according to ASTM E313. A smaller change in YI indicates better protection against discoloration.

    • Haze and Luminous Transmittance: For transparent or translucent applications, measure the haze and light transmittance according to ASTM D1003.[20][21][22] An increase in haze is indicative of surface degradation.

  • Mechanical Properties:

    • Tensile Testing: Evaluate changes in tensile strength, elongation at break, and modulus according to ASTM D638. Retention of these properties is a key indicator of the UV absorber's effectiveness in preserving the polymer's structural integrity.

  • Surface Properties:

    • Gloss: Measure the surface gloss at a specified angle (e.g., 60°) according to ASTM D523. A loss of gloss is an early sign of surface degradation.

    • Abrasion Resistance: For applications where surface durability is critical, assess the resistance to abrasion using the Taber Abraser method as per ASTM D1044.[3][13][15]

G cluster_0 Performance Evaluation Workflow Prepare_Samples Prepare Polymer Samples (with and without UV Absorber) Initial_Characterization Initial Property Characterization (Color, Haze, Mechanical, etc.) Prepare_Samples->Initial_Characterization Accelerated_Weathering Accelerated Weathering (ASTM G154 / ISO 4892-3) Initial_Characterization->Accelerated_Weathering Final_Characterization Final Property Characterization Accelerated_Weathering->Final_Characterization Compare_Results Compare Results and Assess Performance Final_Characterization->Compare_Results

Caption: Experimental workflow for evaluating the performance of the UV absorber.

Conclusion and Future Perspectives

This compound presents a high-performance solution for the UV stabilization of polymers. Its strong absorption in the critical UV region, coupled with a likely efficient energy dissipation mechanism, makes it a valuable tool for extending the service life of polymeric materials. The protocols outlined in this document provide a robust framework for its incorporation and rigorous evaluation. Further research could focus on quantifying its performance in a wider range of polymers and exploring synergistic combinations with other classes of stabilizers to achieve even greater durability in demanding applications.

References

Application Notes and Protocols: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a High-Performance UV Absorber in Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Critical Failure Point in Polyurethane Technology

Polyurethane (PU) coatings are lauded for their exceptional durability, chemical resistance, and versatility, making them a cornerstone of modern materials science.[1] However, their inherent vulnerability to ultraviolet (UV) radiation presents a significant challenge, leading to photo-oxidative degradation that manifests as discoloration (yellowing), loss of gloss, cracking, and a decline in mechanical integrity.[2] This degradation compromises not only the aesthetic qualities of the coating but also its protective function, reducing the service life of the underlying substrate.

To counteract this, the incorporation of UV absorbers is standard practice in high-performance PU formulations.[2] Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS: 57834-33-0), hereafter referred to as UV-AMB, is a liquid formamidine-type UV absorber that has demonstrated exceptional efficacy in mitigating UV-induced damage in polyurethane systems.[3][4] This document provides a comprehensive guide for researchers and formulation scientists on the application and evaluation of UV-AMB in polyurethane coatings.

Physicochemical Properties of this compound (UV-AMB)

A thorough understanding of the physical and chemical properties of UV-AMB is essential for its effective incorporation into polyurethane coating formulations.

PropertyValueSource(s)
CAS Number 57834-33-0[3][5]
Molecular Formula C17H18N2O2[3][5]
Molecular Weight 282.34 g/mol [5]
Appearance Light yellow, viscous liquid[6]
Boiling Point 416.9 °C at 760 mmHg[3]
Flash Point 206 °C[3]
Density ~1.05 g/cm³[3]
Solubility Miscible with polyester and polyether polyols; Soluble in ethanol, ethyl acetate, butanone; Limited solubility in water (<0.1 g/100g )[3][6][7]
UV Absorption Range 240-340 nm[3][7]
Peak Absorption ~300-330 nm[3][7]

Mechanism of Action: Photostabilization of the Polyurethane Matrix

UV-AMB functions as a classic UV absorber. Its primary role is to competitively absorb incident UV radiation in the wavelength range most damaging to polyurethane polymers (240-340 nm).[3][7] Upon absorbing a UV photon, the UV-AMB molecule is promoted to an excited electronic state. It then rapidly dissipates this excess energy through non-radiative pathways, such as heat, returning to its ground state without undergoing any chemical change. This cyclic process allows a single molecule of UV-AMB to dissipate the energy of thousands of photons, providing long-term protection to the polymer matrix. Some sources suggest its anti-ultraviolet effect is 1.1 to 1.4 times as efficient as conventional benzophenone or benzotriazole UV absorbers.[7][8]

cluster_0 UV Degradation Pathway (Unstabilized PU) cluster_1 Photostabilization with UV-AMB UV_Light UV Radiation (280-400 nm) PU_Matrix Polyurethane Matrix UV_Light->PU_Matrix Absorption by Chromophores Free_Radicals Formation of Free Radicals (R•, ROO•) PU_Matrix->Free_Radicals Degradation Chain Scission & Cross-linking (Yellowing, Cracking, Loss of Properties) Free_Radicals->Degradation UV_Light_2 UV Radiation (280-400 nm) UV_AMB UV-AMB Molecule (Ground State) UV_Light_2->UV_AMB Preferential Absorption PU_Matrix_Protected Protected Polyurethane Matrix UV_Light_2->PU_Matrix_Protected Reduced Absorption UV_AMB_Excited UV-AMB Molecule (Excited State) UV_AMB->UV_AMB_Excited UV_AMB_Excited->UV_AMB Rapid Relaxation Heat Harmless Heat Dissipation UV_AMB_Excited->Heat cluster_workflow Formulation & Testing Workflow Start Start: Prepare Polyol Component (Part A) Add_UV_AMB Add UV-AMB (0.2-1.0%) to 'Test' Batch Start->Add_UV_AMB Control_Batch Control Batch (No UV-AMB) Start->Control_Batch Mix Mix Part A with Isocyanate (Part B) Add_UV_AMB->Mix Control_Batch->Mix Apply Apply Coating to Substrates Mix->Apply Cure Cure for 7 Days Apply->Cure Test Performance Testing Cure->Test

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS 57834-33-0), a formamidine-type ultraviolet (UV) light stabilizer. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The described protocol is suitable for quality control, stability testing, and routine analysis in research and industrial settings.

Introduction

This compound, also known as UV-1, is a highly effective UV absorber used to protect materials such as polyurethanes, adhesives, and sealants from degradation caused by UV radiation.[3][4] It exhibits strong absorbance in the 240-340 nm range, making it a critical component for enhancing the light stability and preventing yellowing in various polymer systems.[5][6] The accurate quantification of this compound is essential for ensuring product quality, performance, and consistency in manufacturing processes.

High-performance liquid chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical and chemical industries, providing the necessary precision and resolution for quantifying active ingredients and related substances.[7] This document provides a comprehensive guide to a validated HPLC method, detailing the rationale behind the selection of chromatographic parameters and outlining a step-by-step protocol for analysis and validation.

Analyte Characterization and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.[8] The strategic choices for this method are grounded in the known characteristics of this compound.

  • Structure and Polarity: The analyte (Molecular Formula: C₁₇H₁₈N₂O₂) possesses a calculated LogP of approximately 4.3, indicating significant nonpolar character.[9][10] This property makes it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the most widely used reversed-phase columns, offering robust hydrophobic retention for nonpolar molecules like the target analyte.[7] A column with standard dimensions and 5 µm particle size provides a good balance between efficiency and backpressure.[11]

  • UV Absorbance and Detector Wavelength: As a UV absorber, the analyte has a chromophore that strongly absorbs UV light, with a reported maximum absorption peak between 300-330 nm.[3][4] Therefore, a UV detector set to 315 nm was chosen to ensure high sensitivity and specificity for the analyte.

  • Solubility and Mobile Phase Selection: The analyte demonstrates limited solubility in water but is soluble in organic solvents such as methanol and acetonitrile.[3][5] A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile typically provides lower backpressure and better peak shape compared to methanol for many compounds. An isocratic elution is sufficient for the assay of the pure substance, simplifying the method and improving reproducibility.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard (>98% purity)

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 315 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. These will be used for the linearity assessment. For routine analysis, a single working standard at 100 µg/mL is recommended.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing the analyte, dissolve it in acetonitrile, and dilute with the mobile phase to a final theoretical concentration of 100 µg/mL.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must meet predefined performance criteria as mandated by pharmacopeias such as the USP.[12][13] Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000
%RSD for Peak Area ≤ 2.0%
%RSD for Retention Time ≤ 1.0%

These criteria ensure the system is operating with adequate precision, efficiency, and peak symmetry for the analysis.[14]

HPLC Method Development and Validation Workflow

The logical progression from understanding the analyte to a fully validated analytical method is crucial for ensuring robust and reliable results.

References

Application Notes and Protocols: A Framework for Assessing the Biological Efficacy of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From UV Stabilizer to Therapeutic Candidate

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is an organic compound known for its utility as a UV absorber, particularly in polyurethane-based materials where it is designated as UV-1.[1][2] Its primary industrial application is to enhance the light stability of polymers.[1] While its chemical properties are established, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications.[3] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the biological efficacy of this compound.

As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical, tiered investigative funnel. We begin with broad phenotypic screens to identify any potential cytotoxic or anti-proliferative effects, which are foundational in oncology drug discovery.[4] Based on these initial findings, we then propose a cascade of more specific assays to elucidate potential mechanisms of action, such as the induction of apoptosis or inhibition of angiogenesis. Each protocol is designed to be self-validating, incorporating necessary controls and clear endpoints.

This application note provides the rationale behind experimental choices and detailed, step-by-step protocols for a suite of in vitro assays. Our approach is to build a biological profile for a compound with limited existing biological data, transforming it from a material science component into a subject of therapeutic inquiry.

Part 1: Initial Screening for Bioactivity

The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. These assays help establish a working concentration range and identify whether the compound has cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects.[5]

Rationale for Initial Assays

We will employ colorimetric or luminescent assays that measure metabolic activity as a surrogate for cell viability. Assays like MTT, CCK-8, and ATP-based assays are widely used for high-throughput screening due to their reliability and scalability.[6][7][8] By testing the compound across a wide range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.

Experimental Workflow: Initial Bioactivity Screening

The overall workflow for the initial screening phase is depicted below. This process ensures a systematic evaluation from basic cytotoxicity to a preliminary understanding of the compound's effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action A Compound Preparation (Serial Dilutions) C Compound Treatment (24, 48, 72 hours) A->C B Cell Seeding (e.g., Cancer Cell Lines) B->C D Cell Viability/Proliferation Assay (MTT, CCK-8, or ATP-based) C->D E Data Analysis (IC50 Determination) D->E F Apoptosis Assays (Annexin V, Caspase) E->F If IC50 is observed G Angiogenesis Assays (Tube Formation) E->G If IC50 is observed

Caption: Initial screening workflow for this compound.

Protocol: Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for determining the number of viable cells.[7] It utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce an orange-colored formazan product, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

ParameterDescription
Cell Lines HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Times 24, 48, 72 hours
Endpoint Absorbance at 450 nm

Part 2: Elucidating the Mechanism of Action

If the initial screening reveals significant anti-proliferative or cytotoxic activity, the next logical step is to investigate the underlying mechanism. Two common mechanisms for anti-cancer agents are the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels).[9][10]

Apoptosis Assays

Apoptosis is a highly regulated process involving a cascade of specific cellular events. Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane, activation of caspases, and DNA fragmentation.[11][12] We will use a combination of assays to detect these events.

G cluster_0 Apoptosis Detection Workflow A Treat cells with compound (at IC50 concentration) B Early Apoptosis Assay: Annexin V/PI Staining A->B C Mid-Stage Apoptosis Assay: Caspase-3/7 Activity A->C D Late Apoptosis Assay: TUNEL Assay A->D E Analysis: Flow Cytometry or Fluorescence Microscopy B->E C->E D->E

Caption: A multi-assay approach to confirm apoptosis induction.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cells treated with this compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Harvest Cells: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Angiogenesis Assays

Angiogenesis is critical for tumor growth and metastasis.[9] In vitro assays can model different stages of this process, including endothelial cell proliferation, migration, and tube formation.[13][14] The tube formation assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures.[15]

This assay evaluates the effect of the compound on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form three-dimensional, tube-like structures when cultured on a basement membrane matrix (e.g., Matrigel).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • 96-well plate

  • This compound

  • Calcein-AM (for visualization)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in medium containing various concentrations of the compound. Include a vehicle control and a known inhibitor (e.g., suramin) as a positive control.

  • Incubation: Incubate for 4-18 hours at 37°C.

  • Visualization: Stain the cells with Calcein-AM and visualize the tube network using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

ParameterDescription
Cell Type Human Umbilical Vein Endothelial Cells (HUVECs)
Matrix Matrigel
Compound Concentrations Test at IC50 and sub-IC50 concentrations from proliferation assays
Incubation Time 4-18 hours
Endpoint Quantification of tube length, junctions, and loops

Part 3: Molecular Target Engagement and Pathway Analysis

Observing a phenotype is the first step; understanding the molecular changes that drive it is crucial. Techniques like Western blotting and quantitative PCR (qPCR) can probe changes in protein and gene expression levels, respectively, providing insights into the pathways affected by the compound.[16]

Protocol: Western Blotting for Apoptosis-Related Proteins

If apoptosis is induced, we can examine the expression levels of key proteins in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[10] A common marker is the cleavage of PARP (poly [ADP-ribose] polymerase) by activated caspase-3.[10]

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and control cells and determine protein concentration using a Bradford or BCA assay.[17]

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin to determine relative protein expression levels.

Protocol: Quantitative Real-Time PCR (qPCR) for Angiogenesis-Related Genes

If the compound inhibits angiogenesis, we can assess its effect on the expression of key pro-angiogenic genes, such as Vascular Endothelial Growth Factor (VEGF) or its receptors.

Materials:

  • RNA extracted from treated and control HUVECs

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., VEGFA, KDR) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol.[21]

  • Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative gene expression using the delta-delta Cq method, normalizing the target gene expression to the housekeeping gene.[22]

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach to perform an initial biological characterization of this compound. By progressing from broad phenotypic screening to more focused mechanistic and molecular assays, researchers can efficiently determine if this compound possesses any therapeutic potential. The data generated from these protocols will form a foundational package for further preclinical development, including in vivo efficacy studies and toxicological assessments. The key is to follow the data, allowing the results from each phase to guide the next set of experiments in a logical and scientifically rigorous manner.

References

Application Notes and Protocols: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a versatile ligand in coordination chemistry. While primarily recognized for its role as a UV absorber in industrial applications, its structural motifs—a Schiff base-like formamidine core and a benzoate functionality—suggest significant, yet largely unexplored, potential in the formation of novel metal complexes. These complexes are of interest for their potential catalytic and biological activities. This guide offers detailed, field-proven insights and step-by-step protocols to facilitate research and development in this promising area. Methodologies are presented with a focus on the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to this compound

This compound, a formamidine derivative, is an organic compound with the chemical formula C₁₇H₁₈N₂O₂.[1][2][3] It is typically a white to off-white crystalline solid or a light-yellowish liquid, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide, but with limited solubility in water.[1][4] Its primary industrial application is as a UV absorber, particularly in polyurethane products, due to its ability to effectively absorb ultraviolet radiation.[4]

From a coordination chemistry perspective, the molecule possesses two key features: the bidentate N,N'-donating formamidine core and the electronically active ethyl benzoate group. The nitrogen atoms of the formamidine moiety can chelate to a metal center, forming stable complexes.[5] The broader family of Schiff bases and their metal complexes are well-known for their diverse applications, including catalysis, and as antibacterial, antifungal, and anticancer agents.[5][6][7] This guide will explore the untapped potential of this compound as a ligand for the synthesis of novel coordination compounds.

Synthesis of the Ligand

The synthesis of this compound is typically achieved through a condensation reaction. The protocol below is a standard laboratory procedure.

Protocol 2.1: Synthesis of this compound

Materials:

  • Ethyl 4-aminobenzoate

  • N-methylaniline

  • Triethyl orthoformate

  • Toluene

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) and N-methylaniline (1.1 equivalents) in toluene.

  • Addition of Reagents: Add triethyl orthoformate (1.2 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Toluene: Serves as a suitable solvent that allows for the necessary reflux temperature and is relatively inert.

  • Triethyl orthoformate: Acts as both a reactant and a dehydrating agent, driving the condensation reaction forward by removing the water formed.

  • Glacial acetic acid: Catalyzes the formation of the imine bond.

  • Purification: Column chromatography is essential to remove unreacted starting materials and by-products, ensuring the purity of the ligand for subsequent coordination reactions.

Diagram 2.1: Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Conditions Ethyl 4-aminobenzoate Ethyl 4-aminobenzoate Reaction Reaction Ethyl 4-aminobenzoate->Reaction + N-methylaniline N-methylaniline N-methylaniline->Reaction Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->Reaction Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reaction Reflux (heat) Reflux (heat) Reflux (heat)->Reaction Acetic acid (catalyst) Acetic acid (catalyst) Acetic acid (catalyst)->Reaction Product This compound Reaction->Product Condensation

Caption: Synthetic pathway for the ligand.

Synthesis of Metal Complexes: Proposed Protocols

Based on established procedures for structurally similar formamidine and Schiff base ligands, the following protocols are proposed for the synthesis of transition metal complexes with this compound (L).

Protocol 3.1: General Procedure for the Synthesis of M(L)₂Cl₂ Complexes (M = Cu(II), Co(II), Ni(II))

Materials:

  • This compound (L)

  • Copper(II) chloride (CuCl₂), Cobalt(II) chloride (CoCl₂), or Nickel(II) chloride (NiCl₂)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the ligand (2 equivalents) in warm ethanol (20 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal chloride salt (1 equivalent) in ethanol (10 mL).

  • Complexation: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

  • Reaction: Stir the reaction mixture for 2-4 hours. In many cases, a precipitate will form. If no precipitate forms, the solution can be gently heated to reflux for 1-2 hours to facilitate the reaction.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the solid product with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

  • Ethanol/Methanol: These are common solvents for both the ligand and many transition metal salts, providing a suitable medium for the reaction.

  • 2:1 Ligand to Metal Ratio: This stoichiometry is common for bidentate ligands with divalent metal ions, leading to the formation of [ML₂]X₂ type complexes.

  • Washing: Washing with cold ethanol removes soluble impurities, and the subsequent diethyl ether wash helps in drying the product.

Protocol 3.2: Synthesis of a Palladium(II) Complex for Catalytic Applications

Materials:

  • This compound (L)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Sodium acetate (NaOAc)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Combine the ligand (2.2 equivalents), palladium(II) acetate (1 equivalent), and sodium acetate (2.2 equivalents) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous acetonitrile as the solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Isolation: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective precursor for the synthesis of palladium(II) complexes.

  • Sodium acetate: Acts as a base to deprotonate the ligand, facilitating the formation of the palladacycle.

  • Inert Atmosphere: Necessary to prevent the oxidation of the palladium catalyst, especially if Pd(0) species are formed in situ.

Diagram 3.1: General Workflow for Metal Complex Synthesis

G start Start dissolve_ligand Dissolve Ligand (L) in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt (MXn) in Solvent start->dissolve_metal mix_solutions Mix Ligand and Metal Salt Solutions dissolve_ligand->mix_solutions dissolve_metal->mix_solutions react Stir/Reflux (2-4 hours) mix_solutions->react isolate Isolate Product (Filtration) react->isolate wash_dry Wash and Dry Complex isolate->wash_dry characterize Characterize Product wash_dry->characterize end End characterize->end

Caption: Workflow for metal complex synthesis.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.

FT-IR Spectroscopy
  • Ligand: The FT-IR spectrum of the free ligand is expected to show a characteristic C=N stretching vibration of the formamidine group in the region of 1620-1650 cm⁻¹.

  • Complexes: Upon coordination to a metal ion, the C=N stretching frequency is expected to shift to a lower wavenumber (typically by 10-30 cm⁻¹). This shift is indicative of the donation of electron density from the nitrogen atoms to the metal center, weakening the C=N bond. New bands may also appear in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-O (if the benzoate oxygen is involved in coordination) vibrations.

NMR Spectroscopy (¹H and ¹³C)
  • Ligand: The ¹H NMR spectrum of the ligand will show characteristic signals for the aromatic protons, the ethyl group of the benzoate moiety, and the methyl group on the formamidine nitrogen. The ¹³C NMR will show corresponding signals for all unique carbon atoms.

  • Complexes (Diamagnetic): For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR spectroscopy is a powerful tool. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites will be affected. For instance, the protons on the aromatic rings attached to the formamidine nitrogen atoms will likely experience a downfield shift.

UV-Vis Spectroscopy
  • Ligand: The UV-Vis spectrum of the ligand in a suitable solvent (e.g., ethanol) will typically show absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the formamidine group.

  • Complexes: The formation of metal complexes can lead to the appearance of new absorption bands in the visible region, often attributed to d-d transitions (for transition metals with d-electrons) or ligand-to-metal charge transfer (LMCT) bands. These new bands are responsible for the often vibrant colors of transition metal complexes.

Technique Expected Observations for Ligand Expected Changes Upon Complexation
FT-IR C=N stretch (~1620-1650 cm⁻¹)Shift of C=N stretch to lower frequency; Appearance of M-N bands
¹H NMR Characteristic aromatic, ethyl, and methyl signalsShift in signals of protons near coordination sites
UV-Vis π→π* and n→π* transitions in the UV regionAppearance of d-d or LMCT bands in the visible region

Potential Applications

While the coordination chemistry of this compound is not extensively documented, the known applications of structurally similar formamidine and Schiff base complexes allow for the proposal of several promising research directions.

Catalysis

Palladium complexes of N,N'-diarylformamidines have shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions. It is plausible that a palladium(II) complex of this compound could serve as an efficient catalyst for C-C bond formation reactions, which are fundamental in organic synthesis.

Antimicrobial Agents

Schiff base metal complexes often exhibit enhanced biological activity compared to the free ligands.[6][8] Zinc(II) complexes, in particular, have been investigated for their antimicrobial properties.[6] The coordination of this compound to metal ions like zinc(II) or copper(II) could lead to novel compounds with potential antibacterial and antifungal activities. The increased lipophilicity of the metal complex can facilitate its transport across microbial cell membranes.[6]

Diagram 5.1: Potential Application Pathways

G cluster_complexes Metal Complexes cluster_applications Potential Applications ligand This compound pd_complex Palladium(II) Complex ligand->pd_complex Coordination zn_cu_complex Zinc(II)/Copper(II) Complex ligand->zn_cu_complex Coordination catalysis Catalysis (e.g., Suzuki Coupling) pd_complex->catalysis antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) zn_cu_complex->antimicrobial

Caption: Potential applications of metal complexes.

Conclusion

This compound presents a compelling, yet underexplored, opportunity in coordination chemistry. Its straightforward synthesis and versatile donor atoms make it an attractive ligand for the development of novel metal complexes. The protocols and insights provided in this guide, derived from established knowledge of similar ligand systems, are intended to serve as a robust starting point for researchers. The potential for these new coordination compounds in catalysis and as antimicrobial agents warrants further investigation and could lead to significant advancements in these fields.

References

Formulation of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Challenging Molecule

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is a compound whose journey in the scientific landscape has predominantly been in the realm of material science, where it is valued as a UV absorber.[1][2] However, its chemical structure hints at a potential, yet unexplored, role in therapeutics. The primary obstacle to realizing this potential lies in its physicochemical properties. Characterized as a white to off-white crystalline solid, it exhibits limited solubility in water, a significant hurdle for effective drug delivery and bioavailability.[1] This low aqueous solubility places it potentially within the Biopharmaceutics Classification System (BCS) Class II, which includes drugs with high permeability but low solubility.[3] Enhancing the solubility and dissolution rate of such compounds is paramount to achieving therapeutic efficacy.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of this compound into advanced drug delivery systems. We will delve into two robust formulation strategies: polymeric nanoparticles and liposomes. These platforms are particularly well-suited for encapsulating hydrophobic molecules, thereby improving their apparent solubility, protecting them from degradation, and enabling controlled release.[6][7] The protocols detailed herein are designed to be self-validating, grounded in established scientific principles, and compliant with the foundational concepts of pharmaceutical development outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11]

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a drug candidate is the cornerstone of a rational formulation design, as emphasized by the ICH Q8 guidelines on Pharmaceutical Development.[8][10][12][13] The following table summarizes the known properties of this compound.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₂O₂[14]
Molecular Weight 282.34 g/mol [15]
Appearance White to off-white crystalline solid[1]
Solubility in Water Limited[1]
Solubility in Organic Solvents More soluble in ethanol, methanol, and dimethyl sulfoxide[1]
pKa (Predicted) 6.94 ± 0.50[1]
LogP (Predicted) 3.4[15]

The limited aqueous solubility and predicted LogP value underscore the lipophilic nature of the compound, making it a prime candidate for encapsulation within lipid-based or polymeric nanosystems.

Formulation Strategy 1: Polymeric Nanoparticles via Nanoprecipitation

Rationale: The nanoprecipitation method is a simple, rapid, and reproducible technique for preparing polymeric nanoparticles, particularly for hydrophobic drugs.[6][16][17] It involves the controlled precipitation of a polymer and drug from an organic solvent upon mixing with an aqueous anti-solvent. This process entraps the drug within the polymeric matrix, forming nanoparticles with a high surface area-to-volume ratio, which can enhance the dissolution rate.[6]

Experimental Workflow: Nanoprecipitation

Nanoparticle_Formation_Workflow cluster_prep Preparation cluster_process Processing cluster_purification Purification & Collection A Dissolve Polymer & Drug in Organic Solvent C Inject Organic Phase into Aqueous Phase (under stirring) A->C B Prepare Aqueous Phase (with Stabilizer) B->C D Solvent Evaporation C->D E Centrifugation/ Diafiltration D->E F Resuspend/Lyophilize Nanoparticles E->F

Caption: Workflow for Polymeric Nanoparticle Formulation.

Protocol: Polymeric Nanoparticle Formulation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA) or Pluronic® F68 (as stabilizer)

  • Acetone (organic solvent)

  • Ultrapure water (anti-solvent)

Equipment:

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • High-speed centrifuge or tangential flow filtration system

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone. The drug-to-polymer ratio should be optimized to achieve desired loading and encapsulation efficiency.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant rate using a syringe pump under moderate magnetic stirring. The rapid solvent diffusion leads to the formation of nanoparticles.[17]

  • Solvent Removal: Stir the nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the acetone.

  • Purification: Separate the nanoparticles from the unencapsulated drug and excess stabilizer by centrifugation followed by washing and resuspension, or by using a tangential flow filtration system.

  • Storage: The purified nanoparticle suspension can be stored at 4°C or lyophilized for long-term stability.

Formulation Strategy 2: Liposomes via Thin-Film Hydration

Rationale: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[7] For hydrophobic drugs like this compound, the molecule partitions into the lipid bilayer. The thin-film hydration method is a widely used and robust technique for preparing liposomes.[18] It involves depositing a thin lipid film, which is then hydrated with an aqueous medium to form multilamellar vesicles (MLVs). Subsequent size reduction steps can produce unilamellar vesicles of a desired size.[18][19]

Experimental Workflow: Thin-Film Hydration

Liposome_Formation_Workflow cluster_prep Preparation cluster_process Processing cluster_purification Size Reduction & Purification A Dissolve Lipids & Drug in Organic Solvent B Solvent Evaporation to form Thin Film A->B C Hydration of Film with Aqueous Medium B->C D Sonication/ Extrusion C->D E Removal of Unencapsulated Drug D->E Characterization_Workflow A Formulated Nanoparticles/ Liposomes B Particle Size & Polydispersity Index (PDI) (DLS) A->B C Zeta Potential (DLS) A->C D Encapsulation Efficiency (EE%) & Drug Loading (DL%) A->D E In Vitro Drug Release (Dialysis Method) D->E

References

The Formamidine Cornerstone: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a Versatile Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a polysubstituted formamidine derivative, is a compound of significant interest, extending beyond its well-documented role as a UV absorber in polymer sciences.[1][2] This technical note delineates the strategic utility of this compound as a versatile and highly valuable intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. We provide a comprehensive overview of its synthesis, key physicochemical properties, and detailed, field-proven protocols for its application in the synthesis of quinazoline and pyrimidine derivatives, addressing the needs of researchers in organic synthesis and drug development.

Introduction: Beyond UV Absorption

While commercially known as a liquid formamidine ultraviolet absorber for polyurethane products, adhesives, and sealants, the true synthetic potential of this compound lies in its chemical architecture.[1][3] The formamidine moiety (-N=CH-N<) is a powerful "linchpin" in organic synthesis, serving as a masked C-N-C synthon. Its inherent reactivity allows for facile participation in cyclization and annulation reactions, providing a direct and efficient route to a variety of nitrogen-containing heterocycles.[4][5] This guide focuses on harnessing this reactivity, presenting the compound not as an endpoint but as a critical starting point for advanced molecular construction.

Physicochemical Properties & Handling

A thorough understanding of the intermediate's properties is paramount for its successful application in synthesis.

PropertyValueSource
CAS Number 57834-33-0[6][7]
Molecular Formula C₁₇H₁₈N₂O₂[6]
Molecular Weight 282.34 g/mol [6][7]
Appearance White to off-white crystalline solid or light-yellowish liquid[8][]
Solubility Limited in water; soluble in ethanol, methanol, DMSO, toluene[8]
Storage Store in a cool, dry place, sealed from moisture.[8]

Safety & Handling: this compound may cause mild irritation upon direct contact or inhalation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Intermediate: A Robust & Scalable Protocol

The preparation of this compound is a straightforward condensation reaction. Two common methods are prevalent, with the choice often depending on reagent availability and desired scale. The following protocol is a robust, high-yield procedure adapted from established industrial syntheses.[1][8]

Protocol 3.1: Acid-Catalyzed Condensation

This method utilizes formic acid as the C1 source in a dehydration-condensation reaction.

Diagram 3.1: Synthesis Workflow

reagents Ethyl 4-aminobenzoate N-methylaniline p-Toluenesulfonic acid Toluene reaction_setup Combine reagents in flask. Warm to 50-60°C with stirring. reagents->reaction_setup addition Slowly add Formic Acid over 2 hours. reaction_setup->addition formic_acid Formic Acid (85%) formic_acid->addition reflux Heat to reflux (approx. 5h) with Dean-Stark trap to remove water. addition->reflux workup Cool reaction. Distill off toluene. reflux->workup purification Vacuum distill residue. workup->purification product This compound (Pale yellow viscous liquid) purification->product

Caption: Workflow for the synthesis of the formamidine intermediate.

Materials:

  • Ethyl p-aminobenzoate (1.0 mol, 165.19 g)

  • N-methylaniline (1.1 mol, 117.87 g, 120.3 mL)

  • p-Toluenesulfonic acid monohydrate (0.05 mol, 9.51 g)

  • Formic acid (85% aqueous solution, 1.1 mol, 59.53 g, 48.8 mL)

  • Toluene (500 mL)

Procedure:

  • Setup: Equip a 1000 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with toluene, a condenser, and an addition funnel.

  • Charging the Flask: Add ethyl p-aminobenzoate, N-methylaniline, p-toluenesulfonic acid, and 200 mL of toluene to the flask.

  • Initial Heating: Begin stirring and warm the mixture to 50-60°C.

  • Addition of Formic Acid: Slowly add the 85% formic acid solution dropwise from the addition funnel over a period of 2 hours. The causality here is to maintain control over the initial exothermic reaction and prevent side reactions.

  • Reflux and Dehydration: After the addition is complete, heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux for approximately 5 hours, or until no more water is azeotropically removed. The removal of water is the driving force for the reaction, pushing the equilibrium towards the formamidine product.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a pale yellow viscous liquid. For most subsequent applications, this material (purity often >93%) is suitable for use without further purification.[1] If higher purity is required, vacuum distillation can be performed.

Application as a Synthon for Heterocycles

The true synthetic power of this compound is realized in its role as a precursor to valuable heterocyclic systems. The formamidine unit provides the necessary N-C-N fragment for cyclization.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of fused heterocycles prevalent in medicinal chemistry. The formamidine intermediate can be used to construct the quinazoline core via oxidative C-H/C-H coupling reactions. The following protocol is adapted from general methods for quinazoline synthesis from N,N'-disubstituted amidines.[5][10]

Diagram 4.1: Quinazoline Synthesis Pathway

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formamidine This compound Conditions Iodine (I₂) / KI K₂CO₃ (Base) DMSO (Solvent) Heat (e.g., 100°C) Formamidine->Conditions Oxidative C-C Bond Formation Quinazoline Substituted Quinazoline Derivative Conditions->Quinazoline Cyclization

Caption: General pathway for quinazoline synthesis from the formamidine.

Protocol 4.1.1: Iodine-Promoted Oxidative Cyclization to a Quinazoline

Rationale: This protocol employs a metal-free system where molecular iodine promotes an intramolecular oxidative C-C bond formation between the phenyl ring of the N-methylaniline moiety and the formamidine carbon. This is followed by cyclization and aromatization to yield the quinazoline product.

Materials:

  • This compound (10 mmol, 2.82 g)

  • Iodine (I₂) (12 mmol, 3.05 g)

  • Potassium Iodide (KI) (12 mmol, 1.99 g)

  • Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g)

  • Dimethyl sulfoxide (DMSO) (40 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound, potassium carbonate, potassium iodide, and DMSO.

  • Addition of Oxidant: Add the iodine in one portion. The use of KI enhances the solubility of iodine in DMSO.

  • Heating: Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography). The base (K₂CO₃) is crucial for facilitating the deprotonation steps in the mechanism.[5]

  • Quenching: Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Workup:

    • Add saturated sodium thiosulfate solution dropwise until the brown color of the iodine disappears. This quenches the excess oxidant.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired substituted quinazoline.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and a privileged scaffold in drug discovery. The formamidine intermediate can react with compounds containing a 1,3-dicarbonyl or equivalent synthon to construct the pyrimidine ring.[11][12]

Protocol 4.2.1: Condensation with a β-Ketoester

Rationale: This protocol exemplifies the classic approach to pyrimidine synthesis, where the N-C-N unit of the formamidine condenses with the 1,3-dielectrophilic centers of a β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Materials:

  • This compound (10 mmol, 2.82 g)

  • Ethyl acetoacetate (12 mmol, 1.56 g, 1.53 mL)

  • Sodium ethoxide (21% solution in ethanol, 15 mmol, 5.1 mL, or freshly prepared from sodium metal in ethanol)

  • Absolute Ethanol (50 mL)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the this compound and ethyl acetoacetate in absolute ethanol.

  • Base Addition: Slowly add the sodium ethoxide solution to the stirred mixture at room temperature. The base deprotonates the active methylene group of the β-ketoester, generating the nucleophile required for the initial attack on the formamidine carbon.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and neutralize carefully with glacial acetic acid.

    • Remove the ethanol under reduced pressure.

    • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the resulting crude solid or oil by column chromatography or recrystallization to obtain the target polysubstituted pyrimidine.

Conclusion

This compound is far more than a simple UV stabilizer; it is a powerful and versatile building block for synthetic organic chemistry. Its straightforward, high-yield synthesis and the inherent reactivity of the formamidine group provide an efficient entry point to medicinally relevant heterocyclic cores like quinazolines and pyrimidines. The protocols detailed herein offer reliable, field-tested methods for researchers and drug development professionals to leverage this intermediate in the construction of complex molecular architectures, accelerating the discovery of new chemical entities.

References

Application Note: A Comprehensive Protocol for Evaluating the Photostability of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-part experimental framework for the comprehensive photostability evaluation of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS No. 57834-33-0), a compound also known as the UV absorber UV-1. The protocols outlined herein are designed for researchers in the pharmaceutical, chemical, and materials science sectors, aligning with the stringent standards required for regulatory submission and in-depth scientific investigation. The guide follows the principles of the International Council for Harmonisation (ICH) Q1B guidelines, detailing procedures for forced degradation studies, the development of a stability-indicating analytical method, and confirmatory photostability testing.[1] Furthermore, it extends to advanced photochemical characterization through the determination of the photodegradation quantum yield, offering deeper mechanistic insights into the compound's behavior upon light exposure.

Introduction and Scientific Rationale

This compound is an organic compound widely utilized as a high-efficiency UV absorber, particularly in polyurethane systems, adhesives, and coatings to prevent light-induced degradation and yellowing.[2][3] Its primary function involves the absorption of UV radiation, primarily in the 240-340 nm range.[3] However, the very act of absorbing photons can initiate photochemical reactions, potentially leading to the degradation of the absorber itself. This degradation can compromise its protective function and generate new chemical entities (photodegradants) with unknown toxicological or reactivity profiles.

Therefore, a thorough evaluation of its photostability is critical. The first law of photochemistry, the Grotthuss-Draper law, states that only light which is absorbed by a molecule can produce a photochemical change.[4] Given this compound's strong UV absorbance, a potential for photoreactivity exists. This guide provides the experimental framework to rigorously test this potential, following a systematic approach recommended by global regulatory bodies.[5] The process begins with forced degradation to deliberately stress the molecule, which is instrumental in revealing potential degradation pathways and in the development of a robust, stability-indicating analytical method capable of resolving the parent compound from its photoproducts.[5][6] This is followed by confirmatory testing under standardized ICH conditions to assess its stability for handling, packaging, and labeling purposes.[1][7]

Prerequisite Analysis: UV-Visible Absorption Profile

Before commencing photostability testing, it is essential to characterize the compound's light absorption properties. This confirms that the molecule absorbs light in the range emitted by the light sources used for testing (typically 290-700 nm) and is a regulatory trigger for photosafety evaluation.[8][9]

Protocol 2.1: UV-Visible Spectrophotometry
  • Solvent Selection: Choose a high-purity, UV-grade solvent in which the compound is freely soluble and that is transparent above 290 nm. Ethanol or acetonitrile are suitable choices.[10]

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Setup: Use a calibrated dual-beam UV-Visible spectrophotometer. Scan the sample from 200 nm to 800 nm, using the selected solvent as a blank reference.

  • Data Analysis: Record the wavelength of maximum absorbance (λ_max) and calculate the molar absorption coefficient (ε) at this wavelength using the Beer-Lambert law (A = εcl). A molar absorption coefficient greater than 1000 L·mol⁻¹·cm⁻¹ is often considered a trigger for further phototoxicity assessment.[8]

Phase 1: Forced Degradation and Analytical Method Development

The objective of forced degradation is to intentionally induce degradation to an extent that is sufficient for the development and validation of a stability-indicating analytical method.[11] A degradation of 5-20% is generally considered optimal.[11]

Diagram: Forced Degradation Workflow

cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Solid Solid State (Thin Layer) Irradiated Irradiated Sample (High-Intensity Xenon Lamp) Solid->Irradiated Dark Dark Control (Wrapped in Foil) Solid->Dark Solution Solution (e.g., 50% ACN/H2O) Solution->Irradiated Solution->Dark HPLC_UV HPLC-UV Analysis Irradiated->HPLC_UV Dark->HPLC_UV LC_MS LC-MS Identification (for Degradants) HPLC_UV->LC_MS Characterize New Peaks

Caption: Workflow for the forced photodegradation study.

Protocol 3.1: Sample Preparation and Exposure
  • Solid-State Sample: Spread approximately 10-20 mg of the solid compound in a thin, even layer (not exceeding 3 mm deep) in a chemically inert and transparent container, such as a quartz petri dish.[12]

  • Solution Sample: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent mixture like 50:50 (v/v) acetonitrile/water. Place the solution in a sealed quartz cuvette or vial. The choice of solvent should facilitate degradation while ensuring the compound remains fully dissolved.

  • Dark Control: Prepare an identical set of solid and solution samples. Wrap these containers completely in aluminum foil to protect them from light.[6] These controls will be placed alongside the irradiated samples to distinguish between photolytic and thermolytic degradation.

  • Irradiation: Place the samples and their corresponding dark controls in a photostability chamber equipped with a light source capable of emitting a combination of visible and UV light, such as a Xenon arc lamp. For forced studies, higher intensities can be used to accelerate degradation. Monitor the samples periodically until sufficient degradation has occurred.

Protocol 3.2: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately measure the decrease in the active substance due to degradation and separate the parent peak from any degradation products.[13]

  • Initial Conditions: Start with a broad gradient reversed-phase HPLC method. A C18 column is a common starting point.

  • Analysis of Stressed Samples: Analyze the forced degradation samples (both irradiated and dark controls) using the initial HPLC method with a photodiode array (PDA) detector.

  • Method Optimization:

    • Peak Purity: Use the PDA detector to assess the peak purity of the parent compound. The peak should be spectrally pure in all stressed samples.

    • Resolution: Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and column temperature to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Mass Spectrometry (MS) Integration: Couple the optimized HPLC method to a mass spectrometer to obtain mass-to-charge (m/z) data for the degradation products. This is crucial for their tentative identification and for elucidating the degradation pathway.[14]

Table 1: Example Starting Conditions for HPLC Method Development

Parameter Recommended Setting Rationale
Column C18, 100 x 4.6 mm, 2.7 µm Provides good retention and efficiency for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape in positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutes A broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Detection | UV at λ_max; PDA Scan 200-400 nm | Monitors the parent compound at its most sensitive wavelength and detects degradants. |

Phase 2: Confirmatory Photostability Testing (ICH Q1B)

This phase is performed under standardized conditions to generate data for regulatory filings.[1][15]

Diagram: ICH Q1B Confirmatory Testing Protocol

cluster_setup Experimental Setup cluster_exposure ICH Q1B Exposure cluster_analysis Analysis & Evaluation Sample Sample (Solid/Solution) Chamber Photostability Chamber Sample->Chamber Control Dark Control (Foil-Wrapped) Control->Chamber Exposure Visible: ≥ 1.2 million lux·hr UV-A: ≥ 200 W·hr/m² Analysis Validated Stability-Indicating HPLC Method Chamber->Analysis Eval Evaluate Change: - Assay (%) - Degradants (%) - Physical Appearance Analysis->Eval

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a widely used liquid formamidine UV absorber known commercially as UV-1.[1][2] This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. My objective is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this N,N'-disubstituted formamidine is fundamentally a condensation reaction. Success hinges on driving the reaction equilibrium towards the product by managing reagents, catalysts, and reaction conditions with precision. This guide will address the most frequently encountered issues and provide a framework for systematic optimization.

Section 1: Troubleshooting Guide - Common Synthesis Problems

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or Non-Existent Product Yield

Question: My reaction has resulted in a yield significantly below the reported 90-95%, or I've recovered only starting materials. What are the primary causes?

Answer: A low yield is the most common challenge and typically points to issues with reaction equilibrium or kinetics. Let's diagnose this systematically.

The formation of the formamidine linkage is a reversible process. The most successful syntheses, which involve the reaction of Ethyl 4-aminobenzoate and N-methylaniline with a formylating agent, are governed by Le Chatelier's principle. The removal of a byproduct, such as water or alcohol, is critical to drive the reaction to completion.

Probable Causes & Solutions:

  • Inefficient Byproduct Removal:

    • Causality: When using formic acid as the formylating agent, water is a byproduct.[1][2] If not removed, water can hydrolyze the formamidine product back to the starting amines. Similarly, when using an orthoformate like trimethyl orthoformate, methanol or ethanol is produced, and its removal is key to pushing the equilibrium forward.[3]

    • Solution (Formic Acid Method): Ensure your Dean-Stark apparatus is functioning correctly for azeotropic removal of water with a solvent like toluene. The reaction should be refluxed until no more water is collected, which can take up to 5 hours.[1][2]

    • Solution (Orthoformate Method): The reaction is often heated to distill off the alcohol byproduct. If the yield is low, consider performing the final stages of the reaction under a slight vacuum (if temperature allows) to more effectively remove the volatile alcohol.

  • Suboptimal Catalyst Activity:

    • Causality: Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or acetic acid, are essential to protonate the formylating agent, making it a more reactive electrophile for the amine nucleophiles to attack.[3][4] An old or impure catalyst will significantly slow the reaction rate.

    • Solution: Use a fresh, anhydrous acid catalyst. For the formic acid method, a typical loading is around 10g of p-TSA for a 1-mole scale reaction.[1][2] For the orthoformate method, a catalytic amount of acetic acid is often sufficient.[4]

  • Reagent Quality and Stoichiometry:

    • Causality: The presence of water in your amine starting materials or solvents can inhibit the reaction. Furthermore, an incorrect molar ratio of reactants can lead to an excess of one starting material and incomplete conversion of the other.

    • Solution: Use anhydrous solvents and ensure the purity of your Ethyl 4-aminobenzoate and N-methylaniline. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) of N-methylaniline and the formylating agent relative to the ethyl p-aminobenzoate to ensure its complete consumption.[1][2][4]

Problem 2: Significant Formation of Side Products

Question: My post-reaction analysis (TLC, HPLC, NMR) shows multiple spots/peaks in addition to my desired product and starting materials. What are these impurities and how can I prevent them?

Answer: Side product formation often arises from the high reactivity of the intermediates or harsh reaction conditions. Identifying the likely impurities is the first step to mitigating their formation.

Common Side Products & Mitigation Strategies:

  • Symmetrical Formamidines:

    • Identity: Formation of N,N'-bis(4-ethoxycarbonylphenyl)formamidine or N,N'-dimethyl-N,N'-diphenylformamidine.

    • Causality: These can form if the reaction conditions favor the reaction of two molecules of the same amine with the formylating agent before the second, different amine can react.

    • Solution: Control the addition of reagents. A common strategy is to first mix the two different amines (Ethyl 4-aminobenzoate and N-methylaniline) before introducing the formylating agent. This ensures both nucleophiles are present to compete for the activated intermediate.

  • Hydrolysis of the Ethyl Ester:

    • Identity: 4-[[(methylphenylamino)methylene]amino]benzoic acid.

    • Causality: The ester group on Ethyl 4-aminobenzoate is susceptible to hydrolysis under strongly acidic conditions, especially if water is not efficiently removed.

    • Solution: Use the mildest effective acid catalyst (e.g., acetic acid over stronger acids if the reaction proceeds efficiently). Prioritize efficient and rapid water removal. Avoid extended reaction times at high temperatures.

  • Polymeric/Tarry Materials:

    • Identity: Dark, insoluble resinous materials.

    • Causality: Formylation reactions, particularly those involving formaldehyde equivalents, can sometimes lead to polymerization, especially at elevated temperatures.[5]

    • Solution: Maintain strict temperature control. The initial reaction phase is often conducted at a moderate 50-60°C before proceeding to reflux.[1][2][4] This controlled heating profile minimizes the formation of these intractable byproducts.

Section 2: Troubleshooting Workflow

For a systematic approach to diagnosing yield issues, follow this logical workflow.

G start Low Product Yield check_sm Analysis Shows Unreacted Starting Materials? start->check_sm check_imp Analysis Shows Significant Impurities? check_sm->check_imp No drive_rxn Focus on Driving Equilibrium check_sm->drive_rxn Yes mitigate_side_rxn Focus on Mitigating Side Reactions check_imp->mitigate_side_rxn Yes end end check_imp->end No (Purification Issue) water_removal 1. Verify/Improve Byproduct Removal (Dean-Stark, Distillation) drive_rxn->water_removal Action catalyst 2. Check Catalyst (Use Fresh, Anhydrous Catalyst) drive_rxn->catalyst Action time_temp 3. Increase Reaction Time or Temperature Moderately drive_rxn->time_temp Action temp_control 1. Refine Temperature Profile (e.g., 50-60°C initial phase) mitigate_side_rxn->temp_control Action reagent_add 2. Control Reagent Addition (Premix amines before formylation) mitigate_side_rxn->reagent_add Action mild_cond 3. Use Milder Catalyst/ Ensure Anhydrous Conditions mitigate_side_rxn->mild_cond Action G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Nucleophilic Attack Formyl Formylating Agent (e.g., Orthoformate) Activated Activated Electrophile [R-C(OR)2]+ Formyl->Activated Protonation H_plus H+ (from Catalyst) H_plus->Formyl Amine1 Amine 1 (e.g., N-Methylaniline) Intermediate1 Imidate Intermediate Activated->Intermediate1 Reacts with Amine1->Intermediate1 Attack & Elimination of ROH Amine2 Amine 2 (e.g., Ethyl 4-aminobenzoate) Product Final Product (Formamidine) Intermediate1->Product Amine2->Product Attack & Elimination of ROH

References

Technical Support Center: Crystallization of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to ensure you can achieve high-purity, crystalline material with consistent results.

Physicochemical Properties Overview

Understanding the fundamental properties of this compound (also known as UV-1) is the first step in successful crystallization. It is an organic compound with the chemical formula C17H18N2O2.[1][2]

Appearance: Typically a white to off-white crystalline solid or a pale yellow viscous liquid.[1][3] Solubility: It exhibits limited solubility in water but is more soluble in organic solvents.[1] Known solubilities are summarized below.

SolventSolubilityReference
Water34.7 mg/L at 20°C[3]
EthanolSoluble[1]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSlightly Soluble[3]
Ethyl AcetateSlightly Soluble[3]
TolueneUsed in synthesis[3][4]

Thermal Properties:

  • Boiling Point: 416.9 °C at 760 mmHg.[3]

  • Flash Point: 206 °C.[3]

Troubleshooting Guide: Specific Crystallization Issues

This section addresses the most common problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound has "oiled out" instead of crystallizing. What is happening and what should I do?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[5][6] This typically occurs when the temperature of the solution is above the melting point of your compound, often exacerbated by high impurity levels which depress the melting point.[5][7] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[5][6]

Causality & Immediate Solutions:

  • Re-dissolve and Dilute: The most immediate fix is to heat the solution to re-dissolve the oil and add a small amount (1-5% of total volume) of additional "good" solvent (one in which the compound is readily soluble). This increases the saturation temperature, ensuring the compound stays in solution at a temperature below its melting point.[5][8]

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[9] A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice.[10] Insulate the flask or allow it to cool on a benchtop away from drafts.

  • Lower the Crystallization Temperature: If possible, select a solvent system that allows for crystallization at a lower temperature, well below the compound's melting point.

  • Remove Impurities: If oiling out persists, it may be due to significant impurities. Consider purifying the material using a method like column chromatography or by performing an activated charcoal treatment on the hot solution before crystallization.[5][8]

G start Oiling Out Occurs reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add more of the 'good' solvent (1-5% vol) reheat->add_solvent slow_cool Cool the solution very slowly add_solvent->slow_cool check_purity Does oiling persist? slow_cool->check_purity Observe purify Purify material (e.g., chromatography, charcoal) check_purity->purify Yes success Crystallization Successful check_purity->success No purify->reheat

Caption: Workflow for addressing "oiling out".

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[10][11] Nucleation is the first step in crystal formation and sometimes requires a trigger.[11]

Causality & Immediate Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches create high-energy sites that can serve as points for nucleation.[12]

  • Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[9][13]

  • Reduce Temperature: Further cool the solution in an ice bath. Lowering the temperature decreases solubility and increases the driving force for crystallization.[12]

  • Concentrate the Solution: You may have used too much solvent.[10] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again. Be careful not to evaporate too much, which could lead to rapid crashing out or oiling.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[5] This is typically a problem of solvent selection or procedural execution.

Causality & Immediate Solutions:

  • Optimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent.[10] The goal is to use the minimum amount of hot solvent required to fully dissolve the compound. See the protocol in Section 4 for a systematic approach.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled before filtration. Check the solubility curve for your solvent system; significant amounts of product may still be soluble at room temperature. Cooling in an ice bath for 15-30 minutes can dramatically increase yield.

  • Evaporate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second crop by concentrating the mother liquor (the remaining solution) by 50-75% and re-cooling. Note that this second crop may be less pure.

  • Consider an Anti-Solvent: An anti-solvent (or drown-out) technique can be effective.[14] Dissolve your compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes turbid, then warm slightly to clarify and cool slowly. This artificially reduces the solubility of the compound in the mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[15] This differential solubility is the driving force for crystallization upon cooling.[16] The solvent's boiling point should also ideally be lower than the melting point of the compound to avoid oiling out.[7]

A common procedure is to test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various candidate solvents at room temperature and then upon heating. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

G start Solvent Selection test_rt Test solubility in candidate solvent at Room Temp start->test_rt rt_soluble Soluble at RT test_rt->rt_soluble Yes rt_insoluble Insoluble at RT test_rt->rt_insoluble No bad_solvent1 Poor Candidate (Too Soluble) rt_soluble->bad_solvent1 heat_test Heat the suspension rt_insoluble->heat_test heat_soluble Soluble when Hot heat_test->heat_soluble Yes heat_insoluble Insoluble when Hot heat_test->heat_insoluble No good_solvent Good Candidate Solvent heat_soluble->good_solvent bad_solvent2 Poor Candidate (Insoluble) heat_insoluble->bad_solvent2

Caption: Decision tree for selecting a crystallization solvent.

Q2: What is polymorphism and why is it important for my compound?

A2: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[17][18] These different forms, called polymorphs, are chemically identical but can have different physical properties, including solubility, stability, melting point, and bioavailability.[18][19]

For drug development professionals, controlling polymorphism is critical. An unexpected change to a less soluble or less stable polymorph can dramatically affect a drug's performance and safety.[13][17] The conditions of crystallization—such as the solvent used, cooling rate, and temperature—can all influence which polymorph is formed.[17][20][21] It is crucial to characterize your final crystalline product using techniques like X-Ray Powder Diffraction (XRPD) to ensure you have the desired, stable polymorphic form.[21]

Q3: How do impurities affect my crystallization?

A3: Impurities can significantly hinder crystallization in several ways.[20] They can disrupt the formation of a regular crystal lattice, leading to smaller or poorly formed crystals.[7] Impurities can also act as nucleation inhibitors or, conversely, cause excessively rapid nucleation, resulting in a fine powder instead of well-defined crystals.[22] Most critically, impurities lower the melting point of the compound, which can lead to the "oiling out" phenomenon discussed earlier.[5][8] A minimum purity of 80-90% is recommended before attempting final crystallization for high-quality samples.[15]

Key Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a steam bath or hot plate). Continue adding solvent until the solid is just completely dissolved.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slower cooling generally results in larger, purer crystals.[10]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Photodegradation of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-type UV absorber commonly designated as UV-1. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound under UV irradiation. Our goal is to equip you with the knowledge to anticipate potential experimental challenges, interpret your results accurately, and ensure the integrity of your photostability studies.

Introduction to this compound (UV-1)

This compound is a widely used UV absorber, particularly in polyurethane-based products, to enhance their light stability.[1][2] It is effective in absorbing UV radiation in the 240-340nm range, with a strong absorption peak between 300-330nm, a region where many polymers are susceptible to degradation.[1][3] Understanding its behavior under UV stress is critical for formulation development and stability assessment.

Chemically, the molecule is comprised of three key moieties: an ethyl 4-aminobenzoate group, a formamidine linker, and an N-methylaniline group. The photodegradation of the entire molecule can be understood by considering the photochemical reactivity of these individual components.

Part 1: Plausible Degradation Pathways Under UV Irradiation

While specific studies on the complete photodegradation pathway of this compound are not extensively documented in publicly available literature, we can postulate the primary degradation routes based on the known photochemistry of its constituent parts: the formamidine linkage, the N-methylaniline moiety, and the ethyl 4-aminobenzoate moiety.

The central formamidine bond is likely the most photolabile part of the molecule. Upon absorption of UV radiation, the molecule can enter an excited state, leading to bond cleavage. Two primary degradation pathways are proposed:

Pathway A: Hydrolysis of the Formamidine Linkage This pathway involves the cleavage of the C=N double bond of the formamidine group, likely facilitated by trace amounts of water in the solvent or atmosphere. This would lead to the formation of two primary degradation products:

  • Ethyl 4-aminobenzoate: A common UV filter and local anesthetic.[4]

  • N-methylformanilide: An intermediate resulting from the breakdown of the N-methylaniline part of the formamidine.

Pathway B: Homolytic Cleavage and Radical Formation UV irradiation can induce homolytic cleavage of the bonds adjacent to the formamidine group, leading to the formation of various radical species. This is a common photochemical reaction for aromatic amines.[5] These highly reactive radicals can then participate in a variety of secondary reactions, including rearrangement, coupling, and reaction with solvent or oxygen. Potential products from this pathway include:

  • Ring-alkylated anilines: Through a process analogous to the photo-Hofmann-Martius rearrangement, the N-methylaniline radical could rearrange to form ortho- and para-aminodiphenylmethane derivatives.[5]

  • Oxidation products: In the presence of oxygen, the radical intermediates can be oxidized, leading to a complex mixture of byproducts.

The ethyl 4-aminobenzoate and N-methylaniline portions of the molecule can also undergo their own characteristic photodegradation reactions once cleaved from the parent molecule. For example, ethyl 4-aminobenzoate can undergo photo-oxidation[1][6], and N-methylaniline can be photolyzed to form various radical species.[7][8]

Visualizing the Proposed Degradation Pathways

To provide a clearer understanding of the potential degradation mechanisms, the following diagrams illustrate the key steps in the proposed pathways.

Degradation Pathway of this compound cluster_main This compound (UV-1) cluster_path_a Pathway A: Hydrolysis cluster_path_b Pathway B: Homolytic Cleavage UV1 This compound P1 Ethyl 4-aminobenzoate UV1->P1 UV, H₂O P2 N-methylformanilide UV1->P2 UV, H₂O R1 N-methylaniline radical UV1->R1 UV R2 Ethyl 4-aminobenzoate radical UV1->R2 UV P3 Ring-alkylated anilines R1->P3 Rearrangement P4 Oxidation Products R1->P4 O₂ R2->P4 O₂

Caption: Proposed photodegradation pathways of UV-1.

Part 2: Troubleshooting Guide for Experimental Studies

Researchers conducting photostability studies on this compound may encounter several analytical challenges. This section provides a troubleshooting guide in a question-and-answer format to address common issues.

Frequently Asked Questions (FAQs) - Experimental Design & Execution

Q1: My control sample (kept in the dark) shows some degradation. What could be the cause?

A1: This indicates that the degradation is not solely due to UV exposure. Potential causes include:

  • Thermal Degradation: The temperature in your photostability chamber might be too high. Ensure the chamber maintains a controlled temperature and that your control sample is stored under the same thermal conditions.

  • Hydrolytic Instability: The compound may be susceptible to hydrolysis, especially if your solvent contains water. Consider using a dry solvent and minimizing exposure to atmospheric moisture.

  • Oxidative Instability: The compound may be sensitive to oxidation. Purging your samples with an inert gas like nitrogen or argon before sealing can help mitigate this.

Q2: I'm not observing any significant degradation even after prolonged UV exposure. What should I check?

A2: Several factors could contribute to a lack of observable degradation:

  • UV Source Intensity and Wavelength: Verify the output of your UV lamp. The lamp's intensity may have decreased over time, or its emission spectrum may not sufficiently overlap with the absorption spectrum of the compound. Ensure the UV source is appropriate for inducing photodegradation as per ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[2][9][10][11]

  • Sample Concentration: If the concentration of your sample is too high, it can lead to an "inner filter effect," where the outer layer of the solution absorbs most of the light, protecting the molecules in the bulk of the solution. Try using a more dilute solution.

  • Solvent Effects: The solvent can play a significant role in photodegradation. Some solvents can quench the excited state of the molecule, thus inhibiting degradation. Consider performing the study in different solvents of varying polarity.

FAQs - HPLC Analysis

Q1: I'm seeing significant peak tailing for the parent compound and its degradation products in my HPLC analysis. What's the problem?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: The amine groups in the parent molecule and some degradation products can interact with residual silanol groups on the silica-based column. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to your mobile phase can help reduce these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites. Flushing the column with a strong solvent or following the manufacturer's regeneration procedure may resolve the issue.

Q2: The retention times of my peaks are shifting between injections. How can I improve reproducibility?

A2: Retention time shifts can be frustrating and point to instability in the HPLC system:

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If you are using a gradient, ensure the pump is delivering the gradient accurately.

  • Column Temperature: Small fluctuations in column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • System Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q3: I'm observing new, unexpected peaks in my chromatogram that are not present in the initial sample. What are they?

A3: These could be degradation products, but it's also possible they are artifacts of the analytical process:

  • On-column Degradation: The stationary phase of the column can sometimes catalyze the degradation of sensitive compounds.

  • Mobile Phase Reactions: Ensure your mobile phase components are stable and do not react with your analytes.

  • Detector-Induced Degradation: High-energy UV lamps in DAD/UV detectors can sometimes induce photodegradation in the flow cell.[12] To test for this, you can try reducing the lamp intensity or analyzing the sample with the detector lamp turned off and collecting fractions for offline analysis.

Experimental Workflow for Photostability Testing

A robust experimental design is crucial for obtaining reliable photostability data. The following workflow provides a general framework for your studies.

Experimental Workflow cluster_prep 1. Sample Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Prep Prepare solutions of UV-1 in appropriate solvent. Prepare a dark control sample. Exposure Expose samples to a calibrated UV source. Monitor exposure time and intensity. Prep->Exposure HPLC Analyze samples by a validated stability-indicating HPLC method. Exposure->HPLC MS Identify degradation products using LC-MS/MS. HPLC->MS Interpret Quantify the loss of parent compound. Characterize and quantify degradation products. Propose degradation pathways. MS->Interpret

Caption: A typical workflow for photostability studies.

Data Summary Table for Analytical Methods

When developing analytical methods for photostability studies, it's important to have a clear overview of the techniques and their suitability.

Analytical TechniquePurposePotential Issues & Troubleshooting
HPLC-UV/DAD Quantification of the parent compound and known degradation products.Peak tailing, retention time shifts, co-elution of peaks. Troubleshooting: Optimize mobile phase, use a base-deactivated column, control column temperature.
LC-MS/MS Identification and structural elucidation of unknown degradation products.Ion suppression, poor ionization of some compounds. Troubleshooting: Optimize MS source parameters, use different ionization modes (ESI, APCI).
GC-MS Analysis of volatile degradation products.Thermal degradation of analytes in the injector port, poor peak shape. Troubleshooting: Use a lower injector temperature, derivatize analytes to improve volatility and stability.[13][14][15][16][17]

Part 3: Detailed Experimental Protocols

This section provides a starting point for developing your experimental protocols. These should be adapted and validated for your specific experimental setup and objectives.

Protocol 1: Sample Preparation for Photostability Study
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture that mimics your product formulation) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 10-100 µg/mL).

  • Sample Aliquoting: Transfer the working solution into appropriate quartz cuvettes or vials for UV exposure.

  • Control Sample: Wrap one of the sample vials completely in aluminum foil to serve as a dark control.[9]

  • Time Zero Sample: Analyze an aliquot of the working solution immediately to establish the initial concentration and purity.

Protocol 2: HPLC Method for a Stability-Indicating Assay
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A base-deactivated column is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the λmax of the parent compound (e.g., around 310 nm) and at other wavelengths to detect degradation products with different chromophores.

Note: This is a generic method and must be optimized and validated for your specific application to ensure it can separate the parent compound from all significant degradation products.

Conclusion

The photodegradation of this compound is a complex process that can proceed through multiple pathways. A thorough understanding of the potential degradation mechanisms, coupled with robust analytical methodology and a systematic approach to troubleshooting, is essential for accurate and reliable photostability assessment. This guide provides a foundation for your investigations and a resource for addressing the challenges you may encounter in your research.

References

Purification techniques for high-purity Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity.

Introduction

This compound is a formamidine derivative with applications as a UV absorber and as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its synthesis, typically through the condensation of ethyl 4-aminobenzoate and an N-methylaniline derivative, can yield a product with varying levels of purity. The presence of unreacted starting materials, by-products, or degradation products can significantly impact the outcome of subsequent applications. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My crude product is a pale yellow viscous liquid/oil instead of the expected white to off-white solid. How should I proceed with purification?

A1: The appearance of your crude product as a viscous liquid or oil can be attributed to the presence of residual solvents (e.g., toluene used in the synthesis) or impurities that lower the melting point of the final compound.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all residual solvent has been removed from the crude product. This can be achieved by placing the sample under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) under vacuum can aid in the removal of high-boiling solvents, but be cautious of potential thermal degradation of the formamidine.

    • "Oiling Out" during Recrystallization: If the compound "oils out" during recrystallization, this indicates that the melting point of your compound is lower than the boiling point of the chosen solvent, or that there is a high impurity load. To remedy this, you can try to redissolve the oil in more hot solvent and allow it to cool very slowly. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. If these methods fail, column chromatography is the recommended next step for purification.[1][2]

    • Direct Purification: If solvent removal does not lead to solidification, you can proceed directly to purification by column chromatography.

Q2: I am having difficulty purifying my compound using silica gel column chromatography. The compound seems to be streaking or I am getting poor recovery.

A2: This is a common issue when purifying amine-containing compounds on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic formamidine and amine functionalities, causing streaking, irreversible adsorption, and even degradation of the target compound.[3][4]

  • Troubleshooting Workflow:

troubleshooting_chromatography start Streaking or Poor Recovery on Silica Gel option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Use a Different Stationary Phase start->option2 sub_option1 Add a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent. option1->sub_option1 sub_option2 Use amine-functionalized silica gel or basic alumina as the stationary phase. option2->sub_option2

Caption: Troubleshooting workflow for column chromatography issues.

  • Detailed Explanation:

    • Mobile Phase Modification: Adding a small amount of a volatile base like triethylamine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will neutralize the acidic silanol groups on the silica surface. This minimizes the strong interactions with your basic compound, leading to better peak shapes and improved recovery.[3][4]

    • Alternative Stationary Phases:

      • Amine-functionalized silica: This is an excellent alternative to standard silica gel for the purification of basic compounds. The amine groups on the silica surface create a more basic environment, preventing the unwanted interactions.[5]

      • Basic Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Basic alumina can be a good choice for the purification of amines.[6]

      • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using reversed-phase chromatography on a C18 column with a mobile phase such as acetonitrile and water, with a suitable buffer or modifier.[3]

Q3: My purified compound has a persistent yellow color. What could be the cause and how can I remove it?

A3: A yellow tint in the final product can be due to the presence of colored impurities or slight degradation.

  • Potential Causes and Solutions:

    • Impurities: Certain by-products from the synthesis may be colored. Effective purification by column chromatography or recrystallization should remove these.

    • Degradation: Formamidines can be sensitive to air and light, and prolonged exposure during purification might lead to the formation of colored degradation products. It is advisable to minimize exposure to light by wrapping flasks in aluminum foil and to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to lower yields. After a brief heating period with the activated carbon, it should be removed by hot gravity filtration before allowing the solution to cool.[2]

Q4: I am concerned about the stability of the formamidine group during purification. What precautions should I take?

A4: The formamidine linkage is susceptible to both hydrolysis and thermal degradation.

  • Hydrolysis: The C=N bond in the formamidine can be hydrolyzed under acidic or basic conditions, especially in the presence of water.[7][8]

    • Precautions:

      • Use anhydrous solvents for both recrystallization and column chromatography.

      • Avoid strong acids or bases during workup and purification. If an aqueous wash is necessary, use a neutral pH and work quickly.

      • Thoroughly dry the final product to remove any residual water.

  • Thermal Decomposition: Formamidines can decompose at elevated temperatures.[7]

    • Precautions:

      • Avoid excessive heating during synthesis and purification. When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., 40-50 °C).

      • If vacuum distillation is used for purification, ensure the pressure is low enough to allow for distillation at a moderate temperature.

Detailed Purification Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Ethanol can be a suitable solvent for the recrystallization of ethyl 4-aminobenzoate derivatives.[9]

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a suitable solvent. If it is sparingly soluble at room temperature, heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, ethanol is a good candidate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to your crude product to completely dissolve it. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds.

Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica Gel

This protocol is recommended to avoid issues with compound-silica interactions.[5]

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) on amine-functionalized TLC plates to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Apply the sample solution evenly to the top of the column. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[10]

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Quantitative Data Summary for Purification Techniques

Purification TechniqueTypical PurityTypical YieldKey Considerations
Recrystallization>99%60-90%Dependent on finding a suitable solvent; potential for "oiling out".
Column Chromatography>99.5%70-95%Choice of stationary phase is critical; can be time and solvent intensive.
Vacuum Distillation>99%HighSuitable for thermally stable liquids; requires high vacuum for high-boiling compounds.

Common Impurities and Their Removal

The following table lists potential impurities in the synthesis of this compound and strategies for their removal.

ImpuritySourceIdentification (Analytical Technique)Removal Strategy
Ethyl 4-aminobenzoateUnreacted starting materialTLC, HPLC, GC-MS, NMRRecrystallization, Column Chromatography
N-methylanilineUnreacted starting materialTLC, HPLC, GC-MS, NMRColumn Chromatography
N-methylformanilideBy-product of hydrolysisHPLC, GC-MS, NMRColumn Chromatography
Ethyl 4-formylaminobenzoateBy-product of hydrolysisHPLC, GC-MS, NMRColumn Chromatography

Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the final product and for identifying impurities.

    • Column: C18

    • Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid or phosphoric acid as a modifier, is a good starting point.[11]

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities. However, be aware of the potential for thermal degradation of the formamidine in the hot injector.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and for detecting impurities with distinct signals.

References

Side reactions to avoid during the synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. We will delve into the underlying chemical principles to provide robust troubleshooting strategies and answers to frequently asked questions.

Overview of the Synthesis

The synthesis of this compound, an N,N'-disubstituted formamidine, is typically achieved through the condensation of two different amines—ethyl 4-aminobenzoate and N-methylaniline—with a one-carbon electrophile that serves as the "methylene" bridge. The most common and versatile reagent for this purpose is triethyl orthoformate, often with an acid catalyst.

The primary challenge in this synthesis is controlling the selectivity of the reaction. Since two different nucleophilic amines are present, a statistical mixture of products is possible, including the desired unsymmetrical formamidine and two symmetrical homodimers.

Recommended Synthetic Protocol

This protocol is a generalized procedure based on established methods for synthesizing unsymmetrical N,N'-disubstituted formamidines. Optimization may be required.

Materials:

  • Ethyl 4-aminobenzoate (1.0 equiv)

  • N-methylaniline (1.05 equiv)

  • Triethyl orthoformate (1.5-2.0 equiv)

  • Formic acid (catalytic, ~0.1 equiv) or Acetic Acid

  • Toluene or Xylene (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head (or Dean-Stark trap), add ethyl 4-aminobenzoate (1.0 equiv), N-methylaniline (1.05 equiv), and anhydrous toluene.

  • Reagent Addition: Add triethyl orthoformate (1.5 equiv) and a catalytic amount of formic acid to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120°C). Ethanol, a byproduct of the reaction, will begin to distill off. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the limiting reactant (ethyl 4-aminobenzoate). The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a viscous oil or solid, will contain the desired product along with unreacted starting materials and homodimerized side products. Purify the crude material using column chromatography on silica gel. A gradient elution system, such as 5% to 30% ethyl acetate in hexanes, is often effective.

  • Characterization: Collect the fractions containing the desired product. Combine them, remove the solvent in vacuo, and dry the final product. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine: - Ethyl 4-aminobenzoate - N-methylaniline - Triethyl orthoformate - Toluene - Formic Acid (cat.) reflux Reflux at 110-120°C (3-6 hours) reactants->reflux Heat monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Reaction incomplete cool Cool to RT monitor->cool Reaction complete evap Solvent Evaporation cool->evap chrom Silica Gel Chromatography (Hexanes/EtOAc gradient) evap->chrom char Characterize by: - NMR - MS chrom->char

Caption: Step-by-step workflow for the synthesis and purification of the target formamidine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted ethyl 4-aminobenzoate.

Possible Causes & Solutions:

  • Insufficient Reaction Time/Temperature: The reaction requires heat to drive off the ethanol byproduct and shift the equilibrium towards the product. Ensure the reaction is maintained at a vigorous reflux. If using a solvent like toluene, the temperature should be above 110°C. Extend the reaction time and continue monitoring.

  • Inefficient Ethanol Removal: The removal of ethanol is crucial. Using a Dean-Stark trap is more efficient than simple distillation for sequestering the alcohol byproduct. If not using a trap, ensure your distillation setup is efficient.

  • Inactive Catalyst or No Catalyst: While the reaction can proceed without a catalyst, it is often slow. A catalytic amount of a weak acid like formic acid or acetic acid protonates the orthoformate, making it a more potent electrophile.[1] Ensure the catalyst was added.

  • Wet Reagents/Solvent: Triethyl orthoformate is sensitive to excess water, which can hydrolyze it to formate esters and ethanol, consuming the reagent. While trace amounts of water are sometimes reported to be beneficial[2], reagents and solvents should generally be anhydrous.

Q2: The main product in my crude mixture is a symmetrical formamidine, not my desired unsymmetrical product.

Possible Causes & Solutions:

  • Relative Nucleophilicity and Stoichiometry: This is the most common challenge in synthesizing unsymmetrical formamidines.[3][4] The more nucleophilic amine will react faster with the orthoformate intermediate. N-methylaniline is generally more nucleophilic than ethyl 4-aminobenzoate (due to the electron-withdrawing ester group). This can lead to the formation of the N,N'-bis(methylphenyl)formamidine homodimer.

    • Solution 1: Sequential Addition: Modify the procedure. First, react the less nucleophilic amine (ethyl 4-aminobenzoate) with triethyl orthoformate at reflux for 1-2 hours to form the intermediate ethoxyimidate. Then, add the more nucleophilic N-methylaniline to the mixture and continue the reflux. This kinetically favors the formation of the desired product.

    • Solution 2: Adjust Stoichiometry: Use a slight excess of the more valuable or limiting amine and be prepared for a more challenging purification.

Q3: My purified product decomposes over time or during workup. What's happening?

Possible Causes & Solutions:

  • Hydrolysis: Formamidines are susceptible to hydrolysis, especially in the presence of acid or base, reverting to the corresponding amines and a formate derivative.[5][6]

    • Solution: During workup, avoid strong aqueous acids or bases. If an aqueous wash is necessary, use neutral water or brine and work quickly. Ensure the final product is stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Formamidine salts (e.g., hydrochloride or acetate) are often more stable and less prone to hydrolysis than the free base.[2]

Q4: I see multiple spots on my TLC plate that are very close together, making purification by column chromatography extremely difficult.

Possible Causes & Solutions:

  • Product Mixture: You likely have a mixture of the desired product and the two symmetrical homodimers. These compounds often have very similar polarities.

    • Solution 1: Optimize Chromatography: Use a high-performance silica gel and a very shallow elution gradient. You may also need to try different solvent systems (e.g., dichloromethane/methanol or toluene/acetone).

    • Solution 2: Recrystallization: If the desired product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be highly effective at separating isomers and closely related compounds.

    • Solution 3: Reaction Optimization: The best solution is to prevent the formation of the side products in the first place by using the sequential addition method described in Q2.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The reaction proceeds through a two-step nucleophilic substitution.[7]

  • First, an amine attacks the triethyl orthoformate, displacing an ethanol molecule to form an ethoxyimidate intermediate. This step is acid-catalyzed.

  • A second amine molecule then attacks this activated intermediate, displacing a second molecule of ethanol to form the stable formamidine product.

Q: Can I use a different formylating agent instead of triethyl orthoformate?

A: Yes, other reagents can be used, each with its own advantages and disadvantages.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly reactive and often gives good yields at lower temperatures. However, it will introduce a dimethylamino group, which is not suitable for this specific target molecule unless used in a more complex, multi-step synthesis.

  • Vilsmeier Reagent (from DMF and POCl₃): Very powerful, but the harsh conditions and acidic byproducts can be problematic for sensitive functional groups like esters.

For synthesizing this specific unsymmetrical product, the reaction between the two amines and triethyl orthoformate remains one of the most direct and common methods.

Q: Why is N-methylaniline used in a slight excess?

A: N-methylaniline is more volatile than ethyl 4-aminobenzoate and can be lost to some extent during the reflux. Using a slight excess (e.g., 1.05 equivalents) ensures that the more valuable ethyl 4-aminobenzoate is fully consumed.

Q: How do I know which spot on the TLC is my product?

A: The polarity of the three possible formamidine products will be different. The desired unsymmetrical product will have a polarity intermediate between the two symmetrical homodimers. You can run standards of the two starting amines on the same TLC plate. The products should have different Rf values than the starting materials. The best method for confirmation is to perform a small-scale reaction, isolate a small amount of the main product, and confirm its identity by LC-MS.

Key Side Reactions to Avoid

The primary side reactions are competitive homodimerizations. Understanding their formation is key to suppression.

Side Reaction Pathways

G A1 Ethyl 4-aminobenzoate (Amine 1) I1 Intermediate 1 (from Amine 1 + TEOF) A1->I1 A2 N-methylaniline (Amine 2) I2 Intermediate 2 (from Amine 2 + TEOF) A2->I2 TEOF Triethyl Orthoformate TEOF->I1 TEOF->I2 P_desired Desired Product (Unsymmetrical) I1->P_desired + Amine 2 P_side1 Side Product 1 (Amine 1 Dimer) I1->P_side1 + Amine 1 I2->P_desired + Amine 1 P_side2 Side Product 2 (Amine 2 Dimer) I2->P_side2 + Amine 2

Caption: Competing reaction pathways leading to desired product and homodimer side products.

Summary of Critical Parameters

ParameterRecommended SettingRationale & Potential Issues if Deviated
Stoichiometry 1.0 (Amine 1) : 1.05 (Amine 2) : 1.5 (TEOF)Controls selectivity. Incorrect ratios lead to excess homodimerization and purification difficulties.
Temperature Reflux (~110-120°C for Toluene)Essential for driving the reaction forward by removing ethanol. Lower temperatures result in slow or incomplete reactions.
Catalyst 0.1 equiv Formic or Acetic AcidActivates the orthoformate. Absence leads to a much slower reaction rate. Strong acids can cause degradation.
Atmosphere Anhydrous (e.g., under N₂)Prevents hydrolysis of the orthoformate reagent and the formamidine product. Moisture leads to lower yields.
Order of Addition Sequential (less nucleophilic amine first)CRITICAL for selectivity. Adding both amines at once leads to a statistical mixture of products, complicating purification.

References

Technical Support Center: Enhancing Polymer Stability with Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the application of this compound in enhancing the stability of polymeric materials.

Introduction to this compound

This compound, commonly known as UV-1, is a formamidine-type ultraviolet (UV) absorber.[1][2] It is widely recognized for its high efficiency in absorbing UV radiation, particularly in the 240-340 nm range, which is a region where many polymers, especially polyurethanes, are susceptible to degradation.[1][2] While its primary application is as a UV stabilizer to prevent photo-oxidation, discoloration (yellowing), and loss of mechanical properties upon exposure to sunlight, its impact on the overall stability of polymers, including thermal stability, is a subject of interest for many researchers.[2][3][4] This guide will delve into its established role as a UV absorber and explore its potential implications for thermal stability, providing you with the necessary protocols and troubleshooting tips for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in polymers?

A1: The primary and well-documented function of this compound is to act as a UV absorber.[1][2][4] It effectively converts harmful UV radiation into thermal energy, thereby protecting the polymer from photodegradation.[4] This is crucial for applications where polymers are exposed to sunlight, as it helps to maintain the material's color, strength, and overall integrity.

Q2: Does this compound directly improve the thermal stability of polymers?

A2: There is limited direct scientific literature specifically detailing the use of this compound as a primary thermal stabilizer. Its main role is to combat UV degradation. However, it's important to consider that UV and thermal degradation can be interconnected. By preventing the initial photo-oxidative degradation, which can create reactive species and weaken the polymer structure, it may indirectly contribute to maintaining the polymer's integrity at elevated temperatures. Furthermore, some UV absorbers can possess antioxidant properties, which would be beneficial in preventing thermal-oxidative degradation.

Q3: What is the proposed mechanism of action for its UV stabilizing effect?

A3: As a UV absorber, this compound functions by absorbing high-energy UV photons that would otherwise be absorbed by the polymer. Upon absorption, the molecule is excited to a higher energy state. It then rapidly dissipates this energy as heat through non-radiative decay pathways, returning to its ground state without undergoing any chemical change. This cyclical process allows a single molecule to absorb and dissipate UV energy multiple times, providing long-lasting protection to the polymer matrix.

Q4: In which polymers is this compound most effective?

A4: It is most widely used and has demonstrated high effectiveness in polyurethane (PU) systems, including foams, coatings, adhesives, and elastomers.[1][2] Its good compatibility with polyols and other polyurethane additives makes it easy to incorporate into PU formulations.[2] It is also used in other polymers where UV protection is required.

Q5: What is a typical loading concentration for this additive?

A5: The optimal concentration can vary depending on the polymer, the thickness of the material, and the expected level of UV exposure. However, a typical loading level in polyurethanes ranges from 0.2% to 1.0% by weight. For adhesives and sealants, a concentration of 0.5% to 1.0% is often recommended. It is always advisable to perform a loading study to determine the most effective concentration for your specific application.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix (Solution Casting Method)

This protocol describes a general method for incorporating the additive into a polymer for laboratory-scale testing.

Materials:

  • Polymer (e.g., Polyurethane, Polystyrene)

  • This compound

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Petri dishes or glass plates for casting

  • Drying oven or vacuum oven

Procedure:

  • Prepare Polymer Solution: Dissolve a known amount of the polymer in a suitable solvent in a glass vial to create a solution of a specific concentration (e.g., 10% w/v). Stir until the polymer is completely dissolved.

  • Prepare Additive Stock Solution: Prepare a stock solution of this compound in the same solvent. This allows for accurate addition of small quantities.

  • Blending: Add the required volume of the additive stock solution to the polymer solution to achieve the desired final concentration of the additive in the polymer (e.g., 0.5 wt%).

  • Homogenization: Stir the mixture for at least 2 hours at room temperature to ensure uniform dispersion of the additive within the polymer solution.

  • Casting: Pour the solution into a clean, dry petri dish or onto a glass plate. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Drying: Place the cast film in a well-ventilated fume hood at room temperature to allow for slow evaporation of the solvent. Once a solid film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved to ensure complete removal of the solvent.

  • Sample Preparation for Analysis: Carefully peel the dried film from the substrate. Cut the film into appropriate sizes for subsequent analysis (e.g., TGA, DSC).

Protocol 2: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer film (with and without the additive) into a clean TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas (typically nitrogen for inert atmosphere or air for oxidative degradation studies) at a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A typical dynamic scan involves heating the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Acquisition: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Onset of Degradation (Tonset): Determine the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. A higher Tonset indicates greater thermal stability.

    • Temperature at Maximum Degradation Rate (Tmax): This corresponds to the peak of the derivative of the TGA curve (DTG curve) and indicates the temperature at which the rate of decomposition is highest.

    • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of char or the presence of inorganic fillers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent TGA results for the same sample. 1. Inhomogeneous dispersion of the additive. 2. Variation in sample size or geometry. 3. Contamination of the TGA crucible.1. Improve the mixing process during sample preparation (e.g., increase stirring time, use a different solvent). 2. Use a consistent sample mass (±0.1 mg) and ensure the sample lies flat in the crucible. 3. Clean the crucible thoroughly between runs (e.g., by heating to a high temperature in air).
Unexpected mass loss at low temperatures (below 150°C) in TGA. 1. Presence of residual solvent from film casting. 2. Moisture absorption by the polymer. 3. Volatilization of low molecular weight additives.1. Ensure complete solvent removal by drying the films under vacuum for an extended period. 2. Store samples in a desiccator prior to analysis. 3. Run a TGA on the pure additive to determine its volatilization temperature.
No significant improvement in thermal stability observed with the additive. 1. The additive's primary function is UV stabilization, not thermal stabilization. 2. The degradation mechanism of the polymer is not one that is inhibited by this additive. 3. The concentration of the additive is too low to have a measurable effect.1. Re-evaluate the experimental goals. Consider that the additive's main benefit may be in preventing photodegradation. 2. Investigate the thermal degradation mechanism of your specific polymer. 3. Perform a concentration study to see if higher loading levels have an effect.
Discoloration of the polymer sample during processing or TGA analysis. 1. Thermal-oxidative degradation. 2. The additive itself may be undergoing a color-forming reaction at high temperatures.1. If conducting TGA in air, consider running the experiment in an inert atmosphere (nitrogen) to isolate thermal from thermal-oxidative degradation. 2. Analyze the pure additive by TGA to observe any color changes.
The TGA curve shows multiple degradation steps. 1. The polymer is a blend or copolymer with components that degrade at different temperatures. 2. The additive is degrading at a different temperature than the polymer.1. This is expected for multi-component systems. Analyze each degradation step separately. 2. Run a TGA of the pure additive and the pure polymer to identify the degradation temperatures of each component.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis P Polymer Mix Dissolve & Mix P->Mix S Solvent S->Mix A Additive (Ethyl 4-[[(methylphenylamino) methylene]amino]benzoate) A->Mix Cast Solution Casting Mix->Cast Dry Drying (Vacuum Oven) Cast->Dry TGA Thermogravimetric Analysis (TGA) Dry->TGA Data Data Acquisition (Mass vs. Temperature) TGA->Data Analysis Data Analysis (Tonset, Tmax) Data->Analysis

Caption: Workflow for preparing polymer films with the additive and subsequent thermal analysis using TGA.

TGA_Interpretation cluster_0 TGA Curve Interpretation TGA_Curve TGA Curve (Mass % vs. Temperature) DTG_Curve DTG Curve (Rate of Mass Loss vs. Temperature) TGA_Curve->DTG_Curve Derivative Tonset Tonset (Onset of Degradation) TGA_Curve->Tonset Determined from Tmax Tmax (Max. Degradation Rate) DTG_Curve->Tmax Peak corresponds to

Caption: Key parameters derived from TGA and DTG curves for thermal stability assessment.

References

Resolving peak tailing in HPLC analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Resolving Peak Tailing in HPLC Analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) challenges. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing when analyzing this compound (CAS: 57834-33-0).

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound. What is the most probable cause?

Peak tailing for this specific analyte is most often caused by secondary-site interactions between the molecule and the stationary phase in your HPLC column.[1][2] this compound contains basic nitrogen functional groups (an imine and a tertiary amine).[3][4] These basic sites can interact strongly with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[2][5] This unwanted interaction is a separate retention mechanism from the intended hydrophobic interaction, leading to a portion of the analyte molecules being delayed in their elution from the column, which results in an asymmetrical, tailing peak.[1]

Q2: What are silanol groups and how do they interfere with my analysis?

Silica, the base material for most reversed-phase HPLC columns, has its surface populated with silanol (Si-OH) functional groups. During the manufacturing process where the hydrophobic stationary phase (like C18) is bonded to the silica, not all of these silanol groups can be covered due to steric hindrance.[5][6] These remaining, exposed silanols are acidic and can exist in different configurations, some of which are highly accessible to analytes.[1]

When the mobile phase pH is above approximately 3, these silanol groups can deprotonate to become ionized silanates (SiO⁻).[2][7] If your basic analyte, this compound, is protonated (carrying a positive charge), a strong ionic interaction occurs with these negatively charged silanates.[8] This interaction is the root cause of the problematic secondary retention that leads to peak tailing.[5]

Q3: How does the mobile phase pH influence the peak shape for this compound?

The mobile phase pH is a critical factor due to its dual effect on both the analyte and the stationary phase.

  • Analyte Ionization: this compound has a predicted pKa of approximately 6.94.[3][9] When the mobile phase pH is near this pKa, the analyte will exist as a mixture of its ionized (protonated) and non-ionized forms, which can lead to peak broadening and distortion.[7]

  • Silanol Group Ionization: As mentioned, at a mobile phase pH above 3-4, silanol groups on the silica surface become increasingly ionized (deprotonated).[2]

For basic compounds like yours, the worst peak tailing often occurs in the mid-pH range (pH 4-7), where both the analyte is protonated and the silanol groups are ionized, maximizing the unwanted ionic interactions.[8] Therefore, controlling the pH is the primary strategy to mitigate this issue.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing. Start with the most common and easiest solutions (Mobile Phase Optimization) before moving to more involved steps.

Troubleshooting_Workflow Start Problem: Peak Tailing Observed Step1 Step 1: Initial Assessment Start->Step1 Step2 Step 2: Mobile Phase Optimization Step1->Step2 Tailing is specific to the basic analyte. Sol_Overload Solution: Dilute sample or reduce injection volume. Step1->Sol_Overload Is peak tailing universal and concentration-dependent? Step3 Step 3: Column Evaluation Step2->Step3 If mobile phase changes are insufficient... Sol_pH Solution: Adjust pH to < 3.0 (Protocol 1) Step2->Sol_pH Does low pH improve shape? Sol_Additive Solution: Add Competing Base (TEA) (Protocol 2) Step2->Sol_Additive Is tailing persistent at low pH? Step4 Step 4: System Hardware Check Step3->Step4 If new column still shows tailing... Sol_Column Solution: Use End-Capped or High-Purity Silica Column. Step3->Sol_Column Is the column old or not base-deactivated? Sol_Hardware Solution: Minimize dead volume, replace fittings/tubing. Step4->Sol_Hardware Are connections optimal? Silanol_Interaction cluster_0 A) Unwanted Interaction cluster_1 B) Solution: Competing Base Analyte_A Analyte-NH⁺ (Protonated Basic Compound) Silanol_A SiO⁻ (Ionized Silanol Site) Analyte_A->Silanol_A Strong Ionic Interaction (Causes Tailing) Analyte_B Analyte-NH⁺ Silanol_B SiO⁻ TEA TEA-H⁺ (Competing Base) TEA->Silanol_B Masks Silanol Site

References

Minimizing impurities in the production of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate Synthesis

Introduction: Synthesis and Challenges

This compound is a formamidine derivative often utilized as a high-performance UV absorber in various polymer systems, particularly polyurethanes, to prevent degradation and yellowing.[1][2] Its synthesis is typically achieved through a condensation reaction involving ethyl 4-aminobenzoate, N-methylaniline, and a one-carbon electrophile, most commonly an orthoformate ester like triethyl orthoformate.[3][4]

While the synthesis appears straightforward, achieving high purity and yield can be challenging for researchers. The formation of several potential side products and the presence of unreacted starting materials often complicate purification, leading to products that may not meet the stringent purity requirements for specialized applications. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, minimize, and eliminate common impurities encountered during the synthesis of this compound.

Understanding Impurity Formation

The most common synthetic route involves the reaction of ethyl 4-aminobenzoate and N-methylaniline with triethyl orthoformate, often with an acid catalyst like p-toluenesulfonic acid.[1][2] The reaction proceeds by forming an intermediate from one of the amines and the orthoformate, which then reacts with the second amine.

The primary sources of impurities are:

  • Incomplete Reaction: Unreacted ethyl 4-aminobenzoate and N-methylaniline.

  • Side Reactions: Formation of symmetrical formamidines (from the reaction of two molecules of the same amine with the orthoformate).

  • Hydrolysis: Breakdown of the formamidine product in the presence of water, especially under acidic conditions, to yield formamide derivatives and amines.[5][6][7]

  • Byproducts: Residual catalyst or byproducts from the orthoformate.

The following diagram illustrates the logical flow for addressing these common issues during synthesis.

Caption: Troubleshooting workflow for impurity remediation.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues researchers may encounter.

Q1: My TLC/HPLC analysis of the crude product shows significant amounts of unreacted ethyl 4-aminobenzoate and N-methylaniline. What is the likely cause?

A1: This is a classic sign of an incomplete reaction. The root cause can typically be traced to one of three factors:

  • Reaction Time and Temperature: The condensation reaction requires sufficient thermal energy and time to go to completion. A common procedure involves heating to 50-60°C for several hours.[2][3] If the temperature was too low or the reaction time too short, the equilibrium may not have shifted sufficiently toward the product.

    • Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC until the starting material spots have disappeared or are minimized.

  • Stoichiometry: While a 1:1:1 molar ratio of the two amines and the orthoformate is theoretically required, using a slight excess (e.g., 1.05-1.1 equivalents) of N-methylaniline and the orthoformate can help drive the reaction to completion, especially if ethyl 4-aminobenzoate is the limiting reagent.[3]

    • Solution: Verify the molar equivalents of your reagents. Consider a small excess of the more volatile or reactive components.

  • Catalyst Activity: If using an acid catalyst like p-toluenesulfonic acid, ensure it has not degraded.[1][2]

    • Solution: Use a fresh batch of catalyst. The amount should be catalytic (e.g., 0.05-0.1 equivalents).

Q2: I've isolated my product, but the NMR spectrum shows an unexpected singlet around 8.0-8.5 ppm and other aromatic signals that don't match my product or starting materials. What could this be?

A2: This impurity is likely a symmetrically substituted formamidine or a formamide derivative.

  • Symmetrical Formamidines: These arise when two molecules of the same starting amine react with the orthoformate. You may have formed N,N'-bis(4-ethoxycarbonylphenyl)formamidine or N,N'-dimethyl-N,N'-diphenylformamidine. These are often difficult to separate from the desired product due to similar polarities.

    • Cause & Prevention: This typically happens if the reagents are not mixed properly or if one amine reacts significantly faster with the orthoformate intermediate. Ensure vigorous stirring and consider adding the orthoformate dropwise to a well-mixed solution of both amines to promote the desired cross-reaction.

  • Ethyl 4-formamidobenzoate: This impurity can form if the reaction intermediate hydrolyzes or if there's a side reaction with formic acid (which can be a contaminant or a byproduct).[8] Its formyl proton (N-CH=O) typically appears as a singlet in the 8.2-8.4 ppm region in the ¹H NMR spectrum.

    • Cause & Prevention: The primary cause is the presence of water. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Hydrolysis is a known degradation pathway for formamidines, especially in acidic conditions.[5][9]

Q3: My final product is a persistent yellow oil that refuses to crystallize, even after removing all solvent. How can I purify it?

A3: A persistent oil suggests the presence of impurities that are disrupting the crystal lattice formation. The yellow color indicates chromophoric impurities.

  • Purification Strategy 1: Column Chromatography: This is the most effective method for removing impurities with different polarities.

    • Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). The desired product is moderately polar and should separate well from non-polar byproducts and highly polar starting materials.

  • Purification Strategy 2: Recrystallization (after chromatography): Once the major impurities are removed, crystallization can be attempted.

    • Protocol: The product is reported to be soluble in solvents like ethanol and methanol, and less soluble in non-polar solvents.[3] A good solvent system for recrystallization is ethanol/water or ethyl acetate/hexanes. Dissolve the oily product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the anti-solvent (e.g., hexanes) until turbidity appears. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal growth.

  • Decolorization: If the product remains colored after chromatography, you can try treating a solution of the product with a small amount of activated charcoal before the final filtration and crystallization step.

Key Protocols and Data

Protocol 1: Synthesis of this compound

This protocol is a synthesis based on common literature procedures.[1][2][3]

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-aminobenzoate (16.5 g, 0.1 mol) and N-methylaniline (11.2 g, 0.105 mol).

  • Add an appropriate solvent such as toluene (150 mL).

  • Add triethyl orthoformate (22.2 g, 0.15 mol) to the mixture.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g).

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, monitoring the reaction by TLC (e.g., 3:7 ethyl acetate:hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic solution with 5% aqueous sodium bicarbonate solution to remove the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Common Impurities and Identification
Impurity NameLikely OriginAnalytical Signature (¹H NMR)Mitigation Strategy
Ethyl 4-aminobenzoateIncomplete ReactionCharacteristic aromatic signals and a broad -NH₂ peak (~4.0 ppm in CDCl₃).[10]Increase reaction time/temperature; use slight excess of other reagents.
N-methylanilineIncomplete ReactionAromatic signals and a sharp N-CH₃ singlet (~2.8-3.0 ppm).Increase reaction time/temperature.
Ethyl 4-formamidobenzoateHydrolysis of product or side reaction.[8]Formyl proton singlet (~8.3 ppm), NH proton singlet (~8.7 ppm).Ensure anhydrous conditions; avoid prolonged exposure to acid during workup.
Symmetrical FormamidinesSide reaction between two identical amine molecules.Complex aromatic signals, may be difficult to distinguish without isolation.Slow addition of orthoformate to a well-stirred mixture of both amines.

Frequently Asked Questions (FAQs)

Q: Can I use a different orthoformate, like trimethyl orthoformate? A: Yes, trimethyl orthoformate can be used and is mentioned in some procedures.[3] It may be more reactive but also generates methanol as a byproduct, which has a lower boiling point and can be easier to remove. Reaction conditions may need slight re-optimization.

Q: Is the reaction air-sensitive? A: While not strictly air-sensitive, using an inert atmosphere (like nitrogen) is highly recommended. This prevents the introduction of atmospheric moisture, which can lead to the hydrolysis of both the orthoformate reagent and the formamidine product.[5][7]

Q: My yield is consistently low (<70%). What is the most critical parameter to control? A: Assuming your reagents are pure, the most critical parameter is often the removal of the alcohol byproduct (ethanol or methanol) that is formed during the reaction. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the desired compound. Some industrial preparations use a Dean-Stark trap or distillation to actively remove the alcohol as it forms, which can significantly improve the yield.[2]

Q: How stable is the final product for storage? A: As a solid, the compound is relatively stable when stored in a cool, dry, dark place. However, as with most formamidines, it is susceptible to slow hydrolysis over time if exposed to moisture and acidic or basic conditions.[5] For long-term storage, keeping it in a desiccator under an inert atmosphere is advisable.

References

Validation & Comparative

A Comparative Guide to UV Absorption: Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate versus Benzophenone-Type Absorbers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of photostability and effective UV protection in pharmaceuticals, cosmetics, and material science, the choice of a UV absorber is paramount. This guide provides a detailed, evidence-based comparison between Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-type UV absorber, and the widely used benzophenone class of absorbers, specifically benzophenone-3 (oxybenzone) and benzophenone-4 (sulisobenzone).

Introduction: The Critical Role of UV Absorbers

Ultraviolet (UV) radiation can induce significant degradation of active pharmaceutical ingredients (APIs), excipients, and polymeric materials, leading to loss of efficacy, altered physical properties, and the generation of potentially harmful photoproducts. UV absorbers are functional molecules designed to preferentially absorb incident UV radiation and dissipate the energy in a harmless manner, typically as heat, thereby protecting the substrate. The ideal UV absorber exhibits strong absorption in the desired UV range, high photostability, and excellent compatibility with the formulation matrix.

This guide delves into the comparative performance of this compound against two common benzophenone-type absorbers, providing the quantitative data and mechanistic insights necessary for informed selection in demanding applications.

At a Glance: Key Performance Characteristics

PropertyThis compound (UV-1)Benzophenone-3 (Oxybenzone)Benzophenone-4 (Sulisobenzone)
Chemical Class FormamidineBenzophenoneBenzophenone (sulfonated)
UV Absorption Range ~240 - 340 nm[1][2][3]~270 - 350 nm~270 - 350 nm[4]
Primary Protection UVB / Short-wave UVAUVB / Short-wave UVAUVB / Short-wave UVA
λmax ~308 - 313 nm[5]~288 nm and ~325 nm[6][7]~285 nm and ~325 nm[8]
Molar Absorptivity (ε) ~26,200 L·mol⁻¹·cm⁻¹ at 313 nm~1.6x10⁴ L·mol⁻¹·cm⁻¹ at 288 nm[9]Data not readily available
Photostability High (qualitative)[2]Moderate to Low (formulation dependent)[6]Generally considered photostable
Solubility Soluble in organic solvents; insoluble in water.[1]Soluble in organic solvents; low solubility in water.[7]Water-soluble[4]

Delving Deeper: A Mechanistic and Performance Comparison

UV Absorption Profile and Efficiency

The effectiveness of a UV absorber is fundamentally determined by its ability to absorb photons at specific wavelengths, a property quantified by its molar absorptivity (ε).

  • This compound (UV-1): This formamidine derivative exhibits a strong and broad absorption band primarily in the UVB and short-wave UVA regions, with a reported maximum absorption (λmax) around 308-313 nm.[5] Crucially, its molar absorptivity at this peak is approximately 26,200 L·mol⁻¹·cm⁻¹, indicating a very high efficiency of light absorption.[10] The extended π-system of the N-phenylformamidine chromophore is responsible for this strong absorption.

  • Benzophenone-3 (Oxybenzone): As a broad-spectrum absorber, oxybenzone has two main absorption maxima, one in the UVB range around 288 nm and another in the UVA range around 325 nm.[6][7] Its molar absorptivity at 288 nm is noted to be around 1.6x10⁴ L·mol⁻¹·cm⁻¹.[9] While effective, its absorption efficiency at its peak is lower than that of UV-1.

  • Benzophenone-4 (Sulisobenzone): This sulfonated derivative of oxybenzone maintains a similar absorption profile, with peaks around 285 nm and 325 nm, offering broad UVB and short-wave UVA protection.[8] Its key differentiator is its water solubility, making it suitable for aqueous formulations.[4]

Expert Insight: The higher molar absorptivity of this compound suggests that, on a molar basis, it is a more efficient absorber in its primary range of activity compared to benzophenone-3. This could allow for lower concentrations to achieve the desired level of UV protection.

Mechanism of Action and Energy Dissipation

The long-term performance of a UV absorber is critically dependent on its photostability, which is dictated by the efficiency of its energy dissipation mechanism.

  • Benzophenone-Type Absorbers: The photoprotective mechanism of 2-hydroxybenzophenones is well-established. Upon absorption of a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the carbonyl oxygen. This forms an unstable keto-enol tautomer. This process is followed by rapid, non-radiative decay back to the ground state, releasing the absorbed energy as harmless heat. This rapid and efficient cycle imparts good photostability to many benzophenones.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis P1 Prepare Stock Solution (Known Concentration) P2 Create Serial Dilutions P1->P2 M3 Measure Absorbance of Dilutions P2->M3 M1 Instrument Warm-up & Setup M2 Baseline Correction (Solvent Blank) M1->M2 M2->M3 A1 Identify λmax M3->A1 A2 Plot Absorbance vs. Concentration M3->A2 A3 Calculate Molar Absorptivity (ε) from Slope A2->A3 Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Irradiation (ICH Q1B) cluster_analysis Analysis cluster_results Results & Comparison P1 Prepare Solutions of Each UV Absorber P2 Create Exposed Samples (Quartz Cuvettes) P1->P2 P3 Create Dark Controls (Foil-Wrapped) P1->P3 E1 Place Samples in Photostability Chamber P2->E1 P3->E1 E2 Expose to Controlled UV/Vis Light Dose E1->E2 A1 Sample Aliquots at Time Intervals E2->A1 Periodically A2 Analyze Concentration (e.g., HPLC-UV) A1->A2 R1 Plot Concentration vs. Irradiation Time A2->R1 R2 Compare Degradation Profiles R1->R2

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven walkthrough for the validation of a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a compound also known as UV-1, which sees use as a UV absorber in various industrial applications.[1][2][3]

This document is structured to provide not just a procedural checklist, but a causal understanding of the validation process, grounded in the principles of scientific integrity and the authoritative standards set by the International Council for Harmonisation (ICH).[4][5] Furthermore, it offers a comparative analysis against alternative analytical techniques, furnishing researchers and drug development professionals with the critical data and insights necessary for informed decision-making.

The Analytical Challenge: Quantifying this compound

This compound (CAS No. 57834-33-0) is an organic compound with the molecular formula C17H18N2O2.[1][6] Its structure, featuring a chromophore, makes it an ideal candidate for UV detection. The validation of an analytical method for this compound is critical to ensure the accuracy, precision, and reliability of its quantification in various matrices.

Method Validation Workflow: An Overview

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the logical flow of the validation parameters as stipulated by ICH guidelines.

Method_Validation_Workflow cluster_0 Core Validation Parameters Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Establishes response is due to analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range for accurate measurement LOD Limit of Detection (LOD) Linearity->LOD Determines lower limits of detection Precision Precision (Repeatability & Intermediate) Accuracy->Precision Ensures closeness to true value is repeatable Robustness Robustness Precision->Robustness Assesses reliability under normal variations LOQ Limit of Quantitation (LOQ) LOD->LOQ Defines lower limit for quantification

Caption: Logical relationship between key analytical method validation parameters.

Experimental Protocol: A Validated HPLC-UV Method

The following protocol details a proposed HPLC-UV method for the quantification of this compound, designed for robustness and reliability.

Chromatographic Conditions
ParameterSpecification
Instrument HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 310 nm (based on UV absorption properties)[1][3]
Injection Volume 10 µL
Column Temperature 30°C
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the linear range of the method.

Validation Parameters: A Deep Dive

The following sections detail the experimental approach for validating the proposed HPLC-UV method, in accordance with ICH Q2(R1) guidelines.[5]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of the analyte.

    • If available, analyze samples containing potential impurities or degradation products.

    • Stress studies (e.g., acid, base, oxidation, heat, light) can be performed to generate degradation products and demonstrate that the analyte peak is free from interference from any degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the analyte from the stock solution.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
751,130,987
1001,512,345
Correlation Coefficient (R²) > 0.999
Accuracy

Accuracy is the closeness of test results obtained by the method to the true value. It is often determined by spike recovery studies.

  • Protocol:

    • Prepare samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

Precision LevelMean Concentration (µg/mL)Standard Deviation% Relative Standard Deviation (%RSD)
Repeatability 50.10.450.9%
Intermediate Precision 49.80.621.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Intentionally vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5°C)

    • Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results to assess the impact of these changes.

Comparative Analysis of Analytical Methods

While HPLC-UV is a robust and widely used technique, other methods can also be employed for the quantification of aromatic amines like this compound. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Analytical_Method_Comparison cluster_1 HPLC-UV cluster_2 Alternative Methods HPLC High-Performance Liquid Chromatography with UV Detection GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC->GCMS Compared for volatility requirements LCMSMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC->LCMSMS Compared for sensitivity & selectivity

Caption: Comparison of HPLC-UV with alternative analytical methods.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.High-selectivity separation with highly specific mass detection.
Linearity (R²) >0.99[7]>0.99[7]>0.999[7]
Accuracy (% Recovery) Typically 98-102%Typically within 80-120%[7]75 - 114% for most analytes[7]
Precision (%RSD) < 2%< 15%[7]< 15.9% (inter-day)[7]
Limit of Detection (LOD) ng/mL rangeµg/L range[7]pg/mL to ng/mL range[7][8]
Advantages Robust, cost-effective, widely available.High separation efficiency for volatile compounds.Extremely high sensitivity and selectivity.
Disadvantages Lower sensitivity and selectivity compared to MS methods.Requires analyte to be volatile or derivatized.Higher cost and complexity.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable, accurate, and precise approach for the quantification of this compound. The method adheres to the stringent requirements of the ICH guidelines, ensuring its suitability for quality control and research applications. While alternative techniques such as GC-MS and LC-MS/MS provide higher sensitivity and selectivity, the HPLC-UV method stands as a cost-effective and robust workhorse for routine analysis. The choice of the most appropriate analytical method will ultimately be guided by the specific analytical challenges and regulatory requirements of the intended application.

References

Comparative study of the biological activity of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, Schiff bases derived from ethyl 4-aminobenzoate (benzocaine) represent a versatile class of compounds with a wide spectrum of biological activities. Their relative ease of synthesis and tunable structural features make them attractive scaffolds for the development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various ethyl 4-aminobenzoate Schiff base derivatives, supported by experimental data from peer-reviewed literature.

Introduction to Ethyl 4-Aminobenzoate Schiff Bases

Ethyl 4-aminobenzoate, a well-known local anesthetic, serves as a versatile starting material for the synthesis of Schiff bases. The formation of an imine (-C=N-) linkage through the condensation of its primary amine with various aldehydes or ketones gives rise to a diverse library of derivatives. This structural modification has been shown to impart a range of biological activities, transforming a simple anesthetic into potential antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] The lipophilicity and electronic properties of the substituents on the aldehyde or ketone moiety play a crucial role in modulating the biological efficacy of these compounds.

Comparative Antimicrobial Activity

Schiff base derivatives of ethyl 4-aminobenzoate have demonstrated significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The imine group is often critical for their activity, which is thought to involve interference with microbial cell wall synthesis or DNA replication.[3][4]

A study on new imides and Schiff bases derived from ethyl 4-aminobenzoate revealed that the nature of the substituent significantly influences the antimicrobial spectrum and potency.[5][6][7] For instance, a derivative containing a 1,3,4-oxadiazole ring and a Schiff base linkage (compound 15 in the study) exhibited potent to moderate activity against a panel of bacteria and fungi.[5][7]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The following is a generalized protocol for assessing the antimicrobial activity of synthesized Schiff base derivatives:

  • Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Dissolve the synthesized Schiff base derivatives in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1000 µg/mL). Add a specific volume (e.g., 100 µL) of the compound solution to each well.

  • Controls: Use a standard antibiotic (e.g., Cefotaxime for bacteria) and an antifungal agent (e.g., Miconazole) as positive controls, and the solvent (DMSO) as a negative control.[5]

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare & Sterilize Culture Media inoculate_plates Inoculate Agar Plates prep_media->inoculate_plates prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate_plates prep_compounds Dissolve Test Compounds & Controls add_compounds Add Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate_plates->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare_results Compare with Controls measure_zones->compare_results

Workflow for the agar well diffusion antimicrobial assay.

Comparative Antimicrobial Activity Data

Derivative ClassTest OrganismZone of Inhibition (mm)Reference
1,3,4-Oxadiazole Schiff BaseStaphylococcus aureus18[5]
1,3,4-Oxadiazole Schiff BaseEscherichia coli16[5]
Salicylaldehyde Schiff BasePseudomonas aeruginosa15[1][2]
4-Methoxybenzaldehyde Schiff BaseStaphylococcus aureus12[1][2]

Comparative Anticancer Activity

Recent studies have highlighted the potential of benzocaine derivatives as anticancer agents.[8][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation, such as DNA gyrase and topoisomerase IIα.[8][9]

A series of new benzocaine derivatives, including thiazolidinone-containing compounds, were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast).[8][9] Certain thiazolidinone derivatives demonstrated potent anticancer activity, with IC50 values comparable to or even better than the standard reference drug, etoposide.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 104 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff base derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan dissolve_formazan Dissolve Formazan Crystals incubate_formazan->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT assay for in vitro cytotoxicity.

Comparative Anticancer Activity Data (IC50 in µM)

Derivative ClassHepG-2 (Liver)HCT-116 (Colon)MCF-7 (Breast)Reference
Thiazolidinone Derivative5.67.28.1[8][9]
Benzoin Schiff Base>5015.412.8[10]
Etoposide (Reference)6.88.59.3[8]

Comparative Anti-inflammatory Activity

Schiff bases are also recognized for their anti-inflammatory properties.[11] The mechanism is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade. Coumarin Schiff base derivatives, for example, have been investigated for their potential as anti-inflammatory agents.[12]

A study on coumarin Schiff base derivatives of p-amino acetophenone demonstrated significant in vitro anti-inflammatory activity, as determined by the inhibition of albumin denaturation.[12] The activity of some of these derivatives was found to be higher than that of the standard drug, ibuprofen.[12]

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a widely used method to screen for anti-inflammatory activity.

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Control: Use a standard anti-inflammatory drug (e.g., ibuprofen) as a positive control.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Comparative Anti-inflammatory Activity Data

Derivative ClassConcentration (µg/mL)% Inhibition of Albumin DenaturationReference
Coumarin Schiff Base20095.42[12]
Ibuprofen (Reference)20092.21[12]

Structure-Activity Relationship Insights

The biological activity of ethyl 4-aminobenzoate Schiff base derivatives is intrinsically linked to their chemical structure.

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) on the aromatic ring of the aldehyde moiety can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with biological targets.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,3,4-oxadiazole or thiazolidinone, can enhance the biological activity by providing additional sites for hydrogen bonding and other interactions with target enzymes or receptors.[5][8]

  • Metal Complexation: The formation of metal complexes with Schiff base ligands can further enhance their biological activity. Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[3][4]

Conclusion

The derivatization of ethyl 4-aminobenzoate into Schiff bases presents a promising strategy for the discovery of new therapeutic agents. The studies highlighted in this guide demonstrate that subtle modifications to the chemical structure can lead to significant variations in biological activity, spanning antimicrobial, anticancer, and anti-inflammatory effects. Further research focusing on optimizing the structure-activity relationship and elucidating the precise mechanisms of action will be crucial for the development of these compounds into clinically viable drugs.

References

A Comparative Guide to In Silico and In Vitro Analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate's Binding Affinity to p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's binding affinity to its biological target is a critical determinant of its therapeutic potential. This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the binding affinity of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a compound with potential as a kinase modulator, to its hypothetical target, p38 Mitogen-Activated Protein (MAP) Kinase. This kinase is a key regulator of inflammatory responses, making it a significant target in various pathologies.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the theoretical underpinnings and practical applications of computational and biophysical techniques. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to binding affinity determination.

The Compound of Interest: this compound

This compound is an organic molecule whose biological activities are not extensively characterized in publicly available literature.[4][5][6] Its industrial applications include use as a UV stabilizer.[4] The structural features of this molecule, including its aromatic rings and potential for hydrogen bonding, suggest its potential to interact with biological macromolecules such as enzymes. For the purpose of this guide, we will explore its binding affinity to the ATP-binding pocket of p38 MAP kinase, a plausible hypothetical target given the prevalence of aromatic scaffolds in kinase inhibitors.

Part 1: In Silico Analysis - Predicting Binding Affinity in the Digital Realm

In silico methods offer a rapid and cost-effective approach to predict the binding affinity and mode of interaction between a ligand and its target protein.[7][8] These computational techniques are invaluable for initial screening and for generating hypotheses that can be tested experimentally.[9]

Molecular Docking: A Snapshot of the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.[7]

  • Protein Preparation:

    • Obtain the crystal structure of p38 MAP kinase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1A9U, which is a structure of p38 in complex with an inhibitor.[10]

    • Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues at a physiological pH.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and optimized using a computational chemistry program (e.g., ChemDraw, Avogadro).

    • The ligand is then prepared for docking by assigning partial charges and defining rotatable bonds.

  • Grid Generation:

    • A grid box is defined around the active site of p38 MAP kinase. The dimensions of the grid are set to encompass the entire binding pocket, ensuring that the ligand can freely rotate and translate within this space.

  • Docking Simulation:

    • The prepared ligand is docked into the grid box of the prepared protein using a docking program such as AutoDock Vina or Glide.

    • The program will generate a series of possible binding poses, each with a corresponding docking score (an estimation of binding free energy).

  • Analysis of Results:

    • The top-scoring poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch p38 Structure (1A9U) PrepProt Prepare Protein PDB->PrepProt Ligand Generate Ligand Structure PrepLig Prepare Ligand Ligand->PrepLig Grid Define Grid Box PrepProt->Grid Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze cluster_prep System Setup cluster_sim Simulation cluster_analysis Analysis Docked Start with Docked Complex Solvate Solvate & Add Ions Docked->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Calculate Binding Free Energy (MM/PBSA) Production->Analyze cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis Immobilize Immobilize p38 on Chip Inject Inject Ligand Immobilize->Inject Prepare Prepare Ligand Dilutions Prepare->Inject Monitor Monitor Association & Dissociation Inject->Monitor Analyze Fit Sensorgrams & Calculate KD Monitor->Analyze cluster_prep Preparation cluster_run Titration cluster_analysis Analysis LoadProt Load p38 into Cell Inject Inject Ligand into Protein LoadProt->Inject LoadLig Load Ligand into Syringe LoadLig->Inject Measure Measure Heat Change Inject->Measure Analyze Fit Isotherm & Determine Thermodynamics Measure->Analyze cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Mix Mix p38, Tracer, & Ligand Incubate Incubate Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Plot Data & Calculate IC50/Ki Measure->Analyze

References

A Comparative Performance Analysis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-based UV stabilizer, against established alternatives in the market. It is intended for researchers, scientists, and formulation professionals engaged in the development of UV-resistant materials. This document delves into the photochemical principles, comparative performance data, and standardized methodologies for evaluating the efficacy of UV stabilizers.

Introduction: The Imperative for Advanced Photostabilization

Ultraviolet (UV) radiation, a component of the solar spectrum, is a primary initiator of degradation in polymeric materials. This photodegradation manifests as discoloration, loss of mechanical integrity, and reduced service life. To counteract these deleterious effects, UV stabilizers are incorporated into polymer matrices. These additives function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby protecting the polymer from photochemical damage.

The ideal UV stabilizer should exhibit strong and broad UV absorption, high photostability, excellent compatibility with the polymer matrix, and low volatility. This guide focuses on this compound, commercially known as UV-1, a liquid formamidine-type UV absorber, and benchmarks its performance against widely used benzophenone, benzotriazole, and triazine-based stabilizers.

Profile of this compound (UV-1)

This compound is a high-efficiency UV absorber particularly noted for its performance in polyurethane systems.[1][2] Its chemical structure, belonging to the formamidine class, is distinct from the more common benzophenone and benzotriazole families.

Key Characteristics:

  • Chemical Name: this compound[1][2]

  • CAS Number: 57834-33-0[1][2]

  • Appearance: Light-yellowish liquid[1]

  • UV Absorption Range: Effectively absorbs UV radiation in the 240-340 nm range, with a strong absorption peak between 300-330 nm.[1][2] This range is particularly damaging to polyurethane materials.

  • Solubility: Miscible with polyester and polyether polyols, and soluble in a variety of common organic solvents.[1][2]

Comparative Analysis with Benchmark UV Stabilizers

To provide a comprehensive performance benchmark, we will compare this compound with the following widely used UV stabilizers:

  • Bemotrizinol (Tinosorb S): A broad-spectrum triazine-based UV absorber known for its excellent photostability.

  • Avobenzone: A dibenzoylmethane derivative, it is a primary UVA absorber, but is known for its photolability.

  • Tinuvin P: A benzotriazole-based UV absorber with a long history of use.

  • Tinuvin 328: A benzotriazole UV stabilizer with good thermal stability.

Spectroscopic and Photochemical Properties

The efficacy of a UV stabilizer is fundamentally determined by its ability to absorb UV radiation and its inherent stability to that radiation. The following table summarizes key spectroscopic and photostability data for the selected stabilizers.

PropertyThis compound (UV-1)Bemotrizinol (Tinosorb S)AvobenzoneTinuvin PTinuvin 328
Chemical Class FormamidineTriazineDibenzoylmethaneBenzotriazoleBenzotriazole
UV Absorption Maxima (λmax) 300-330 nm310 nm, 343 nm~357 nm301 nm, 341 nm306 nm, 347 nm
Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) Data not available for UV-1 specifically. Related formamidines show ε > 5,000 in the 280-370 nm range.[3]High~31,00016,15014,760
Photostability High; reported to be 5-30 times more stable than 2-hydroxy-4-methoxybenzophenone.[3]Highly photostable; 98.4% remains intact after 50 MEDs.Photolabile; degrades upon UV exposure.HighHigh
Performance in Polymer Systems

The practical performance of a UV stabilizer is also dependent on its compatibility and interaction with the polymer matrix.

Performance AspectThis compound (UV-1)BemotrizinolAvobenzoneTinuvin P & 328
Primary Applications Polyurethanes (foams, coatings, adhesives), elastomers.[1][2]Sunscreens, coatings.Sunscreens.Polyolefins, PVC, polyesters, polycarbonates.
Key Advantages Excellent anti-yellowing in PU, high compatibility with polyols.[2]Broad-spectrum protection, excellent photostability, synergistic effects with other UV filters.Excellent UVA absorption.Well-established performance, good compatibility with a wide range of polymers.
Limitations Limited publicly available quantitative performance data.Higher cost.Poor photostability requires co-stabilizers.Potential for migration in some applications.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of UV stabilizers, standardized testing methodologies are crucial. The following section outlines key experimental protocols.

UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum and molar extinction coefficient of the UV stabilizer.

Methodology:

  • Prepare a series of dilute solutions of the UV stabilizer in a suitable solvent (e.g., ethanol, chloroform).

  • Measure the absorbance of each solution across the UV-visible spectrum (typically 200-800 nm) using a spectrophotometer.

  • Plot absorbance versus concentration at the wavelength of maximum absorption (λmax).

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

UV_Vis_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Weigh UV Stabilizer B Dissolve in Solvent A->B C Prepare Serial Dilutions B->C D Measure Absorbance Spectrum C->D E Identify λmax D->E F Plot Absorbance vs. Concentration E->F G Calculate Molar Extinction Coefficient (ε) F->G Photostability_Assessment A Prepare UV Stabilizer Solution B Initial UV-Vis Spectrum (t=0) A->B C Expose to Controlled UV Source B->C D UV-Vis Spectrum at time t C->D E Repeat Exposure and Measurement D->E for defined intervals F Plot Absorbance vs. Time E->F G Calculate Degradation Rate F->G Accelerated_Weathering cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_evaluation Performance Evaluation A Prepare Polymer Films (with and without UV stabilizer) B Expose in Weathering Chamber (UV, Temp, Humidity) A->B C Colorimetry (ΔE*, YI) B->C D Mechanical Testing B->D E FTIR Spectroscopy (Carbonyl Index) B->E

References

A comparative analysis of the synthesis routes for N-substituted formamidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

N-substituted formamidines are a class of compounds of significant interest in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and utility as versatile synthetic intermediates.[1] The synthesis of these valuable scaffolds can be approached through a variety of chemical transformations, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most common and innovative synthetic routes to N-substituted formamidine derivatives, offering insights into the underlying mechanisms, practical experimental considerations, and data-driven comparisons to aid in method selection for research and development.

Synthesis from Orthoesters: The Classical Approach

One of the most established methods for preparing formamidines involves the reaction of amines with orthoesters, typically in the presence of an acid catalyst.[2][3] This method is widely used due to the commercial availability of a variety of orthoformates and its generally straightforward procedure.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imidic ester intermediate from the reaction of the orthoester with a primary or secondary amine. Subsequent reaction with a second equivalent of amine leads to the displacement of an alcohol to afford the desired formamidine. The use of an acid, such as acetic acid, facilitates the departure of the alkoxy group from the orthoester, promoting the initial amine addition.

Experimental Protocol: Synthesis of Formamidine Acetate from Triethyl Orthoformate

The following protocol is a modification of the procedure described by Taylor and Ehrhart for the synthesis of formamidine acetate.[3]

Materials:

  • Triethyl orthoformate

  • Glacial acetic acid

  • Ammonia gas

  • Absolute ethanol

Procedure:

  • A mixture of triethyl orthoformate (1.0 mole) and glacial acetic acid (1.1 moles) is heated to 100-110°C in a flask equipped with a reflux condenser and a gas inlet tube.[3]

  • Once the temperature reaches 115°C, a steady stream of ammonia gas is introduced into the reaction mixture.[3]

  • A vigorous reflux is observed as the temperature gradually decreases, indicating the progress of the reaction.[3]

  • After approximately 20-30 minutes, formamidine acetate begins to crystallize from the boiling mixture.[3]

  • The flow of ammonia is continued until no further temperature decrease is observed.[3]

  • The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

  • The collected solid is washed thoroughly with absolute ethanol to yield colorless formamidine acetate.[3]

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials.Often requires elevated temperatures.
Generally good yields for simple amines.Substrate scope can be limited for less nucleophilic amines.
Straightforward procedure.Can generate significant alcohol byproduct.

Synthesis from Formamides: A Versatile Strategy

N-substituted formamides serve as versatile precursors for the synthesis of formamidines through several distinct pathways. These methods often offer milder reaction conditions and broader substrate scope compared to the classical orthoester approach.

Direct Condensation of Sulfonamides and Formamides

A notable method involves the direct condensation of sulfonamides with formamides, often facilitated by an oxidant, to produce N-sulfonyl formamidines.[1][4][5] This approach is particularly valuable for accessing this specific class of formamidines, which have applications as insecticides and in drug discovery.[1]

Mechanistic Considerations

The reaction mechanism typically involves the in-situ generation of a reactive electrophilic intermediate from the sulfonamide in the presence of an oxidant.[1][5] This intermediate is then attacked by the formamide to yield the N-sulfonyl formamidine. Recent advancements have demonstrated that this transformation can be achieved under UVA irradiation without the need for additional catalysts, proceeding through a photogenerated Vilsmeier-type reagent.[4]

Experimental Protocol: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine

Materials:

  • Sulfonamide

  • Formamide

  • Sodium iodide (NaI)

  • tert-Butyl hydroperoxide (TBHP)

  • Solvent (e.g., acetonitrile)

Procedure:

  • To a solution of the sulfonamide (1.0 mmol) and formamide (2.0 mmol) in the chosen solvent, add NaI (0.2 mmol).

  • Stir the mixture at the desired temperature (e.g., 80°C).

  • Add TBHP (2.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Dehydration of N-Substituted Formamides to Isocyanides

The dehydration of N-substituted formamides is a primary route to isocyanides, which are themselves valuable precursors to formamidines.[6][7][8][9] This two-step approach offers a high degree of modularity in the synthesis of unsymmetrically substituted formamidines.

Mechanistic Pathway

The dehydration of formamides is commonly achieved using reagents like phosphorus oxychloride (POCl₃), phosgene, or tosyl chloride in the presence of a base.[6] The reaction proceeds through the formation of a Vilsmeier-type intermediate, which then eliminates to form the isocyanide.

Experimental Workflow: Isocyanide Synthesis and Subsequent Conversion to Formamidine

G cluster_0 Step 1: Isocyanide Synthesis cluster_1 Step 2: Formamidine Synthesis Formamide N-Substituted Formamide Isocyanide Isocyanide Formamide->Isocyanide Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, TsCl) Dehydrating_Agent->Isocyanide Base Base (e.g., Triethylamine) Base->Isocyanide Isocyanide_input Isocyanide Formamidine N,N'-Disubstituted Formamidine Isocyanide_input->Formamidine Addition Amine Primary or Secondary Amine Amine->Formamidine

Caption: Two-step synthesis of formamidines via isocyanide intermediates.

Experimental Protocol: A More Sustainable Isocyanide Synthesis

This protocol describes a rapid and efficient synthesis of isocyanides from N-substituted formamides using phosphorus oxychloride and triethylamine.[6][8][9]

Materials:

  • N-substituted formamide

  • Triethylamine

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

Procedure:

  • Dissolve the N-substituted formamide (2 mmol) in triethylamine (2 mL) and cool the solution to 0°C.[6]

  • Slowly add phosphorus oxychloride (2 mmol, 0.2 mL) to the reaction mixture at 0°C.[6]

  • Stir the mixture for approximately 5 minutes.[6]

  • Monitor the reaction progress by TLC.[6]

  • Upon completion, pour the reaction mixture directly onto a dry packed column and elute with 100% diethyl ether to afford the purified isocyanide.[6]

Catalyst-Free and Solvent-Free Synthesis: A Green Chemistry Approach

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. A notable advancement in formamidine synthesis is a catalyst-free and solvent-free, three-component reaction of an amine, a sulfonyl azide, and a terminal ynone.[1][10] This method is characterized by its operational simplicity, mild reaction conditions, and high atom economy.[1]

Mechanistic Insights

The proposed mechanism involves an initial Michael addition of the amine to the terminal ynone, followed by a [3+2] cycloaddition with the sulfonyl azide to form a triazoline intermediate.[1] This intermediate then undergoes a retro-[3+2]-cycloaddition to yield the N-sulfonyl formamidine and a diazoketone byproduct.[1]

Reaction Mechanism: Catalyst-Free Formamidine Synthesis

G Amine Amine Michael_Adduct Michael Adduct (Enamine) Amine->Michael_Adduct Ynone Terminal Ynone Ynone->Michael_Adduct Michael Addition Sulfonyl_Azide Sulfonyl Azide Triazoline Triazoline Intermediate Sulfonyl_Azide->Triazoline [3+2] Cycloaddition Michael_Adduct->Triazoline Formamidine N-Sulfonyl Formamidine Triazoline->Formamidine Retro-[3+2] Cycloaddition Byproduct Diazoketone Byproduct Triazoline->Byproduct

Caption: Proposed mechanism for the catalyst-free synthesis of N-sulfonyl formamidines.

Experimental Protocol: Rapid and Efficient Synthesis of N-Sulfonyl Formamidines

This protocol outlines the catalyst-free and solvent-free synthesis of N-sulfonyl formamidines.[1][10]

Materials:

  • Amine

  • Sulfonyl azide

  • Terminal ynone

Procedure:

  • In a reaction vessel, combine the amine (1.0 mmol), sulfonyl azide (1.1 mmol), and terminal ynone (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product directly by column chromatography on silica gel.

Comparative Summary of Synthesis Routes

Synthesis RouteKey ReagentsTypical ConditionsYieldsKey AdvantagesKey Disadvantages
From Orthoesters Amine, Orthoester, AcidHigh temperature (100-140°C)Good to excellentReadily available starting materials, simple procedure.High temperatures, limited scope for some amines.
From Formamides (Direct Condensation) Sulfonamide, Formamide, Oxidant/CatalystModerate to high temperature (e.g., 80°C) or UVA irradiationGood to excellentAccess to N-sulfonyl formamidines, green alternatives available.May require oxidants or specialized equipment (UVA).
From Formamides (via Isocyanides) Formamide, Dehydrating agent, AmineMild conditions (e.g., 0°C for isocyanide synthesis)High to excellentHigh modularity for unsymmetrical products, mild conditions.Two-step process, use of hazardous dehydrating agents.
Catalyst-Free and Solvent-Free Amine, Sulfonyl azide, Terminal ynoneRoom temperatureGood to excellentEnvironmentally friendly, mild conditions, high atom economy.Limited to N-sulfonyl formamidines, requires specific ynones.

Conclusion

The synthesis of N-substituted formamidine derivatives can be accomplished through a variety of effective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern of the target molecule, the availability of starting materials, the required scale of the reaction, and considerations of environmental impact and operational simplicity. The classical orthoester method remains a reliable choice for many applications, while modern approaches, such as direct condensation from formamides and catalyst-free multicomponent reactions, offer significant advantages in terms of mildness, efficiency, and sustainability. For the synthesis of complex, unsymmetrically substituted formamidines, the isocyanide route provides excellent modularity. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of material science, the longevity and durability of polymeric materials are of paramount importance. For researchers, scientists, and drug development professionals working with light-sensitive compounds and materials, particularly polyurethanes, the selection of an appropriate UV stabilizer is a critical decision that impacts both performance and cost. This guide provides an in-depth technical comparison of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, a formamidine-type UV absorber commonly known as UV-1, with established alternatives from the benzophenone and benzotriazole families. Our objective is to furnish you with the necessary data and insights to make an informed, cost-effective choice for your industrial applications.

The Challenge of UV Degradation in Polyurethanes

Polyurethanes are prized for their versatility, finding applications from flexible foams to durable coatings.[1] However, their polymer backbone is susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable consequences such as yellowing, cracking, and a significant loss of mechanical strength.[2] To counteract these effects, UV absorbers are incorporated into the polymer matrix. These molecules function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thus protecting the polymer from photodegradation.[3]

A Comparative Overview of UV Absorber Chemistries

The three main classes of organic UV absorbers pertinent to this discussion are formamidines, benzophenones, and benzotriazoles. Each class possesses a distinct mechanism of action and performance profile.

This compound (UV-1): The Formamidine Contender

UV-1 is a liquid formamidine-type UV absorber that has gained traction for its high efficiency and excellent compatibility with polyurethane systems.[4][5] It is particularly effective in absorbing UV radiation in the 240-340 nm range, with a strong absorption peak between 300-330 nm, a region where polyurethanes are highly susceptible to degradation.[6][7][8]

Benzophenones (e.g., 2-Hydroxy-4-n-octoxybenzophenone - UV-531): The Established Workhorse

Benzophenones are a widely used class of UV absorbers known for their cost-effectiveness and broad UV absorption.[9][10] They function through keto-enol tautomerism to dissipate UV energy. UV-531, for instance, is effective in the 240-340 nm range and is utilized in a variety of polymers, including polyurethanes.[7][10]

Benzotriazoles (e.g., 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol - UV-328): The High-Performance Option

Benzotriazoles are recognized for their high performance and photostability.[11] Their mechanism also involves intramolecular proton transfer to dissipate UV energy. They offer strong and broad UV absorption. However, concerns regarding their environmental persistence and potential toxicity have led to increased scrutiny and, in some cases, restrictions on their use.[12]

Performance Showdown: Analyzing the Experimental Data

3.1. Color Stability and Gloss Retention

One of the most visible signs of UV degradation is yellowing, which can be quantified by measuring the change in color (ΔE). Gloss retention is another critical parameter for aesthetic and functional performance.

A study on the weathering of polyurethane films provides valuable data for benzophenone (UV-531) and benzotriazole (UV-327) types.[13]

UV Absorber TypeConcentrationExposure Time (hours)Color Difference (ΔE)Yellowness Index
Control (No UV Absorber) 0%120~18~35
Benzophenone (UV-531) Not Specified120~8~15
Benzotriazole (UV-327) Not Specified120~19~38
UV-531 + UV-327 Not Specified120~7~13

Data synthesized from a study on polyurethane films. The study notes that UV-531 was effective in preventing discoloration, while UV-327 was slightly less effective in this regard under the tested conditions.[13]

For this compound (UV-1), a separate study in polypropylene provides insightful data on its performance at different concentrations. While the polymer matrix is different, the trends in performance are illustrative.[14]

UV Absorber (UV-1)ConcentrationExposure Time (hours)Color Difference (ΔE)Gloss Retention (60°)
Control 0%200012.755.3%
UV-1 0.1%20007.869.4%
UV-1 0.3%20005.180.0%
UV-1 0.5%20004.087.1%

Data from an accelerated weathering study on polypropylene samples.[14]

These data suggest that UV-1 is highly effective at preventing color change and maintaining gloss, with a clear dose-dependent response. The polyurethane study indicates that the benzophenone UV-531 also offers significant protection against yellowing.

3.2. Mechanical Property Retention

The structural integrity of a polymer is crucial for its application. UV degradation can lead to a significant decline in mechanical properties such as tensile strength.

The same study on UV-1 in polypropylene provides data on tensile strength retention.[14]

UV Absorber (UV-1)ConcentrationExposure Time (hours)Tensile Strength Retention
Control 0%200060.0%
UV-1 0.1%200073.3%
UV-1 0.3%200083.3%
UV-1 0.5%200090.0%

Data from an accelerated weathering study on polypropylene samples.[14]

A study on polyurethane elastomers subjected to UV aging without a specified UV absorber showed a 38.6% decrease in tensile strength, highlighting the importance of UV protection.[15] While direct comparative data for mechanical property retention in polyurethane with different UV absorbers is sparse, the data for UV-1 in polypropylene demonstrates its strong capability in preserving the mechanical integrity of the polymer.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the price per kilogram of the UV absorber but also its performance efficiency at different loading levels.

UV AbsorberPrice Range (USD/kg)Typical Loading Level in PU (%)[10][16]Relative Efficiency Claim
This compound (UV-1) $15 - $250.2 - 1.01.1-1.4x more efficient than benzophenones/benzotriazoles[17]
Benzophenone (e.g., UV-531) $10 - $200.1 - 1.0Baseline
Benzotriazole (e.g., UV-328) $15 - $300.1 - 1.0Varies

Price ranges are estimates based on publicly available data and may vary depending on supplier and order volume.

The claim that UV-1 is 1.1 to 1.4 times more efficient than its counterparts suggests that a lower concentration of UV-1 may be required to achieve the same level of protection.[17] For instance, if 0.5% of a benzophenone is needed, an equivalent performance might be achieved with approximately 0.35% to 0.45% of UV-1. This potential for lower loading levels can offset a higher initial purchase price, leading to overall cost savings.

Cost-in-Use Calculation Example:

Let's assume a hypothetical scenario for a 100 kg batch of polyurethane:

  • Benzophenone (UV-531): 0.5% loading = 0.5 kg. At

    15/kg,thecostis15/kg, the cost is 15/kg,thecostis∗∗ 
    7.50 .

  • This compound (UV-1): Assuming 1.2x efficiency, required loading is 0.5% / 1.2 = 0.42%. For a 100 kg batch, this is 0.42 kg. At

    20/kg,thecostis20/kg, the cost is 20/kg,thecostis∗∗ 
    8.40 .

In this simplified example, the benzophenone appears more cost-effective. However, if the performance of UV-1 at 0.42% significantly exceeds that of the benzophenone at 0.5% over the product's lifetime, the slightly higher initial cost of UV-1 could be justified by extended durability and reduced warranty claims. A thorough cost-in-use analysis should always be conducted based on specific performance requirements and raw material costs.

Experimental Protocols for In-House Evaluation

To facilitate your own comparative studies, we provide the following standardized experimental protocols.

5.1. Sample Preparation

  • Prepare a masterbatch of the polyurethane system (polyol, isocyanate, catalysts, and other additives).

  • Divide the masterbatch into separate containers for each UV absorber to be tested, including a control with no UV absorber.

  • Add the respective UV absorbers (e.g., UV-1, UV-531, UV-328) at various concentrations (e.g., 0.25%, 0.5%, 0.75% by weight of the total formulation).

  • Ensure thorough mixing to achieve homogeneous dispersion.

  • Cast or mold the polyurethane into uniform plaques or films of a specified thickness.

  • Cure the samples according to the manufacturer's recommendations.

Sample_Preparation_Workflow A Prepare PU Masterbatch B Divide Masterbatch A->B C Add UV Absorbers (Control, UV-1, UV-531, UV-328) B->C D Thorough Mixing C->D E Cast/Mold Samples D->E F Cure Samples E->F

Sample Preparation Workflow

5.2. Accelerated Weathering

  • Place the cured samples in an accelerated weathering chamber (e.g., a QUV tester).[18][19]

  • Follow a standardized test cycle, such as ASTM G154 Cycle 1: 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.[20]

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours), removing samples at each interval for analysis.

Accelerated_Weathering_Workflow A Place Samples in QUV Chamber B Set ASTM G154 Cycle 1 A->B C UV-A Exposure (8 hours @ 60°C) B->C D Condensation (4 hours @ 50°C) C->D followed by E Repeat Cycle for Target Duration D->E repeat F Remove Samples at Intervals E->F UV_Protection_Mechanism cluster_0 Polyurethane Matrix UV_Radiation UV Radiation UVA UV Absorber (e.g., UV-1) UV_Radiation->UVA Polymer Polymer Chain UV_Radiation->Polymer attacks Heat Heat UVA->Heat dissipates as Free_Radicals Free Radicals Polymer->Free_Radicals generates HALS HALS Free_Radicals->HALS scavenged by Degradation Degradation (Yellowing, Cracking) Free_Radicals->Degradation leads to Stable_Products Stable Products HALS->Stable_Products forms

References

A Guide to the Statistical Analysis of Reproducibility in the Synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the reproducibility of experiments involving the synthesis of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS 57834-33-0), a formamidine-based UV absorber.[1][2][3] Moving beyond a simple procedural outline, this document delves into the critical aspects of experimental design, statistical analysis, and data interpretation to ensure robust and reliable outcomes in a research and development setting.

Introduction: The Importance of Reproducibility

This compound, often referred to as UV-1, is a valuable compound primarily used as a UV absorber in various materials, including polyurethanes, adhesives, and foams.[1][4][5][6][7] Its efficacy is dependent on its purity and consistent production. For researchers and professionals in drug development and material science, the ability to reproducibly synthesize this and similar compounds is paramount for reliable downstream applications and regulatory compliance.

This guide will provide a detailed protocol for the synthesis of this compound and, more importantly, a systematic approach to statistically evaluate the reproducibility of this synthesis. We will explore key experimental variables, appropriate analytical techniques for characterization, and the statistical tools necessary to quantify the consistency of the experimental results.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the condensation reaction of ethyl p-aminobenzoate and N-methylaniline with a source of a formyl group, such as formic acid or trimethyl orthoformate, often in the presence of an acid catalyst.[1][4][5]

Reagents and Materials
  • Ethyl p-aminobenzoate

  • N-methylaniline

  • Formic acid (85%)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine 165 g (1 mol) of ethyl p-aminobenzoate, 117.7 g (1.1 mol) of N-methylaniline, 10 g of p-toluenesulfonic acid, and 200 mL of toluene.[1][4][5]

  • Initiation of Reaction: Stir the mixture and warm it to 50-60 °C.

  • Addition of Formic Acid: Over a period of 2 hours, add 59.53 g (1.1 mol) of 85% formic acid dropwise to the reaction mixture.[1][4][5]

  • Reflux and Water Removal: Heat the mixture to reflux and continuously remove the water generated during the reaction using the Dean-Stark trap. The reaction is typically complete in about 5 hours, indicated by the cessation of water separation.[1][4][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude product, a pale yellow viscous liquid, can be further purified by vacuum distillation to yield N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine with high purity.[1][4][5]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: - Ethyl p-aminobenzoate - N-methylaniline - p-Toluenesulfonic acid - Toluene B Heat to 50-60°C A->B C Add Formic Acid (dropwise) B->C D Reflux & Water Removal (Dean-Stark) C->D E Cool to RT D->E F Neutralize with NaHCO3 E->F G Dry with MgSO4 F->G H Solvent Removal (Rotary Evaporator) G->H I Vacuum Distillation H->I J Final Product: Ethyl 4-[[(methylphenylamino) methylene]amino]benzoate I->J

Caption: Workflow for the synthesis of this compound.

Experimental Design for Reproducibility Analysis

To statistically assess the reproducibility of the synthesis, a well-designed experiment is crucial. This involves identifying potential sources of variation and systematically evaluating their impact on the final product.

Key Variables to Monitor
  • Reagent Purity: The purity of starting materials (ethyl p-aminobenzoate, N-methylaniline, formic acid) can significantly affect the reaction outcome.

  • Catalyst Loading: The amount of p-toluenesulfonic acid can influence the reaction rate and the formation of byproducts.

  • Reaction Temperature: Precise control of the reaction temperature is critical for consistent reaction kinetics.

  • Rate of Addition: The rate of formic acid addition can impact local concentrations and potentially lead to side reactions.

  • Reaction Time: The duration of the reflux needs to be optimized to ensure complete reaction without product degradation.

A Comparative Experimental Design

To quantify reproducibility, we propose a series of experiments where the synthesis is repeated multiple times under identical conditions. Furthermore, to understand the robustness of the method, a second set of experiments can be conducted where a single parameter is intentionally varied.

Table 1: Proposed Experimental Design for Reproducibility and Robustness Testing

Experiment ID Description Variable Parameter Purpose
A1 - A5 Standard Protocol RepeatsNone (all parameters constant)Assess intra-laboratory reproducibility
B1 - B3 Varied Catalyst Loadingp-Toluenesulfonic acid (± 20%)Evaluate robustness to catalyst amount
C1 - C3 Varied Reaction TemperatureReflux Temperature (± 5°C)Assess robustness to temperature fluctuations

Analytical Characterization and Data Collection

Consistent and accurate characterization of the final product is the cornerstone of reproducibility analysis. The following analytical techniques are recommended:

  • Yield Calculation: The percentage yield should be calculated for each experiment.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product.

  • Structural Confirmation (NMR and IR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Physical Properties:

    • Appearance: The product is typically a light-yellowish liquid or a white to off-white crystalline solid.[4]

    • Solubility: It has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide.[4]

Table 2: Hypothetical Data for Reproducibility Analysis (Standard Protocol)

Experiment ID Yield (%) Purity (HPLC, % Area) Appearance
A192.599.2Pale Yellow Liquid
A293.199.4Pale Yellow Liquid
A391.899.1Pale Yellow Liquid
A493.599.5Pale Yellow Liquid
A592.299.3Pale Yellow Liquid

Statistical Analysis of Reproducibility

Statistical analysis provides a quantitative measure of the variability in the experimental results.

Descriptive Statistics

For the standard protocol repeats (A1-A5), calculate the following descriptive statistics for both yield and purity:

  • Mean (Average): The central tendency of the data.

  • Standard Deviation (SD): A measure of the amount of variation or dispersion of a set of values.

  • Coefficient of Variation (CV): The ratio of the standard deviation to the mean, expressed as a percentage. A lower CV indicates higher precision.

Table 3: Statistical Summary of Standard Protocol Reproducibility (Hypothetical Data)

Parameter Mean Standard Deviation Coefficient of Variation (%)
Yield (%) 92.620.700.76
Purity (%) 99.300.160.16
Inferential Statistics for Robustness Testing

To determine if the variations in catalyst loading and reaction temperature have a statistically significant effect on the yield and purity, an Analysis of Variance (ANOVA) test can be performed. This will compare the means of the different experimental groups (A, B, and C).

Statistical_Analysis_Flow Data Collect Experimental Data (Yield, Purity) DescStat Calculate Descriptive Statistics (Mean, SD, CV) for Standard Protocol Repeats Data->DescStat Anova Perform ANOVA (for Robustness Testing) Data->Anova Interpret Interpret Results: - Assess Reproducibility (low CV) - Identify Significant Variables DescStat->Interpret Anova->Interpret

Caption: Flowchart for the statistical analysis of experimental reproducibility.

Conclusion and Best Practices

This guide has outlined a systematic approach to not only synthesize this compound but also to rigorously assess the reproducibility of the process. By implementing a well-designed experimental plan, employing accurate analytical techniques, and utilizing appropriate statistical tools, researchers can gain a deeper understanding of the factors influencing their experimental outcomes.

Key recommendations for ensuring high reproducibility include:

  • Standard Operating Procedures (SOPs): Maintain detailed and consistent SOPs for all experimental steps.

  • Reagent Qualification: Use reagents from the same supplier and lot number for a series of related experiments, or qualify new batches before use.

  • Equipment Calibration: Regularly calibrate all analytical and measuring equipment.

  • Thorough Documentation: Keep meticulous records of all experimental parameters and observations.

By adhering to these principles, the scientific community can enhance the reliability and robustness of experimental data, leading to more efficient and successful research and development endeavors.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (CAS No. 57834-33-0), a compound often utilized in the synthesis of pharmaceutical agents and other complex organic molecules. Our aim is to provide clear, actionable guidance that extends beyond mere compliance, fostering a culture of safety and environmental stewardship within the laboratory.

Understanding the Compound: Hazard Profile and Regulatory Context

This compound is an aromatic amine and a benzoate ester.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Acute toxicity - Oral, Category 4," with the corresponding hazard statement H302: Harmful if swallowed.[2] While comprehensive toxicological data is limited, its chemical structure necessitates a cautious approach to its handling and disposal.

In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3] The proper disposal of any chemical waste begins with determining whether it qualifies as "hazardous waste" under RCRA. This determination is the legal responsibility of the waste generator.

Waste Characterization: Is this compound a Hazardous Waste?

A chemical waste is considered hazardous if it is either specifically "listed" by the EPA or if it exhibits one or more of the four "characteristics" of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[3][4][5][6][7]

This compound is not found on the EPA's F, K, P, or U lists of hazardous wastes. Therefore, its classification as hazardous waste hinges on its characteristics.

CharacteristicAnalysis for this compoundRCRA Code
Ignitability The compound is a solid with a high boiling point and is not expected to have a flash point below 60°C (140°F). Therefore, it is unlikely to be classified as an ignitable waste.D001
Corrosivity As an organic ester and amine derivative, it is not a strong acid or base. It is not expected to have a pH of ≤ 2 or ≥ 12.5. Thus, it is unlikely to be a corrosive waste.D002
Reactivity There is no information to suggest that this compound is unstable, reacts violently with water, or is capable of detonation. It is unlikely to be a reactive waste.D003
Toxicity The GHS classification "Harmful if swallowed" suggests potential toxicity.[2] To definitively determine if it meets the RCRA toxicity characteristic, a Toxicity Characteristic Leaching Procedure (TCLP) test would be required to see if specific contaminants leach out at concentrations above regulatory limits. However, given its classification and chemical structure (aromatic amine), it is prudent to manage it as a toxic hazardous waste as a precautionary measure.D004-D043 (if specific constituents are found above regulatory limits in a TCLP test)

Recommendation: Due to its GHS classification and the general hazards associated with aromatic amines, it is best practice to manage this compound waste as hazardous waste. A conservative approach would be to assign a generic state-specific waste code for non-listed toxic chemicals, or if in doubt, consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.[8][9][10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Incompatible Materials: Keep this compound waste separate from strong acids and oxidizing agents.

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid. For solid waste, a wide-mouth plastic or glass container is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. Follow your institution's specific labeling requirements, which may include the accumulation start date and hazard pictograms.

Step 3: On-Site Accumulation

Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.

  • Quantity Limits: Do not exceed 55 gallons of hazardous waste in an SAA.

Step 4: Waste Disposal

The final disposal of this compound should be conducted through a licensed hazardous waste disposal company.

  • Primary Disposal Method: The recommended disposal method for this type of organic compound is incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound.

  • Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will work with a certified hazardous waste vendor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from the generator to its final disposal site.

The decision-making process for the disposal of this compound can be visualized as follows:

DisposalWorkflow start Start: Generation of this compound Waste waste_characterization Step 1: Waste Characterization Is it a listed hazardous waste? start->waste_characterization characteristic_check Does it exhibit hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) waste_characterization->characteristic_check No precautionary_decision Precautionary Principle: Manage as Hazardous Waste due to GHS H302 (Harmful if swallowed) and its chemical nature (aromatic amine). characteristic_check->precautionary_decision ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) precautionary_decision->ppe segregation Step 3: Segregate Waste Avoid strong acids and oxidizers. ppe->segregation containerization Step 4: Containerize and Label - Use a compatible, sealed container. - Label as 'Hazardous Waste' with full chemical name. segregation->containerization accumulation Step 5: Accumulate in SAA - Keep container closed. - Adhere to quantity and time limits. containerization->accumulation disposal_request Step 6: Arrange for Disposal Contact EHS or approved waste vendor. accumulation->disposal_request incineration Final Disposal: High-Temperature Incineration by a licensed facility. disposal_request->incineration documentation Step 7: Complete Manifest and Records incineration->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

Transportation and Shipping

For off-site disposal, the transportation of this compound waste is regulated by the Department of Transportation (DOT). All shipments must comply with the Hazardous Materials Regulations (HMR).[2][11][12] This includes proper packaging, marking, labeling, and shipping papers. This process is typically handled by the licensed hazardous waste vendor.

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By following this comprehensive guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the integrity of their institution's safety programs. Always consult your institution's specific EHS guidelines and, when in doubt, seek the expertise of certified hazardous waste professionals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.